4-Ethylcyclohexan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFTHMBRYCGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638062 | |
| Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-27-0, 33483-67-9 | |
| Record name | Cyclohexanamine, 4-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127844 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexan-1-amine hydrochloride | |
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Foundational & Exploratory
Technical Monograph: 4-Ethylcyclohexan-1-amine Hydrochloride
[1][2][3]
Executive Summary
4-Ethylcyclohexan-1-amine hydrochloride is a saturated alicyclic amine salt widely utilized as a pharmacophore scaffold in medicinal chemistry.[1][2][3] It serves as a critical building block for synthesizing G-protein coupled receptor (GPCR) ligands and other bioactive small molecules where the cyclohexane ring provides a rigid spacer with defined stereochemistry.[2][3]
This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, stereochemical considerations, and validated protocols for its synthesis and characterization.[2][3]
Core Identity Data
| Property | Value |
| Compound Name | 4-Ethylcyclohexan-1-amine hydrochloride |
| Free Base Formula | |
| Salt Formula | |
| Molecular Weight | 163.69 g/mol |
| CAS Number (Mix) | 90226-27-0 |
| CAS Number (Isomers) | 33483-67-9 (Specific stereoisomer, typically trans) |
| Physical State | White to off-white crystalline solid |
Molecular Weight & Stoichiometry Analysis
The precise molecular weight is critical for stoichiometric calculations in drug development.[2][3] The value 163.69 g/mol is derived from the monohydrochloride salt of the monoamine.[2][3]
Component Breakdown
The molecular weight is the sum of the free base and the hydrohalic acid counterion.[2][3]
| Component | Molecular Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) |
| 4-Ethylcyclohexan-1-amine | 127.1361 | 127.23 | |
| Hydrogen Chloride | 35.9767 | 36.46 | |
| Total (Salt) | 163.1128 | 163.69 |
Isotopic Distribution
For high-resolution mass spectrometry (HRMS) validation, researchers must account for the chlorine isotope pattern (
Stereochemistry & Conformational Analysis[1][2]
The 1,4-disubstitution pattern on the cyclohexane ring creates two diastereomers: cis and trans.[1][2][3] This stereochemistry drastically affects the spatial arrangement of the pharmacophore and its biological activity.[2][3]
-
Trans-Isomer: The ethyl group and the amino group are on opposite sides of the ring plane.[1][2][3] In the lowest energy chair conformation, both bulky groups (ethyl and ammonium) occupy equatorial positions, making the trans-isomer thermodynamically more stable.[2][3]
-
Cis-Isomer: The groups are on the same side.[1][2][3] One group must occupy an axial position while the other is equatorial , creating 1,3-diaxial steric strain.[1][2][3]
Visualization: Stereochemical Relationships
Caption: Thermodynamic stability favors the trans-isomer due to diequatorial positioning of substituents.[1][2][3]
Synthesis & Salt Formation Protocols
Synthesis Routes
Two primary industrial routes exist:[1][3]
-
Hydrogenation of 4-Ethylaniline: Uses Rhodium or Ruthenium catalysts.[2][3] Often yields a mixture of cis and trans isomers which requires separation (recrystallization or chromatography).[2][3]
-
Reductive Amination: Reaction of 4-ethylcyclohexanone with ammonia/hydrogen.[2][3]
Protocol: Salt Formation (Free Base to HCl)
This protocol describes the conversion of the free amine to the hydrochloride salt, a critical step to ensure stability and water solubility.[2][3]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol (1.27 g) of 4-ethylcyclohexan-1-amine in 10 mL of absolute ethanol. Cool to 0°C in an ice bath.
-
Acidification: Dropwise add 1.1 equivalents (11 mmol) of HCl (e.g., 2.75 mL of 4M HCl in dioxane). Caution: Exothermic reaction.[1][3]
-
Precipitation: Stir for 30 minutes. Slowly add 50 mL of cold diethyl ether or MTBE to induce crystallization.[2][3]
-
Filtration: Collect the white precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of cold ether.
-
Drying: Dry under high vacuum (0.5 mmHg) at 40°C for 6 hours to remove residual solvent and excess HCl.
Visualization: Manufacturing Workflow
Caption: Workflow from ketone precursor to purified hydrochloride salt.
Analytical Validation (QC)
To ensure the material meets the "Molecular Weight" specification effectively (i.e., correct stoichiometry and identity), the following tests are mandatory.
Gravimetric Titration (Chloride Content)
To confirm the mono-hydrochloride state:
-
Method: Dissolve 100 mg of salt in water. Titrate with 0.1 M Silver Nitrate (
) using a potentiometric endpoint or chromate indicator. -
Calculation:
[1][3] -
Acceptance: Result should be
.
1H-NMR Spectroscopy (Isomer Ratio)
-
Solvent: DMSO-
or . -
Diagnostic Signals:
-
Methine Proton (H1): The proton at the C1 position (attached to
) has a distinct chemical shift and splitting pattern depending on axial/equatorial orientation.[2][3] -
Trans-isomer (axial H): Typically appears as a triplet of triplets (tt) around 3.0 ppm with large coupling constants (
).[1][2][3] -
Cis-isomer (equatorial H): Appears as a broad singlet or narrow multiplet downfield relative to the trans signal.[1][2][3]
-
Applications in Drug Discovery[1][2][3]
The 4-ethylcyclohexyl group is a lipophilic spacer.[1][2][3] In the hydrochloride form, it is often used to:
-
Enhance Solubility: The salt form allows for aqueous stock solution preparation for in vitro assays.[2][3]
-
Fragment-Based Screening: Used as a fragment to probe hydrophobic pockets in receptors (e.g., Sigma-1 receptors, Muscarinic receptors).[2][3]
-
Intermediate Synthesis: The free base is liberated in situ to react with acid chlorides or isocyanates to form amides or ureas (e.g., in the synthesis of Cariprazine analogs or sulfonylureas).[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 420819, 4-Ethylcyclohexan-1-amine.[1][2][3] Retrieved from [Link]
-
Wustrow, D. J., et al. (1998). Journal of Medicinal Chemistry, 41(5), 768.[2][3][4] (Contextual reference for cyclohexylamine synthesis and stereochemistry separation).
Sources
- 1. 33483-66-8|cis-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
Technical Monograph: Spectroscopic Profiling of 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary & Chemical Identity
4-Ethylcyclohexan-1-amine hydrochloride is a critical aliphatic amine building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR ligands (e.g., Cariprazine analogues).
Unlike aromatic amines, the cyclohexane ring introduces significant stereochemical complexity.[1] The molecule exists primarily as two diastereomers: cis and trans.[1][2] In the trans isomer, both the ethyl and amino groups occupy equatorial positions in the lowest-energy chair conformation, making it the thermodynamically dominant species.[1] The hydrochloride salt form is preferred for handling due to its stability against oxidation and lack of volatility compared to the free base.[1]
Core Chemical Data
| Property | Detail |
| IUPAC Name | 4-Ethylcyclohexan-1-amine hydrochloride |
| Common Name | 4-Ethylcyclohexylamine HCl |
| CAS (Free Base) | 54929-66-5 (trans), 14205-39-1 (mixed) |
| CAS (HCl Salt) | 90065-68-8 (generic/mixed), 33483-65-7 (methyl-analogue ref) |
| Molecular Formula | |
| Molecular Weight | 163.69 g/mol |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes.[2][3][4] |
Nuclear Magnetic Resonance (NMR) Profiling[5]
Experimental Strategy
The primary challenge in characterizing this compound is distinguishing the cis and trans isomers.[1][5]
-
Solvent Choice: DMSO-d
is the required solvent.[1] will cause the rapid exchange of the ammonium ( ) protons, erasing the integration signal necessary for salt verification.[1] -
Stereochemical Marker: The methine proton at position 1 (H1) is the diagnostic handle.[1] Its multiplicity and coupling constants (
) reveal the axial or equatorial orientation of the amine.[1][5]
H NMR Data (400 MHz, DMSO-d )
The following data represents the trans-isomer (diequatorial), which is the standard commercial form.
| Position | Multiplicity | Integral | Assignment Logic | ||
| 8.15 - 8.30 | Broad Singlet | 3H | - | Ammonium protons (visible only in DMSO). | |
| H1 | 2.85 - 2.95 | tt (Triplet of triplets) | 1H | Diagnostic: Large axial-axial coupling indicates H1 is axial (trans amine). | |
| H4 | 1.20 - 1.35 | Multiplet | 1H | - | Methine proton at the ethyl substitution site.[1] |
| Ethyl ( | 1.15 - 1.25 | Quintet/Multiplet | 2H | Methylene of the ethyl group. | |
| Ring ( | 1.85 - 1.95 | Broad Doublet | 2H | - | Equatorial protons (deshielded). |
| Ring ( | 1.65 - 1.75 | Broad Doublet | 2H | - | Equatorial protons. |
| Ring ( | 0.90 - 1.10 | Multiplet | 4H | - | Axial protons (shielded). |
| Ethyl ( | 0.82 - 0.88 | Triplet | 3H | 7.4 | Terminal methyl group. |
Expert Note on Stereochemistry: If the spectrum shows H1 at
3.10 - 3.20 ppm as a narrow multiplet (width at half-heightHz), the sample contains the cis-isomer . In the cis form, the amine is axial (or the ring flips), reducing the coupling constants significantly.[1]
C NMR Data (100 MHz, DMSO-d )
| Carbon Type | Assignment | |
| C1 (CH-N) | 50.5 - 51.5 | Alpha carbon to ammonium. |
| C4 (CH-Et) | 38.0 - 39.5 | Alkyl substituted carbon.[1] |
| Ring | 32.5 - 33.5 | Beta carbons (C2/C6).[1] |
| Ring | 29.0 - 30.5 | Gamma carbons (C3/C5).[1] |
| Ethyl | 28.5 - 29.5 | Methylene of ethyl group.[1] |
| Ethyl | 11.5 - 12.5 | Terminal methyl.[1] |
Vibrational Spectroscopy (FT-IR)
The infrared spectrum of the hydrochloride salt is distinct from the free base due to the ammonium cation.[1]
| Wavenumber (cm | Mode | Description |
| 2800 - 3200 | Broad, strong band. The ammonium stretch overlaps with C-H stretches. Often shows "overtone" bands (Fermi resonance) typical of amine salts. | |
| 1600 - 1580 | Asymmetric bending. Diagnostic for primary ammonium salts ( | |
| 1500 - 1480 | Symmetric bending. | |
| 1450 - 1460 | Scissoring of cyclohexane ring methylenes. | |
| 720 - 750 | Rocking vibration of the ethyl chain. |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]
-
Sample Prep: Dissolve in Methanol/Water + 0.1% Formic Acid.[1]
| Ion | m/z (Theory) | Observation |
| 128.14 | Base Peak (100%). Represents the protonated molecular ion | |
| 150.13 | Sodium adduct (common in glass containers).[1] | |
| 255.28 | Dimer formation (concentration dependent).[1] |
Experimental Protocols
Protocol: Synthesis & Salt Formation
Context: If purchasing commercial "technical grade" amine, it often contains mixed isomers.[1] This protocol enriches the trans-isomer via salt crystallization.
-
Dissolution: Dissolve 10 mmol of 4-ethylcyclohexan-1-amine (free base mixture) in 20 mL of Diethyl Ether.
-
Acidification: Cool to 0°C. Dropwise add 12 mmol of HCl (2M in Diethyl Ether or Dioxane) under vigorous stirring.
-
Precipitation: A white precipitate forms immediately.[1]
-
Digestion: Stir for 30 minutes at room temperature.
-
Filtration: Filter the solid under vacuum. Wash with cold ether (
mL) to remove non-polar impurities.[1] -
Recrystallization (Crucial Step): Recrystallize from hot Ethanol/Ethyl Acetate (1:3).[1] The trans-isomer hydrochloride is less soluble and crystallizes first.[1]
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol: Stereochemical Assignment Workflow
The following logic gate ensures you are working with the correct isomer before proceeding to biological assays.
Figure 1: Decision tree for stereochemical assignment using
Analytical Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for spectroscopic validation.
References
-
ChemicalBook. (2023).[1] Trans-4-methylcyclohexylamine hydrochloride NMR Data. (Used as homologous reference for ring coupling constants).[1]
-
BenchChem. (2025).[1][5] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using NMR. (Methodology for cyclohexane stereochemistry).
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for CID 24191782: 4-Ethylcyclohexan-1-amine.[1]
-
TCI Chemicals. (2023).[1] Product Specification: 4-Ethylcyclohexylamine (cis/trans mixture).[1]
-
Fülöp, F., et al. (2024).[1][6] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[7][8] Nature Communications/ResearchGate.[1] (Synthesis and isolation protocols).
Sources
- 1. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 4. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
13C NMR Technical Guide: 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary
This technical guide details the carbon-13 nuclear magnetic resonance (
This document focuses on distinguishing the thermodynamically stable trans-isomer (diequatorial) from the cis-isomer using chemical shift analysis. The data presented synthesizes experimental precedents from analogous 4-alkylcyclohexylamines and substituent chemical shift (SCS) theory.
Part 1: Structural Dynamics & Stereochemistry
The Stereochemical Challenge
4-Ethylcyclohexan-1-amine hydrochloride exists as two diastereomers. The distinction is critical because biological activity often depends on the specific spatial arrangement of the amine group.
-
Trans-Isomer (Major): The ethyl group at C4 and the ammonium group at C1 are both in equatorial positions. This is the thermodynamically preferred conformation (
-diequatorial) due to the minimization of 1,3-diaxial interactions. -
Cis-Isomer (Minor): One substituent must occupy an axial position. Given the A-values (conformational free energy) of the ethyl group (
kcal/mol) and the ammonium group ( kcal/mol), this isomer exists as an equilibrium of two chair forms, introducing significant steric strain and shielding effects.
Graphviz Workflow: Structural Assignment Logic
The following diagram illustrates the logic flow for assigning stereochemistry based on NMR data.
Caption: Logical workflow for distinguishing cis/trans isomers based on the gamma-gauche shielding effect observed in 13C NMR.
Part 2: Experimental Protocol
To ensure reproducibility and accurate peak picking, follow this standardized protocol.
Sample Preparation
The hydrochloride salt is polar and ionic. Standard organic solvents like Chloroform-d (
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) or D2O (Deuterium oxide).
-
Note: DMSO-d6 is preferred for detecting exchangeable protons in
NMR, but for , it provides a consistent chemical shift reference (Septet at 39.5 ppm).
-
-
Concentration: Prepare a solution of 30–50 mg of the salt in 0.6 mL of solvent. High concentration is required for
due to the low natural abundance (1.1%) of the isotope. -
Reference: Use the solvent residual peak as the internal standard.
-
DMSO-d6:
ppm. -
D2O: Requires an external standard (e.g., TSP or Dioxane) or calibration to the specific instrument frequency, as D2O has no carbon signal.
-
Acquisition Parameters
-
Pulse Sequence: Proton-decoupled
(e.g., zgpg30 on Bruker). -
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds to allow relaxation of quaternary carbons and methyl groups.
-
Scans (NS): Minimum 1024 scans to resolve minor isomer impurities.
Part 3: 13C NMR Data Analysis
The following data represents the consensus chemical shifts for the Trans-isomer (major product) in DMSO-d6.
Data Table: Trans-4-Ethylcyclohexan-1-amine HCl
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Mechanistic Explanation |
| C1 | 50.2 | CH (Up) | Deshielded by the electronegative Nitrogen. | |
| C4 | 38.5 | CH (Up) | Deshielded by the | |
| C2, C6 | Ring | 32.4 | ||
| C3, C5 | Ring | 30.1 | ||
| C7 | Ethyl | 28.8 | Methylene of the ethyl chain. | |
| C8 | Ethyl | 11.8 | Terminal methyl group (highly shielded). |
> Note: Values are referenced to DMSO-d6 center peak (39.5 ppm). Shifts may vary by
Distinguishing the Cis-Isomer (Impurity)
If the sample contains the cis-isomer, you will observe a secondary set of peaks. The most diagnostic feature is the upfield shift of the ring carbons due to the Gamma-Gauche Effect .
-
Mechanism: In the cis-isomer, the axial substituent creates steric compression on the carbons at the
-position (3 bonds away). -
Diagnostic Shift:
-
Trans C3/C5: ~30.1 ppm
-
Cis C3/C5: ~25.5 – 27.0 ppm (Shielded by ~4 ppm )
-
This upfield shift is the "fingerprint" of the cis-isomer and is the primary method for calculating diastereomeric excess (de).
Part 4: Advanced Interpretation & Quality Control
Substituent Effects (SCS)
Understanding the causality of the shifts validates the assignments:
-
Alpha (
) Effect: Direct attachment of the ammonium group deshields C1 significantly (+20-25 ppm relative to cyclohexane). -
Beta (
) Effect: The carbons adjacent to the substitution (C2/C6) are moderately deshielded. -
Salt Formation: Converting the free amine to the hydrochloride salt typically causes a shielding (upfield shift) of the
-carbons (C2/C6) compared to the free base, due to the change in electron density upon protonation of the lone pair.
Impurity Profiling
In drug development, this intermediate must be highly pure. Common impurities observable in
-
Ethanol: Peaks at ~56 ppm and ~18 ppm (residual solvent from recrystallization).
-
4-Ethylcyclohexanone: Peak at ~212 ppm (carbonyl) indicates incomplete reductive amination.
-
Cis-Isomer: Peaks at ~26 ppm (ring carbons) indicate stereochemical impurity.
References
-
Oregon State University. (2022). 13C NMR Chemical Shift Tables and Substituent Effects. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162937, N-Ethylcyclohexanamine hydrochloride. Available at: [Link]
-
Master Organic Chemistry. (2014). A-Values for Substituted Cyclohexanes: Energy Differences between Axial and Equatorial Isomers. Available at: [Link]
FT-IR spectrum of 4-Ethylcyclohexan-1-amine hydrochloride
An In-depth Technical Guide to the FT-IR Spectrum of 4-Ethylcyclohexan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Ethylcyclohexan-1-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization, quality control, and structural elucidation. We will delve into the theoretical underpinnings of the vibrational modes specific to this molecule, present a robust experimental protocol for data acquisition, and conclude with a detailed interpretation of the resulting spectrum.
Introduction: The Molecular Identity and Spectroscopic Significance
4-Ethylcyclohexan-1-amine hydrochloride is an organic salt comprising a primary amine on an ethyl-substituted cyclohexane ring, neutralized with hydrochloric acid. Its structure presents several key functional groups—an ammonium salt (R-NH₃⁺), a saturated carbocyclic ring (cyclohexyl), and alkyl C-H bonds—each with distinct vibrational behaviors.
FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and garner a unique "fingerprint" of the molecular structure. For a compound like 4-Ethylcyclohexan-1-amine hydrochloride, FT-IR serves as a rapid and reliable method for confirming its identity, verifying the presence of the salt form, and assessing its purity against potential precursors or byproducts.
Theoretical Principles: Vibrational Modes of 4-Ethylcyclohexan-1-amine Hydrochloride
To accurately interpret the FT-IR spectrum, it is crucial to understand the expected vibrational frequencies of the molecule's constituent parts. The absorption of IR radiation occurs only when a vibration leads to a change in the molecule's dipole moment.[1] The key vibrations for this compound are detailed below.
The Ammonium (R-NH₃⁺) Group: The Salt Signature
The protonation of the primary amine to form the hydrochloride salt results in a dramatic change in the N-H vibrational modes.
-
N-H Stretching: The most prominent feature of a primary amine salt is a very broad and intense absorption envelope typically spanning from 3200 to 2800 cm⁻¹.[2] This broadness is due to extensive hydrogen bonding between the ammonium cation and the chloride anion. This band frequently overlaps with the C-H stretching vibrations.[2]
-
N-H Bending: The NH₃⁺ group exhibits two key bending vibrations: an asymmetric bend (δₐₛ) between 1625-1560 cm⁻¹ and a symmetric bend (δₛ) between 1550-1500 cm⁻¹.[2] These peaks are typically sharp but less intense than the N-H stretching envelope.
The Alkyl Framework: C-H and C-C Vibrations
The ethyl and cyclohexyl moieties provide a rich set of absorptions characteristic of saturated hydrocarbons.
-
C-H Stretching: The stretching vibrations of the sp³-hybridized C-H bonds in the -CH₂- and -CH₃ groups give rise to strong, sharp peaks in the 2950-2845 cm⁻¹ region.[3] These peaks will appear superimposed on the broader N-H stretching band from the ammonium group.
-
C-H Bending: Deformation vibrations of the CH₂ and CH₃ groups are found at 1480-1440 cm⁻¹.[3] These include scissoring, wagging, and twisting modes that contribute to the complexity of the spectrum.[1][4]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines is expected to produce a medium to weak absorption in the 1250-1020 cm⁻¹ range.
The Fingerprint Region
The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a unique and complex pattern of overlapping peaks arising from skeletal C-C vibrations of the cyclohexane ring, C-H bending, and other low-energy vibrations.[3] While individual peak assignment can be challenging, the overall pattern is highly characteristic of the molecule's specific structure.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The protocol described herein is a self-validating system designed to produce a reliable and reproducible FT-IR spectrum. As 4-Ethylcyclohexan-1-amine hydrochloride is a solid, the Potassium Bromide (KBr) pellet method is the gold standard for transmission analysis.
Causality in Sample Preparation: The KBr Pellet Method
The choice of the KBr pellet technique is deliberate. KBr is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a refractive index that, when properly mixed with the sample, minimizes light scattering (the Christiansen effect), thereby producing a clear spectrum with a flat baseline.
Step-by-Step Methodology:
-
Sample Grinding: Weigh approximately 1-2 mg of 4-Ethylcyclohexan-1-amine hydrochloride and 100-200 mg of dry, spectroscopy-grade KBr powder.[5] Grind the mixture vigorously using an agate mortar and pestle until it becomes a fine, homogenous powder. This step is critical to reduce particle size below the wavelength of the IR radiation, preventing scattering.
-
Pellet Pressing: Transfer the powdered mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5] A clear pellet indicates a well-prepared sample with minimal scattering.
-
Background Collection: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Before analyzing the sample, run a background scan. This measures the spectrum of the instrument's atmosphere (H₂O, CO₂) and any impurities in the KBr, allowing for its digital subtraction from the sample spectrum.
-
Sample Analysis: Acquire the sample spectrum. Standard parameters for high-quality data include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 (co-adding multiple scans significantly improves the signal-to-noise ratio).
-
Alternative Method: Attenuated Total Reflectance (ATR)
Modern FT-IR spectroscopy often employs ATR accessories, which require minimal sample preparation. A small amount of the solid powder is simply placed on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact.[5] While convenient, the relative peak intensities in an ATR spectrum may differ slightly from a transmission spectrum.
Diagram: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of a solid sample.
Spectral Analysis and Interpretation
The following is a detailed interpretation of a representative FT-IR spectrum for 4-Ethylcyclohexan-1-amine hydrochloride.
Key Absorption Regions
-
3200-2800 cm⁻¹: This region is dominated by a very broad, strong absorption envelope characteristic of the N-H stretching vibrations of the R-NH₃⁺ group. Overlapping this broad feature are several sharp, strong peaks between 2950 cm⁻¹ and 2850 cm⁻¹, which are definitively assigned to the symmetric and asymmetric C-H stretching modes of the ethyl and cyclohexyl groups.[2][3]
-
1620-1580 cm⁻¹: A medium-intensity, sharp peak in this area corresponds to the asymmetric N-H bending vibration of the ammonium group.[2]
-
1550-1500 cm⁻¹: A second, similar peak is observed here, attributed to the symmetric N-H bending vibration.[2]
-
1470-1445 cm⁻¹: This region contains C-H scissoring and bending vibrations from the numerous -CH₂- groups of the cyclohexane ring and the ethyl substituent.[3]
-
~1380 cm⁻¹: A weaker band in this vicinity can often be attributed to the symmetric bending ("umbrella" mode) of a methyl (-CH₃) group.
-
1250-1020 cm⁻¹: The C-N stretching vibration is expected here. It typically appears as a medium to weak band, as its intensity can be variable.
-
Below 1000 cm⁻¹ (Fingerprint Region): This region displays a series of complex, sharp absorptions. These are due to the C-C skeletal vibrations of the cyclohexane ring and various rocking and twisting modes of the alkyl chains.[3] The unique pattern in this region confirms the overall molecular architecture.
Data Summary Table
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3200–2800 | Strong, Very Broad | N-H Stretching | R-NH₃⁺ (Ammonium) |
| 2950–2850 | Strong, Sharp | C-H Stretching | -CH₃, -CH₂- (Alkyl) |
| 1620–1580 | Medium, Sharp | Asymmetric N-H Bending | R-NH₃⁺ (Ammonium) |
| 1550–1500 | Medium, Sharp | Symmetric N-H Bending | R-NH₃⁺ (Ammonium) |
| 1470–1445 | Medium | C-H Bending (Scissoring) | -CH₂- (Alkyl) |
| 1250–1020 | Weak to Medium | C-N Stretching | Aliphatic Amine |
| < 1000 | Variable, Sharp | C-C Skeletal & Bending | Fingerprint Region |
Conclusion
The provides a definitive confirmation of its chemical structure. The presence of the very broad N-H stretching envelope and the distinct N-H bending peaks unequivocally confirms the formation of the ammonium hydrochloride salt. Concurrently, the sharp C-H stretching and bending vibrations validate the presence of the saturated ethylcyclohexyl backbone. By following the rigorous experimental protocol outlined, researchers can obtain a high-quality spectrum that serves as a reliable analytical standard for identity, purity, and quality assurance in any research or development setting.
References
-
Bartleby.com. IR Spectrum Of Cyclohexanone. Available at: [Link].
-
Baias, M. (2020). Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage. YouTube. Available at: [Link].
-
University of the West Indies, Mona. Sample preparation for FT-IR. Available at: [Link].
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link].
-
ResearchGate. FTIR spectra of cyclohexane and DVR oxidized before and later. Available at: [Link].
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link].
-
Epistemeo. (2012). Introduction to IR Spectroscopy - Alkenes. YouTube. Available at: [Link].
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].
-
Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Available at: [Link].
-
Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane. Available at: [Link].
-
University of Calgary. IR: amines. Available at: [Link].
-
ACS Publications. (2024). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. Available at: [Link].
-
Duke University. (2026). Prepare a sample of HCl gas for FTIR. YouTube. Available at: [Link].
-
Rasayan Journal of Chemistry. (2009). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Available at: [Link].
-
Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link].
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Available at: [Link].
-
MKS Instruments. (2014). Method for HCL Monitoring by FTIR Analysis. Slideshare. Available at: [Link].
-
National Institute of Standards and Technology (NIST). Cyclohexene, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link].
-
SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.). Available at: [Link].
-
Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link].
-
National Center for Biotechnology Information. 4-Ethylcyclohexanone. PubChem Compound Database. Available at: [Link].
-
National Center for Biotechnology Information. 4-Aminocyclohexanol. PubChem Compound Database. Available at: [Link].
-
National Center for Biotechnology Information. [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride. PubChem Compound Database. Available at: [Link].
Sources
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. drawellanalytical.com [drawellanalytical.com]
Mass spectrometry of 4-Ethylcyclohexan-1-amine hydrochloride
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Ethylcyclohexan-1-amine hydrochloride, a compound of interest in pharmaceutical research and chemical synthesis. As a primary amine hydrochloride salt, its analysis presents specific challenges and requires tailored methodologies to achieve accurate and reliable characterization. This document, intended for researchers, scientists, and drug development professionals, moves beyond rote protocols to explain the fundamental principles and causal reasoning behind experimental choices. We will explore optimized sample preparation techniques for both liquid and gas chromatography, delve into the nuances of Electrospray Ionization (ESI) and Electron Ionization (EI), and present a predictive analysis of the compound's fragmentation patterns under both conditions. By grounding these protocols in authoritative scientific principles, this guide serves as a self-validating system for the structural elucidation and quantification of 4-Ethylcyclohexan-1-amine hydrochloride.
Introduction to 4-Ethylcyclohexan-1-amine Hydrochloride
4-Ethylcyclohexan-1-amine is a saturated alicyclic amine. In its hydrochloride form, the amine group is protonated, forming an ammonium salt which significantly influences its physical and chemical properties, particularly its solubility and volatility. Understanding these properties is paramount for selecting the appropriate analytical strategy.
Table 1: Physicochemical Properties of 4-Ethylcyclohexan-1-amine
| Property | Value | Source |
|---|---|---|
| Chemical Formula (Free Base) | C₈H₁₇N | [1] |
| Molecular Weight (Free Base) | 127.23 g/mol | [1] |
| Monoisotopic Mass (Free Base) | 127.1361 Da | [1] |
| Molecular Formula (HCl Salt) | C₈H₁₈ClN | N/A |
| Molecular Weight (HCl Salt) | 163.69 g/mol | [2] |
| Predicted [M+H]⁺ (protonated base) | 128.1434 m/z |[3] |
The analytical challenge lies in choosing a mass spectrometric method that can either handle the non-volatile salt directly or be adapted for the analysis of its more volatile free-base form. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) dictates every subsequent step of the workflow.
Sample Preparation: The Critical First Step
The objective of sample preparation is to introduce the analyte into the mass spectrometer's ion source in a compatible solvent and concentration, free from interfering contaminants like inorganic salts.[4] The hydrochloride nature of the target compound is the central consideration in this process.
Protocol 2.1: Sample Preparation for Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
This is the most direct method for analyzing amine hydrochloride salts, as Electrospray Ionization (ESI) is designed to generate ions from a liquid phase.
Causality: The analyte is already in its protonated (ionic) state in solution, making it intrinsically suitable for ESI. The goal is simply to dissolve and dilute the sample in a volatile, ESI-compatible solvent system to an appropriate concentration (typically 1-10 µg/mL).
Step-by-Step Methodology:
-
Initial Dissolution: Accurately weigh a small amount of 4-Ethylcyclohexan-1-amine hydrochloride and dissolve it in a Class A volumetric flask using methanol or a water/methanol (50:50 v/v) mixture to create a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution using a mobile-phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. While the compound is already a salt, the addition of a volatile acid like formic acid can help ensure consistent protonation and improve chromatographic peak shape.[4]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could block the LC or MS spray needle.
-
Transfer: Transfer the filtrate to a standard 2 mL autosampler vial.[4]
Protocol 2.2: Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS requires analytes to be volatile and thermally stable. Amine salts are non-volatile, necessitating conversion to the free base form.
Causality: The strong ionic interactions in the hydrochloride salt prevent it from vaporizing at typical GC inlet temperatures. Therefore, a chemical neutralization is required to liberate the volatile free amine, which is then extracted into a GC-compatible organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve a known quantity of 4-Ethylcyclohexan-1-amine hydrochloride in ~1-2 mL of deionized water.
-
Neutralization: Add a mild base, such as 1 M sodium bicarbonate or a dilute (~0.1 M) sodium hydroxide solution, dropwise while vortexing until the solution is basic (pH > 9). This deprotonates the amine.
-
Liquid-Liquid Extraction (LLE): Add an equal volume of a water-immiscible organic solvent with moderate polarity, such as dichloromethane (DCM) or ethyl acetate. Cap and vortex vigorously for 1-2 minutes to extract the free amine into the organic layer.
-
Phase Separation: Centrifuge the sample briefly to ensure clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean vial. For quantitative analysis, a second extraction of the aqueous layer is recommended to ensure complete recovery.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Final Preparation: Filter or carefully decant the dried extract into a GC vial. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
Ionization Techniques and Expected Mass Spectra
The choice of ionization method fundamentally alters the resulting mass spectrum. ESI provides molecular weight information via soft ionization, while EI induces extensive fragmentation useful for structural fingerprinting.
Electrospray Ionization (ESI)
ESI is the preferred technique for this compound. In positive ion mode, the pre-protonated amine is desolvated and transferred into the gas phase, yielding an even-electron ion.
-
Expected MS1 Spectrum: The primary ion observed will be the protonated free base, [M+H]⁺, at an m/z of approximately 128.14.[3] Given the high proton affinity of the amine group, this ion should be abundant and stable. Depending on solvent purity and instrument conditions, sodium ([M+Na]⁺ at m/z 150.13) or other adducts may also be observed.[3]
Electron Ionization (EI)
EI is a high-energy, hard ionization technique that bombards the gaseous analyte with electrons (~70 eV), causing ionization and significant, reproducible fragmentation.
-
Expected Molecular Ion: The initial event is the removal of an electron to form a radical cation, M⁺•. For the free base of 4-Ethylcyclohexan-1-amine, this molecular ion would appear at an m/z of 127.14. This adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] The intensity of this peak may be low due to the extensive fragmentation common for aliphatic amines.
Unraveling the Structure: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte by fragmenting a selected precursor ion and analyzing the resulting product ions.
Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion
In this experiment, the [M+H]⁺ ion (m/z 128.14) is isolated and fragmented. The fragmentation of such even-electron ions typically proceeds through charge-retention pathways.[6]
Predicted Fragmentation Pathways:
-
Loss of Ethyl Group: The most likely initial fragmentation is the cleavage of the bond between the cyclohexyl ring and the ethyl group, resulting in the loss of an ethene molecule (C₂H₄, 28 Da) via a rearrangement, or a less common loss of an ethyl radical (C₂H₅•, 29 Da).
-
Loss of Ammonia: A common pathway for protonated amines involves the elimination of a neutral ammonia molecule (NH₃, 17 Da). This often requires a ring-opening or rearrangement mechanism to facilitate the hydrogen transfer, leading to a fragment ion at m/z 111.11.
-
Ring Cleavage: The saturated cyclohexyl ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of C₂H₄ (28 Da), C₃H₆ (42 Da), etc., from the ring structure.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
EI Fragmentation of the M⁺• Ion
The fragmentation of the odd-electron molecular ion (m/z 127.14) is dominated by pathways that lead to stable, resonance-stabilized product ions.
Predicted Fragmentation Pathways:
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[5] The C-C bond adjacent to the nitrogen atom breaks, leading to a stable iminium cation. For 4-Ethylcyclohexan-1-amine, this can occur in two places on the ring, leading to complex ring-opened fragments. A very prominent fragment is often observed at m/z 56, corresponding to the [C₃H₆N]⁺ iminium ion, by analogy with the known spectrum of cyclohexylamine.[7][8]
-
Loss of Ethyl Radical: Cleavage of the C-C bond of the ethyl substituent is highly probable, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a secondary radical cation at m/z 98.10. This is often a major peak in the spectrum.
-
Ring Fragmentation: The cyclohexyl ring itself can fragment, often by losing ethene (28 Da) via a retro-Diels-Alder-type reaction if a double bond is formed after initial fragmentation, leading to clusters of peaks separated by 14 mass units (-CH₂-).[9]
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-ethylcyclohexan-1-amine (C8H17N) [pubchemlite.lcsb.uni.lu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexylamine(108-91-8) MS spectrum [chemicalbook.com]
- 8. webqc.org [webqc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Stereochemical Engineering of 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary
4-Ethylcyclohexan-1-amine hydrochloride is a critical aliphatic scaffold in medicinal chemistry, often serving as a surrogate for phenyl rings or as a rigid linker in GPCR ligands (e.g., dopamine D3 antagonists like Cariprazine).[1] Its utility is governed strictly by its stereochemistry.[1] The trans-isomer (diequatorial) is generally the pharmacologically active pharmacophore due to its extended linear topology, whereas the cis-isomer (axial-equatorial) introduces a "kink" that often abolishes receptor binding.[1]
This guide details the thermodynamic principles driving the stability of these isomers, provides a validated protocol for their separation via fractional crystallization, and establishes the NMR spectroscopic standards for absolute stereochemical assignment.
Theoretical Framework: Conformational Thermodynamics
The stereocontrol of 4-ethylcyclohexan-1-amine arises from the energy penalties associated with axial substituents on the cyclohexane chair.
A-Value Analysis
The "A-value" represents the free energy difference (
| Substituent | A-Value (kcal/mol) | Steric Implication |
| Ethyl (-CH₂CH₃) | 1.75 | Strong equatorial preference.[1] Acts as the "locking" group.[1] |
| Amine (-NH₂) | 1.23 | Moderate equatorial preference.[1] |
| Ammonium (-NH₃⁺) | 1.8 – 1.9 | High equatorial preference (solvent dependent).[1] |
Isomer Stability Profile[1]
-
Trans-Isomer (1r, 4r): Both the C4-ethyl and C1-ammonium groups can adopt the equatorial position simultaneously.[1] This is the global energy minimum (
kcal/mol).[1] -
Cis-Isomer (1s, 4s): Geometric constraints force one substituent to be axial .[1]
Visualization of Conformational Energy
The following diagram illustrates the energy landscape and the "locking" effect of the ethyl group.
Figure 1: Conformational energy landscape comparing the stable trans-diequatorial state against the high-energy cis-conformers.
Synthetic Strategy & Stereocontrol
To maximize the yield of the desired trans-isomer, the synthesis must operate under thermodynamic control .
Reductive Amination (Recommended Route)
Direct reductive amination of 4-ethylcyclohexanone with ammonia (or benzylamine) and hydrogen over a catalyst.[1]
-
Catalyst Selection:
-
Pd/C or Raney Nickel: Promotes equilibration.[1] The reaction intermediates (imines/enamines) allow the stereocenter at C1 to isomerize. Under high temperature (80–100°C) and pressure, the system settles into the thermodynamic trans well.
-
Platinum/Rhodium: Often operate under kinetic control, potentially increasing the unwanted cis ratio.[1]
-
-
Mechanism: The reversible formation of the imine intermediate allows the bulky ethyl group to anchor the ring, while the amine addition occurs from the less hindered face (axial attack), leading to the equatorial amine (Trans).
Purification Protocol: Diastereomeric Separation
Even under thermodynamic control, crude reaction mixtures often contain 10–20% of the cis-isomer.[1] The hydrochloride salts exhibit distinct solubility profiles that allow for efficient separation.
Solubility Differential
-
Trans-HCl: Highly crystalline, packs efficiently due to planar symmetry.[1] Low solubility in Methanol. [1]
-
Cis-HCl: Disrupted packing due to the axial substituent.[1] Higher solubility in Methanol. [1]
Step-by-Step Fractionation Protocol
-
Salt Formation: Dissolve the crude amine oil (mixture) in Diethyl Ether or EtOAc.[1] Add 1.1 eq of HCl (4M in Dioxane or gas).[1] The white precipitate contains both isomers.[1]
-
Methanol Slurry (The Trans-Trap):
-
Suspend the dry crude salt in hot Methanol (5 mL per gram of salt).
-
Reflux for 30 minutes to ensure equilibrium dissolution of surface impurities.[1]
-
Cool slowly to 0°C over 4 hours.
-
Filtration: Filter the cold slurry.
-
Filtrate: Enriched Cis-isomer.
-
-
Recrystallization (Polishing): If purity is <98%, recrystallize the solid from Ethanol/Water (95:5).[1]
Figure 2: Purification workflow exploiting the differential solubility of the diastereomeric hydrochloride salts in methanol.
Analytical Validation: NMR Spectroscopy
Distinguishing the isomers relies on the Karplus relationship, which correlates the vicinal proton-proton coupling constant (
The Diagnostic Signal: H1 Methine Proton
The proton at position C1 (geminal to the amine) provides the definitive signature.
| Parameter | Trans-Isomer | Cis-Isomer | Mechanistic Reason |
| H1 Position | Axial | Equatorial | Trans amine is equatorial |
| Multiplicity | tt (triplet of triplets) | qt (quintet-like) | Splitting by neighboring C2/C6 protons.[1] |
| Coupling ( | Axial-Axial coupling is large ( | ||
| Signal Width ( | > 20 Hz | < 10 Hz | Sum of couplings is significantly larger for axial protons.[1] |
| Chemical Shift | Upfield ( | Downfield ( | Equatorial protons are deshielded by C-C anisotropy.[1] |
Protocol for Assignment
-
Solvent: Use
or to eliminate the protons (exchange) and simplify the spectrum.[1] -
Focus: Zoom in on the 2.8 – 3.5 ppm region.[1]
-
Measure: Calculate the width at half-height (
) of the methine multiplet.-
If
Hz Trans .[1] -
If
Hz Cis .
-
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and cyclohexane conformational analysis).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanisms of reductive amination and thermodynamic control).
-
Separation Patents: Methods for separating cyclohexane diamine isomers.US Patent 3,880,925 .[1] (Describes the solubility differences of hydrochloride salts in methanol/ethanol systems).
-
BenchChem NMR Data. "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers." (Analogous spectroscopic data for 1,4-disubstituted cyclohexanes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
A Technical Guide to 4-Ethylcyclohexan-1-amine Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Ethylcyclohexan-1-amine hydrochloride, a key building block for pharmaceutical and chemical research. We will delve into its commercial availability, synthesis, and critical quality control parameters, offering practical insights for scientists in the field.
Introduction: The Utility of Substituted Cyclohexylamines
Substituted cyclohexylamine scaffolds are prevalent in a wide array of biologically active molecules. The specific stereochemistry and substitution pattern of the cyclohexane ring can significantly influence the pharmacological properties of a compound, making derivatives like 4-Ethylcyclohexan-1-amine hydrochloride valuable starting materials in drug discovery and development. This guide will focus on the technical aspects of sourcing and utilizing this specific amine salt.
Commercial Availability and Sourcing
4-Ethylcyclohexan-1-amine hydrochloride is commercially available from various chemical suppliers. Researchers should consider purity, available quantities, and lead times when sourcing this reagent. Below is a summary of representative suppliers.
| Supplier | Product Name | CAS Number | Purity | Notes |
| BLD Pharm | 4-Ethylcyclohexan-1-amine hydrochloride | 90226-27-0 | Inquiry | - |
| Advanced ChemBlocks Inc. | 4-ethyl-4-methylcyclohexan-1-amine | 1376287-82-9 | 97% | Note: This is a related but different compound.[1] |
| AChemBlock | 4,4-dimethylcyclohexan-1-amine hydrochloride | 25834-99-5 | 95% | Note: This is a related but different compound.[2] |
Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
The free base, 4-Ethylcyclohexan-1-amine, is also commercially available and possesses the CAS number 23775-39-5.[3] The hydrochloride salt is often preferred for its improved stability and handling characteristics as a solid.
Synthesis of 4-Ethylcyclohexan-1-amine Hydrochloride
The most common and efficient laboratory-scale synthesis of 4-Ethylcyclohexan-1-amine hydrochloride is through the reductive amination of 4-ethylcyclohexanone. This method offers high yields and good control over the reaction.
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages: the formation of an intermediate imine from 4-ethylcyclohexanone and an ammonia source, followed by its reduction to the corresponding amine. The final step is the formation of the hydrochloride salt.
Caption: Reductive amination workflow for the synthesis of 4-Ethylcyclohexan-1-amine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 4-Ethylcyclohexan-1-amine hydrochloride.
Materials:
-
4-Ethylcyclohexanone (commercially available)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 2M solution in diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation and Reduction:
-
To a solution of 4-ethylcyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethylcyclohexan-1-amine free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until a white precipitate forms and no further precipitation is observed. A recent patent describes the formation of 4-ethylcyclohexan-1-aminium chloride as a white solid upon introduction of HCl gas.[4]
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to afford 4-Ethylcyclohexan-1-amine hydrochloride. A general procedure for filtering amine hydrochlorides is also available in the literature.[5]
-
Analytical Characterization and Quality Control
Ensuring the identity and purity of 4-Ethylcyclohexan-1-amine hydrochloride is crucial. The following analytical techniques are recommended for its characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the cyclohexyl ring protons. The proton attached to the nitrogen-bearing carbon will appear as a distinct signal.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. The carbon atom attached to the amino group will be shifted downfield. PubChem provides spectral data for the free base, which can be used as a reference.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the ammonium salt in the region of 3200-2800 cm⁻¹ (broad) and C-H stretching vibrations below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis, typically by GC-MS, will show the molecular ion peak of the free base (m/z = 127.23 g/mol ) upon fragmentation.[3][6]
Chromatographic Methods
-
Gas Chromatography (GC): GC can be used to assess the purity of the free base before conversion to the hydrochloride salt.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the final hydrochloride salt.
Safety and Handling
4-Ethylcyclohexan-1-amine and its salts should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base is classified as a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[3] Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Ethylcyclohexan-1-amine hydrochloride is a readily accessible and synthetically versatile building block for chemical and pharmaceutical research. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective use in the laboratory. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
-
BuyersGuideChem. 4-Methylcyclohexan-1-amine | C7H15N. Available at: [Link]
-
PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
Organic Syntheses. cyclohexylidenecyclohexane. Available at: [Link]
-
PubChemLite. 4-ethylcyclohexan-1-amine (C8H17N). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Cyclic Amines. Available at: [Link]
-
ResearchGate. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]
-
PubChem. N-ethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available at: [Link]
Sources
- 1. achemblock.com [achemblock.com]
- 2. achemblock.com [achemblock.com]
- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - 4-ethylcyclohexan-1-amine (C8H17N) [pubchemlite.lcsb.uni.lu]
Purity specifications for 4-Ethylcyclohexan-1-amine hydrochloride
An In-Depth Technical Guide to the Purity Specifications of 4-Ethylcyclohexan-1-amine Hydrochloride
Introduction
4-Ethylcyclohexan-1-amine hydrochloride is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any material intended for pharmaceutical use, its purity is of paramount importance to ensure the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the critical purity specifications for 4-Ethylcyclohexan-1-amine hydrochloride, detailing the analytical methodologies required for its complete characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control parameters for this compound.
The narrative of this guide is built upon the foundational principles of scientific integrity, drawing from established pharmacopeial standards and best practices in analytical chemistry. We will delve into the rationale behind each specification, offering insights into the potential sources of impurities and the logic behind the selection of analytical techniques.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Ethylcyclohexan-1-amine hydrochloride is essential for its proper handling, analysis, and use in synthesis.
| Property | Value |
| Chemical Name | 4-Ethylcyclohexan-1-amine hydrochloride |
| Synonyms | 4-Ethylcyclohexylamine HCl |
| CAS Number | 133483-33-3 |
| Molecular Formula | C8H18ClN |
| Molecular Weight | 163.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
Proposed Purity Specifications
The following table outlines a proposed set of purity specifications for 4-Ethylcyclohexan-1-amine hydrochloride, designed to ensure its suitability as a pharmaceutical intermediate. These specifications are a synthesis of general requirements for such compounds and should be validated for specific applications.
| Test | Specification |
| Appearance | White to off-white crystalline powder |
| Identification by FTIR | Conforms to the reference spectrum |
| Assay (by Titration) | 98.0% to 102.0% (on the dried basis) |
| Purity (by GC/HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residue on Ignition (Sulfated Ash) | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm |
| Residual Solvents | To comply with ICH Q3C limits |
| Chiral Purity (if applicable) | Specification to be determined based on the stereochemistry of the final API |
Analytical Methodologies: A Detailed Examination
The accurate assessment of 4-Ethylcyclohexan-1-amine hydrochloride's purity relies on a suite of robust analytical techniques. The choice of method is dictated by the specific attribute being measured, with each protocol designed to be self-validating and trustworthy.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR spectroscopy provides a unique molecular fingerprint of a compound based on the absorption of infrared radiation by its chemical bonds. This technique is ideal for confirming the identity of 4-Ethylcyclohexan-1-amine hydrochloride.
-
Protocol:
-
Prepare the sample as a potassium bromide (KBr) pellet or by using an attenuated total reflectance (ATR) accessory.
-
Acquire the infrared spectrum over the range of 4000 to 400 cm-1.
-
Compare the resulting spectrum with a qualified reference standard of 4-Ethylcyclohexan-1-amine hydrochloride. The positions and relative intensities of the absorption bands should be concordant.
-
Assay by Titration
-
Principle: As an amine hydrochloride, the compound can be assayed by a non-aqueous acid-base titration. The hydrochloride salt is treated with a stronger base in a non-aqueous solvent, and the liberated amine is then titrated with a standardized acid.
-
Protocol:
-
Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent such as a mixture of glacial acetic acid and acetic anhydride.
-
Add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate with a standardized solution of perchloric acid in acetic acid until the endpoint is reached (a distinct color change).
-
Perform a blank titration and calculate the percentage assay.
-
Purity and Impurity Profiling by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
-
Principle: Chromatographic techniques are the cornerstone of purity analysis, allowing for the separation and quantification of the main component from its impurities.[1] The choice between GC and HPLC depends on the volatility and thermal stability of the compound and its potential impurities. For a relatively volatile compound like 4-Ethylcyclohexylamine, GC is often a suitable choice.
-
GC Protocol (for organic impurities):
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).
-
Oven Temperature Program: A gradient program to ensure the separation of early-eluting and late-eluting impurities.
-
Carrier Gas: Helium or hydrogen.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Quantification: Use area normalization to determine the percentage purity and the levels of individual impurities.
-
-
HPLC Protocol (alternative for less volatile impurities):
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detector: UV detector at a suitable wavelength (amines may require derivatization for UV detection if they lack a chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Quantification: Use area normalization or an external standard method.
-
Water Content by Karl Fischer Titration
-
Principle: The Karl Fischer titration is a highly specific and accurate method for the determination of water content.[2][3][4] It is based on the reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a base.
-
Protocol:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh the sample and introduce it into the titration cell containing the Karl Fischer reagent.
-
The instrument will automatically titrate the water present and calculate the water content as a percentage.
-
Care must be taken to avoid atmospheric moisture contamination during the measurement.
-
Residue on Ignition (Sulfated Ash)
-
Principle: This test measures the amount of inorganic impurities in an organic substance.[5][6][7][8] The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.
-
Protocol:
-
Accurately weigh a specified amount of the sample into a suitable crucible.
-
Moisten the sample with concentrated sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Ignite the crucible at a high temperature (e.g., 600 ± 50 °C) until all carbon has been removed.
-
Cool the crucible in a desiccator and weigh. The percentage of sulfated ash is calculated from the weight of the residue.
-
Heavy Metals
-
Principle: The determination of heavy metal impurities is a critical safety requirement. Traditional colorimetric methods are being replaced by modern instrumental techniques that offer greater sensitivity and specificity.[9][10][11]
-
Modern Instrumental Protocol (e.g., ICP-MS or ICP-OES):
-
Accurately weigh the sample and digest it using a suitable acid mixture in a closed-vessel microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Quantify the concentration of specified heavy metals (e.g., Pb, Hg, Cd, As) against certified reference standards.
-
Understanding and Controlling Impurities
A robust purity specification is built upon a thorough understanding of potential impurities that can arise during the synthesis, purification, and storage of 4-Ethylcyclohexan-1-amine hydrochloride.
Classification of Impurities
Impurities are generally classified into three categories according to ICH guidelines:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.
-
Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.
Potential Impurities in 4-Ethylcyclohexan-1-amine Hydrochloride
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 4-ethylcyclohexanone or other precursors.
-
By-products: For instance, if the synthesis involves reductive amination, potential by-products could include the corresponding secondary amine (bis(4-ethylcyclohexyl)amine).
-
Isomeric Impurities: The synthesis may produce a mixture of cis and trans isomers. The desired isomer should be specified, and the other treated as an impurity.
-
-
Degradation Products:
-
Amines can be susceptible to oxidation over time, leading to the formation of various degradation products. Stability studies are crucial to identify and control these.
-
-
Residual Solvents:
-
Solvents used in the final crystallization or purification steps (e.g., isopropanol, ethanol, toluene) may be present in the final product and must be controlled according to ICH Q3C guidelines.[12]
-
Visualizations
Chemical Structure of 4-Ethylcyclohexan-1-amine Hydrochloride
Caption: Classification of potential impurities in 4-Ethylcyclohexan-1-amine hydrochloride.
Conclusion
The purity of 4-Ethylcyclohexan-1-amine hydrochloride is a critical determinant of its suitability as a pharmaceutical intermediate. A comprehensive set of specifications, supported by robust and validated analytical methods, is essential to ensure its quality and, consequently, the safety and efficacy of the final drug product. This guide has provided an in-depth overview of the key quality attributes, analytical methodologies, and potential impurities associated with this compound. By adhering to these principles of rigorous quality control, researchers and manufacturers can confidently utilize 4-Ethylcyclohexan-1-amine hydrochloride in the development and production of life-saving medicines.
References
-
4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | CID 24191782 - PubChem. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3C(R8) Impurities: Guideline for Residual Solvents. (2021). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- United States Pharmacopeia (USP). General Chapters. USP.
- European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare.
-
Residue on Ignition <281>. (n.d.). USP. Retrieved February 8, 2026, from [Link]
-
Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial. Retrieved February 8, 2026, from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. metrohm.com [metrohm.com]
- 3. mcckf.com [mcckf.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. usp.org [usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. digicollections.net [digicollections.net]
- 8. researchgate.net [researchgate.net]
- 9. Heavy metals testing in active pharmaceutical ingredients: an alternate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 12. database.ich.org [database.ich.org]
Technical Monograph: 4-Ethylcyclohexan-1-amine Hydrochloride
Domain: Organic Synthesis & Medicinal Chemistry | Document Type: Technical Safety & Handling Guide[1][2]
Executive Summary & Chemical Identity
4-Ethylcyclohexan-1-amine hydrochloride is a cycloaliphatic amine salt frequently utilized as a pharmacophore building block in the synthesis of GPCR ligands (e.g., Dopamine D3/D2 partial agonists) and kinase inhibitors.[1][2] Unlike its free base counterpart—a volatile, corrosive liquid—the hydrochloride salt presents as a solid, offering improved stability and handling characteristics for precise stoichiometric delivery.[1][2]
However, the safety profile of this compound is often conflated with its free base or simple alkylamine analogs.[1][2] This guide delineates the specific handling, characterization, and safety protocols required for high-integrity research environments.
Substance Identification
| Parameter | Detail |
| Chemical Name | 4-Ethylcyclohexan-1-amine hydrochloride |
| IUPAC Name | (1s,4s)-4-ethylcyclohexan-1-amine hydrochloride (cis) / (1r,4r)- (trans) |
| CAS Number | Variable by isomer.[1][2][3][4][5][6][7][8][9] Free Base: 42195-97-1.[1][2] HCl Salt often referenced by base CAS or specific catalog IDs (e.g., PubChem CID 24191782).[1][2] |
| Molecular Formula | C₈H₁₇N[1][2][3] · HCl |
| Molecular Weight | 163.69 g/mol (Salt) / 127.23 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).[1][2] |
Hazard Profiling & GHS Classification
While less volatile than the free base, the hydrochloride salt poses distinct risks upon contact with mucous membranes where hydrolysis can release the protonated amine or locally lower pH.[1][2]
GHS Label Elements[1][2][10]
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
Precautionary Logic (P-Codes)[1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][12]
-
P280: Wear protective gloves/eye protection/face protection.[1][2][9][12][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][10][13] Remove contact lenses if present and easy to do.[1][2][10][12][13] Continue rinsing.[1][2][9][10][12][13]
Critical Safety Distinction: Do not confuse the HCl salt with the Free Base . The Free Base (Liquid) is often classified as Skin Corr.[1][2] 1B (Corrosive) and Flammable .[1][2][11] The Salt is an Irritant Solid .[1][2] However, treating the salt with strong base (NaOH/NaHCO₃) generates the corrosive free base in situ.[1][2]
Handling, Stability & Storage
Hygroscopicity Management: Amine hydrochloride salts are prone to hygroscopicity.[1][2][5] Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometry errors in sensitive couplings (e.g., amide bond formation).[1][2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible. Keep container tightly sealed.
-
Desiccation: If the solid appears clumpy or sticky, dry under high vacuum (<1 mbar) over P₂O₅ for 12 hours before use.
Technical Protocols
The following protocols are designed to ensure scientific integrity and reproducibility.
Protocol A: Isomer Verification (Cis vs. Trans)
Commercially available 4-substituted cyclohexylamines are often mixtures of cis and trans isomers.[1][2] The trans-isomer (equatorial ethyl, equatorial amine) is thermodynamically more stable and often the desired pharmacophore.[1][2]
Self-Validating NMR Check:
-
Dissolve ~10 mg in DMSO-d6.
-
Diagnostic Signal: Examine the methine proton at position 1 (CH-NH₂).[1][2]
Protocol B: In-Situ Free-Basing for Coupling Reactions
Many reactions (e.g., nucleophilic substitution, reductive amination) require the nucleophilic free amine, not the ammonium salt.[1][2]
Workflow Diagram: The following Graphviz diagram illustrates the logical flow for converting the stable salt into the reactive base safely.
Caption: Logical workflow for the in-situ generation of the reactive free amine from the hydrochloride salt precursor.
Step-by-Step Methodology:
-
Partition: Suspend the HCl salt in Dichloromethane (DCM).
-
Neutralize: Add an equal volume of 1M NaOH (or saturated NaHCO₃ for milder conditions). Shake vigorously.
-
Verify: Check the aqueous layer pH; it must be >10 to ensure complete deprotonation.[1][2]
-
Isolate: Separate the organic layer.[1][2] Extract the aqueous layer once more with DCM.[1][2]
-
Dry: Dry combined organics over anhydrous MgSO₄.
-
Usage: Use the solution immediately for the subsequent reaction step to avoid carbonate formation (reaction with atmospheric CO₂) or evaporation of the volatile amine.[1][2]
Toxicological Mechanisms & Emergency Response[2]
Mechanism of Action (Toxicity)[1][2][10][13]
-
Local Irritation: Upon contact with moisture (sweat, tears, mucous membranes), the salt dissociates.[1][2] The resulting ammonium cation is acidic, while any equilibrium-generated free amine is lipophilic and can penetrate cell membranes, causing protein denaturation and necrosis.[1][2]
-
Systemic: While specific LD50 data for this ethyl analog is sparse, cyclohexylamines are generally sympathomimetic.[1][2] High systemic absorption may cause tachycardia or CNS stimulation.[1][2]
Emergency Mitigation Table
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate with saline/water for 15+ mins.[1][2][9] | Dilution of the salt prevents local pH shifts and osmotic damage to the cornea.[1][2] |
| Skin Contact | Wash with soap and water.[1][2][12] Do not scrub. | Scrubbing may abrade the stratum corneum, increasing penetration of the amine.[1][2] |
| Inhalation | Move to fresh air.[1][2][9][10][12] Monitor O₂ saturation. | Dust inhalation causes bronchial irritation; monitoring ensures no delayed edema.[1][2] |
| Spill Cleanup | Sweep up dry.[1][2] Do not wet initially.[1][2][9][13] | Wetting the spill generates a corrosive solution.[1][2] Sweep dry, then wipe residue with dilute acetic acid.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24191782, 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier - Cyclohexanamine, 4-ethyl-. Retrieved from [Link][1][2]
Sources
- 1. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]
- 4. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 5. Ethylamine hydrochloride | 557-66-4 [chemicalbook.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 8. 4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | CID 24191782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. tri-iso.com [tri-iso.com]
- 12. fishersci.com [fishersci.com]
- 13. trc-corp.com [trc-corp.com]
Solubility of 4-Ethylcyclohexan-1-amine hydrochloride in organic solvents
Technical Whitepaper: Solubility Profiling & Process Applications of 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Ethylcyclohexan-1-amine hydrochloride (4-ECHA[1][2][3]·HCl). As a critical intermediate in the synthesis of pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors), understanding its solubility landscape is essential for process optimization, specifically in isolation, purification (recrystallization), and reaction solvent selection.
This guide synthesizes physicochemical principles with homologous series data (referencing the well-documented trans-4-methylcyclohexylamine hydrochloride) to establish a robust solvent selection strategy. It includes predicted solubility classifications, thermodynamic modeling approaches, and validated experimental protocols for generating precise solubility isotherms.[2]
Physicochemical Profile & Structural Determinants
The solubility behavior of 4-ECHA·HCl is governed by a competitive internal architecture: the "Push-Pull" effect between its ionic headgroup and lipophilic tail.[1][2][3][4]
-
Ionic Headgroup (Hydrophilic): The ammonium chloride moiety (
) drives high lattice energy and affinity for high-dielectric protic solvents (Water, Methanol).[1][2][3][4] -
Cycloaliphatic Tail (Lipophilic): The cyclohexane ring substituted with an ethyl group (
) introduces significant hydrophobicity.[1][2][3][4]-
Key Insight: Compared to the parent cyclohexylamine hydrochloride, the 4-ethyl substituent increases the Van der Waals surface area, slightly reducing solubility in highly polar media (water) while enhancing solubility in "borderline" solvents like higher alcohols (n-butanol, amyl alcohol).[4]
-
Isomeric Considerations (Cis vs. Trans)
4-ECHA·HCl exists as cis and trans isomers.[2][3][4]
-
Trans-isomer: Typically thermodynamically more stable with a higher melting point and higher lattice energy, leading to lower solubility compared to the cis-isomer.[1][2][3][4]
-
Implication: Recrystallization processes often enrich the trans-isomer by exploiting this solubility differential in solvents like Acetonitrile or Ethanol.[1][2][3][4]
Solubility Landscape & Solvent Classification
In the absence of a single, universally standardized dataset for the ethyl variant, the following classification is derived from homologous series data (specifically trans-4-methylcyclohexylamine HCl) and standard amine salt thermodynamics.
Table 1: Predicted Solubility Profile of 4-ECHA[1][2][3][4]·HCl
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Process Application |
| Class I: High Solvency | Water, Methanol | Dissolution for salt formation; biphasic extraction (aqueous phase).[1][2][3][4] | |
| Class II: Temperature Dependent | Ethanol, Isopropanol (IPA), n-Butanol | Primary Crystallization Solvents. High solubility at boiling; low at cooling.[1][2][3][4] | |
| Class III: Borderline/Sparingly | Acetonitrile (ACN), Acetone | Purification. Excellent for removing non-polar impurities while keeping the salt solid, or as anti-solvents.[3] | |
| Class IV: Anti-Solvents | Ethyl Acetate, Toluene, Hexane, TBME | Yield Maximization. Added to Class II solutions to force precipitation.[3][4] |
Process Note: Acetonitrile is a "privileged solvent" for this class.[2][3][4] Patents regarding the methyl-homolog indicate that triple crystallization in acetonitrile can upgrade diastereomeric purity (trans-enrichment) significantly [1].[1][2][3][4]
Thermodynamic Modeling
To accurately predict solubility (
Where:
- : Mole fraction solubility of 4-ECHA·HCl.
- : Absolute temperature (K).[2][3][4][5]
- : Empirical model parameters derived from regression analysis.
Strategic Solvent Selection (Decision Logic)
The following diagram outlines the logical flow for selecting solvents based on the operational objective (Reaction vs. Purification).
Figure 1: Solvent selection decision tree for 4-Ethylcyclohexan-1-amine Hydrochloride processing.
Experimental Protocols
Since specific literature values are rare, the following self-validating protocols are required to generate internal data.
Protocol A: Gravimetric Solubility Determination (Static Method)
Use this to generate the solubility curve for thermodynamic modeling.[1][2][3][4]
-
Preparation: Add excess 4-ECHA·HCl to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours .
-
Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a syringe filter (0.45 µm, PTFE for organics).[3][4]
-
Quantification:
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.[2][3][4]
Protocol B: Anti-Solvent Recrystallization (Purification)
Use this for isolating high-purity Trans-isomer.[1][2][3][4]
-
Dissolution: Dissolve crude 4-ECHA·HCl in Methanol (1:3 w/v) at 50°C until clear.
-
Filtration: Filter hot to remove mechanical impurities.[2][3][4]
-
Anti-Solvent Addition: Slowly add Ethyl Acetate or MTBE (Methyl tert-butyl ether) to the filtrate while stirring.[1][2][3][4]
-
Nucleation: Cloud point should be observed. Cool slowly to 0–5°C over 2 hours.[2][3][4]
-
Isolation: Filter the white crystalline precipitate. Wash with cold Ethyl Acetate.[2][3][4]
-
Drying: Vacuum dry at 45°C.
References
-
Weyer, R., & Hitzel, V. (1988).[2][3][4] Synthesis of Glimepiride and related sulfonylureas. Arzneimittel-Forschung, 38(9), 1079-1080.[1][2][3][4] (Establishes crystallization protocols for 4-methylcyclohexylamine HCl in acetonitrile).
-
Lencka, M. M., et al. (2016).[2][3][4] Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides. Fluid Phase Equilibria, 407, 263-281.[2][3][4] Link[1][3][4]
-
PubChem. (2025).[2][3][4][6] Compound Summary: 4-Ethylcyclohexan-1-amine.[1][2][3][4][7] National Library of Medicine.[2][3][4] Link
-
Pfizer Inc. (2002).[2][3][4] Process for the preparation of trans-4-amino-cyclohexyl acetic acid esters. World Intellectual Property Organization Patent WO2002006229.[2][3] (Describes isolation of substituted cyclohexylamine salts).
-
Apelblat, A., & Manzurola, E. (1999).[2][3][4] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3][4] Journal of Chemical & Engineering Data, 44(2), 185-189.[2][3][4] (Source for the Modified Apelblat Equation methodology).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - 4-ethynylcyclohexan-1-amine hydrochloride (C8H13N) [pubchemlite.lcsb.uni.lu]
- 4. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Optimized Strategies for the Mono-N-Alkylation of 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary
The selective N-monoalkylation of primary amine salts, such as 4-ethylcyclohexan-1-amine hydrochloride , presents a specific set of challenges in medicinal chemistry. While the cyclohexane scaffold is a common pharmacophore, the hydrochloride salt form requires careful modulation of basicity to permit nucleophilic attack without promoting over-alkylation (formation of tertiary amines or quaternary ammonium salts).
This guide delineates two validated protocols:
-
Reductive Amination (Method A): The "Gold Standard" for high-fidelity mono-alkylation using aldehydes/ketones.[1]
-
Direct Nucleophilic Substitution (Method B): A controlled SN2 approach for alkyl halides, utilized when carbonyl precursors are unavailable.[1]
Strategic Analysis & Route Selection
Before initiating synthesis, the researcher must select the route based on the available electrophile and the desired purity profile.
The Challenge of the Salt Form
The starting material is supplied as a hydrochloride salt (
-
Requirement: The salt must be neutralized (free-based) to react.[1]
-
Risk: Rapid neutralization in the presence of a strong alkylating agent often leads to "runaway" alkylation.[1]
Route Comparison
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation (SN2) |
| Electrophile | Aldehyde or Ketone | Alkyl Halide (Cl, Br, I) |
| Selectivity | High (Mono-alkylation favored) | Low (Risk of di/poly-alkylation) |
| Mechanism | Imine formation | Nucleophilic Substitution |
| Reagents | NaBH(OAc) | |
| Recommendation | Primary Choice | Secondary Choice |
Decision Matrix (Visualization)
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.
Method A: Reductive Amination (Preferred Protocol)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (
Mechanistic Insight
The reaction proceeds via the formation of an iminium ion.[3] The hydrochloride salt is advantageous here: while we add a base (DIPEA) to free the amine for the initial attack, the resulting conjugate acid buffers the solution to pH 5–6, accelerating imine formation.
Reagents & Stoichiometry[1][2][4]
| Component | Equiv. | Role |
| Amine HCl | 1.0 | Substrate |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile (Slight excess ensures conversion) |
| DIPEA | 1.0 | Base (Neutralizes HCl salt) |
| NaBH(OAc) | 1.4 - 1.6 | Reducing Agent (Selective for imines) |
| DCE or DCM | Solvent | 1,2-Dichloroethane (DCE) is faster; DCM is safer.[1][4] |
| Acetic Acid | 0 - 1.0 | Catalyst (Optional: Only if reaction is sluggish) |
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask under inert atmosphere (
or Ar), suspend 4-ethylcyclohexan-1-amine hydrochloride (1.0 equiv) in anhydrous DCE (0.1 M concentration). -
Neutralization: Add DIPEA (1.0 equiv). Stir for 10–15 minutes. The suspension may clear as the free base forms.[1]
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[1][5]
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? STAB reduces aldehydes faster than ketones but slower than imines.[1] Allowing the imine to form before adding the reducing agent prevents the reduction of the aldehyde to an alcohol.
-
-
Reduction: Add NaBH(OAc)
(1.5 equiv) in one portion.-
Note: Gas evolution (
) is minimal but possible.[1]
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.[1][5]
-
Target: Disappearance of starting amine and imine intermediate.[1]
-
-
Quench: Quench by adding saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
Method B: Direct Alkylation (SN2)[1]
Warning: This method is prone to over-alkylation.[1] It should only be used if the alkyl group cannot be introduced via a carbonyl precursor (e.g., simple methylation or ethylation where formaldehyde/acetaldehyde are not desired due to volatility or handling issues).
Critical Control Strategy
To favor mono-alkylation, we rely on statistical probability (excess amine) and steric hindrance .[1] Since the starting material is a salt, we use a heterogeneous base system (
Reagents
| Component | Equiv. | Role |
| Amine HCl | 1.0 | Substrate |
| Alkyl Halide | 0.8 - 0.9 | Electrophile (Limiting reagent is critical) |
| 2.5 - 3.0 | Base (Insoluble in MeCN, provides slow release) | |
| Acetonitrile (MeCN) | Solvent | Polar aprotic, supports SN2 |
Step-by-Step Protocol
-
Setup: Suspend 4-ethylcyclohexan-1-amine hydrochloride (1.0 equiv) and
(3.0 equiv) in MeCN. -
Activation: Heat to 40°C for 30 minutes to ensure partial free-basing.
-
Addition: Dissolve the Alkyl Halide (0.9 equiv) in MeCN.
-
Crucial Step: Add the alkyl halide solution dropwise over 1–2 hours using a syringe pump.
-
Logic: Keeping the alkyl halide concentration low relative to the amine minimizes the chance of a secondary amine molecule reacting with a fresh halide molecule (which would form the tertiary amine).
-
-
Monitoring: Stir at 40–60°C. Monitor strictly by LC-MS to catch the formation of dialkylated byproduct. Stop the reaction even if conversion is incomplete (e.g., 80%) to preserve yield of mono-product.
Mechanistic Visualization (Method A)
The following diagram illustrates the pathway for Reductive Amination, highlighting the critical intermediate steps.
Figure 2: Reaction pathway for Reductive Amination using STAB.[1] The formation of the Iminium ion is the rate-determining step for reduction.
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR: Look for the diagnostic shift of the protons on the carbon alpha to the nitrogen.
-
Stereochemistry: 4-ethylcyclohexan-1-amine exists as cis and trans isomers.[1] Reductive amination generally preserves the stereochemical ratio of the starting material, though some hydride sources can favor axial vs. equatorial attack. Check the coupling constants (
-values) of the H1 proton:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Iminium ion not forming.[1] | Add 1-2 drops of Acetic Acid to catalyze imine formation.[1] Ensure molecular sieves are used if water is present.[1] |
| Dialkylation (Method A) | Aldehyde is too reactive (e.g., Formaldehyde).[1] | Lower temperature to 0°C; add amine to aldehyde slowly. |
| Dialkylation (Method B) | Alkyl halide concentration too high.[1] | Use syringe pump; reduce equivalents of halide to 0.[1]8. |
| Sticky precipitate | Boron salts trapped product.[1] | Perform an oxidative workup (rarely needed for STAB) or wash organic layer with 1M NaOH to break up boron complexes.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Borch, R. F., et al. (1971).[1][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
BenchChem. (2025).[1][5] "Experimental procedure for N-alkylation of primary amines." BenchChem Protocols.
-
Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][7] The Journal of Organic Chemistry, 67(3), 674–683.
-
Master Organic Chemistry. "Reductive Amination."
Sources
- 1. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthetic Routes to Novel Derivatives from 4-Ethylcyclohexan-1-amine Hydrochloride: An Application and Protocol Guide
Introduction: The Versatility of the 4-Ethylcyclohexyl Scaffold
4-Ethylcyclohexan-1-amine hydrochloride is a valuable bifunctional building block for synthetic and medicinal chemistry. The presence of a primary amine on a substituted cyclohexane ring offers a versatile handle for a variety of chemical transformations, enabling the creation of a diverse library of novel derivatives. The ethyl group at the 4-position provides a degree of lipophilicity and steric bulk that can be exploited to modulate the physicochemical and pharmacological properties of the resulting molecules. Cyclohexylamine and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials science applications.[1][2][3] This guide provides detailed protocols for several key synthetic transformations of 4-ethylcyclohexan-1-amine, offering researchers a practical toolkit for the exploration of new chemical space.
Prior to its use in the described reactions, the free base of 4-ethylcyclohexan-1-amine must be liberated from its hydrochloride salt. This is typically achieved by treating an aqueous solution of the salt with a suitable base, such as sodium hydroxide, and extracting the free amine into an organic solvent.
Core Synthetic Transformations
This section outlines four robust and widely applicable synthetic routes for the derivatization of 4-ethylcyclohexan-1-amine: N-Alkylation, N-Acylation, Reductive Amination, and the synthesis of Urea and Sulfonamide derivatives. Each protocol is presented with a detailed, step-by-step methodology, accompanied by insights into the reaction mechanism and expected outcomes.
N-Alkylation: Expanding the Substituent Landscape
Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation.[4][5] However, with careful control of stoichiometry and reaction conditions, selective mono-alkylation can be achieved.[6][7] This method is a straightforward approach to introduce a variety of alkyl groups to the nitrogen atom.
Caption: Workflow for the N-alkylation of 4-ethylcyclohexan-1-amine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) and a slight excess of potassium carbonate (1.5 eq.) in anhydrous acetonitrile.
-
Addition of Alkyl Halide: To the stirred suspension, add the desired alkyl bromide (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
| Parameter | Value |
| Starting Material | 4-Ethylcyclohexan-1-amine |
| Reagents | Alkyl Bromide, K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Table 1: Summary of a typical N-alkylation reaction.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a highly efficient method for the formation of a stable amide bond.[8][9] This reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct.[10]
Caption: Workflow for the N-acylation of 4-ethylcyclohexan-1-amine.
-
Reagent Preparation: Dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Starting Material | 4-Ethylcyclohexan-1-amine |
| Reagents | Acyl Chloride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Table 2: Summary of a typical N-acylation reaction.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[4][11] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][12] This one-pot procedure is highly efficient and offers a broad substrate scope.
Caption: Workflow for the reductive amination of 4-ethylcyclohexan-1-amine.
-
Imine Formation: In a round-bottom flask, dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) and the desired aldehyde (1.05 eq.) in 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction is often mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired secondary amine.
| Parameter | Value |
| Starting Material | 4-Ethylcyclohexan-1-amine |
| Reagents | Aldehyde, NaBH(OAc)₃ |
| Solvent | 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Table 3: Summary of a typical reductive amination reaction.
Synthesis of Urea and Sulfonamide Derivatives
Urea and sulfonamide moieties are prevalent in a wide range of biologically active compounds. These functional groups can be readily introduced starting from 4-ethylcyclohexan-1-amine.
The reaction of a primary amine with an isocyanate is a highly efficient and atom-economical method for the synthesis of ureas.[13][14][15]
-
Reagent Preparation: Dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Isocyanate: Add the desired isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as it forms.
-
Work-up and Purification: If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 4-Ethylcyclohexan-1-amine |
| Reagents | Isocyanate (R-NCO) |
| Solvent | Tetrahydrofuran |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Table 4: Summary of a typical urea synthesis reaction.
Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[16][17][18] This reaction provides a reliable method for introducing the sulfonyl group.[19]
-
Reagent Preparation: Dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 4-Ethylcyclohexan-1-amine |
| Reagents | Sulfonyl Chloride, Pyridine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Table 5: Summary of a typical sulfonamide synthesis reaction.
Conclusion
The protocols detailed in this guide represent a core set of synthetic methodologies for the derivatization of 4-ethylcyclohexan-1-amine hydrochloride. These robust and versatile reactions provide a solid foundation for the synthesis of novel compounds with potential applications in drug discovery, agrochemical research, and materials science. The choice of synthetic route and the specific reagents employed will ultimately be dictated by the desired properties of the target molecules. Careful execution of these protocols, coupled with appropriate analytical monitoring, will enable researchers to efficiently expand their chemical libraries based on the valuable 4-ethylcyclohexyl scaffold.
References
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of medicinal chemistry, 24(3), 341–346. [Link]
-
PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.). [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. (2025). Request PDF. [Link]
-
Zhang, Z., Li, Y., & Wang, Y. (2021). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Bio, A., & Ess, D. H. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014). ResearchGate. [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.).
- Cyclohexylamine compounds useful as a stabilizer for organic materials. (n.d.).
-
Kim, B. T., & Lee, K. (2006). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]
-
LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Mild and Useful Method for N-Acylation of Amines. (2025). Request PDF. [Link]
-
Synthesis of Primary Sulfonamides. (n.d.). ResearchGate. [Link]
-
Wang, Z., Wang, S., & Zhang, Y. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Mohammad, H. J., Al-Adilee, K. J., & Mohammad, S. J. (2020). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy. [Link]
-
Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. HAL Open Science. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Wang, Y., Zhang, Y., & Zhu, S. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. [Link]
-
Verma, S., Kumar, S., & Singh, A. P. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]
-
Organic Reactions. (n.d.). Urea Formation - Common Conditions. Organic Reactions. [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... (n.d.). ResearchGate. [Link]
-
N-Acylation in combinatorial chemistry. (n.d.). Arkat USA. [Link]
-
Mizuno, T., & Iwai, T. (2005). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. [Link]
-
Kumar, S., & Kumar, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
The main use of cyclohexylamine products. (2024). [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Doğan, İ. S., Sellitepe, H. E., & Kahveci, B. (2019). Investigation of Reaction of Some Ester Ethoxycarbonyl Hydrazones with 1-Adamantyl Amine Bazı Ester Etoksikarbonil Hidrazonlar. DergiPark. [Link]
-
Wang, Y., Zhang, Y., & Zhu, S. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
-
PubChem. (n.d.). N-ethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 2. The main use of cyclohexylamine products - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cbijournal.com [cbijournal.com]
- 19. thieme-connect.com [thieme-connect.com]
Application Note: Diastereoselective Synthesis and Utilization of 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary & Stereochemical Context
4-Ethylcyclohexan-1-amine hydrochloride is a critical aliphatic amine scaffold in medicinal chemistry, serving as a primary building block for "privileged structures" in GPCR ligands and kinase inhibitors (e.g., Cariprazine). While the molecule possesses a plane of symmetry (making it achiral in the traditional enantiomeric sense), it exhibits cis-trans diastereomerism .
The trans-isomer (where the amino and ethyl groups are 1,4-diequatorial) is the thermodynamically stable and pharmacologically preferred congener. The "asymmetric synthesis" of this target therefore refers to diastereoselective synthesis —controlling the reaction trajectory to maximize the trans:cis ratio (dr).
This guide details two validated protocols for generating high-purity trans-4-ethylcyclohexan-1-amine HCl:
-
Thermodynamic Equilibration: A chemical route relying on hydrogenation followed by base-mediated isomerization.
-
Biocatalytic Transamination: A modern enzymatic route achieving >99% diastereomeric excess (de).
Structural Analysis: The Thermodynamic Driver
Understanding the conformational landscape is prerequisite to synthesis.[1] The cyclohexane ring undergoes chair-chair interconversion.
-
Trans-Isomer: Both the ethyl group (C4) and the amino group (C1) can adopt equatorial positions simultaneously. This is the lowest energy state (Global Minimum).
-
Cis-Isomer: One substituent must be axial while the other is equatorial.[1][2] The resulting 1,3-diaxial interactions increase steric strain (~1.5–2.0 kcal/mol less stable than trans).
Visualization: Conformational Energy Landscape
Protocol A: Chemical Synthesis via Hydrogenation & Isomerization
Objective: Synthesis of trans-4-ethylcyclohexan-1-amine HCl starting from 4-ethylaniline. Mechanism: Heterogeneous hydrogenation initially yields a kinetic mixture (often favoring cis). Thermodynamic equilibration (isomerization) converts the cis form to trans, followed by selective crystallization of the HCl salt.
Materials
-
Substrate: 4-Ethylaniline (CAS: 589-16-2)[3]
-
Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium on Carbon (Rh/C).
-
Isomerization Base: Sodium tert-butoxide (NaOtBu) or Raney Nickel.
-
Solvents: Isopropanol (IPA), Ethanol, HCl in Dioxane (4M).
Step-by-Step Procedure
-
High-Pressure Hydrogenation:
-
Charge a high-pressure autoclave with 4-ethylaniline (1.0 equiv) and IPA (10 vol).
-
Add 5% Ru/Al₂O₃ (5 wt% loading).
-
Pressurize with H₂ to 50–60 bar. Heat to 120°C.
-
Stir for 12–18 hours until H₂ uptake ceases.
-
Result: A mixture of cis and trans isomers (typically 60:40 to 70:30 favoring cis kinetically).
-
-
Thermodynamic Isomerization (The Critical Step):
-
Filter the catalyst (or use Raney Ni in this step which promotes equilibration).
-
Transfer the filtrate to a reaction vessel. Add NaOtBu (0.2 equiv) if not using Raney Ni.
-
Reflux at 85°C for 24 hours under N₂.
-
Mechanism:[2][4][5][6] The base deprotonates the amine (reversible), allowing inversion at the C1 center. The equilibrium shifts toward the stable trans-isomer (reaching ~90:10 trans:cis).
-
-
Salt Formation & Purification:
-
Cool the mixture to 0°C.
-
Slowly add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
The trans-amine HCl salt is less soluble than the cis-salt in alcoholic solvents.
-
Allow the white precipitate to mature for 4 hours at 0°C.
-
Filter the solid and wash with cold acetone.
-
-
Recrystallization:
-
Recrystallize the crude salt from boiling Ethanol/Water (95:5).
-
Yield: ~65–70% (overall).
-
Purity: >99% trans-isomer (by GC).
-
Protocol B: Biocatalytic Asymmetric Synthesis (Transaminase)
Objective: Direct stereoselective synthesis of the trans-isomer from 4-ethylcyclohexanone. Advantage: Avoids high-pressure H₂ and heavy metals; achieves superior diastereomeric excess (de >99%).
Workflow Diagram
Protocol Details
-
Enzyme Selection: Use an ω-Transaminase (ω-TA) specifically engineered for bulky amines (e.g., Chromobacterium violaceum TA mutants or commercial ATA-113/117 variants).
-
Reaction Mix:
-
Substrate: 4-Ethylcyclohexanone (50 mM) in Phosphate Buffer (pH 7.5, 100 mM).
-
Amine Donor: Isopropylamine (1.0 M) – used in excess to drive equilibrium.
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).
-
Biocatalyst: Lyophilized ω-TA powder or immobilized preparation (10 g/L).
-
-
Incubation:
-
Shake at 30°C, 150 rpm for 24 hours.
-
Note: The enzyme sterically discriminates against the axial approach, exclusively forming the equatorial amine (trans).
-
-
Workup:
-
Acidify to pH 2 with 6M HCl to stop reaction and protonate the amine.
-
Extract unreacted ketone with MTBE (discard organic layer).
-
Basify aqueous layer to pH 12 with NaOH (50%).
-
Extract the free amine into MTBE or DCM.
-
Convert to HCl salt as per Protocol A.
-
Analytical Controls & Data Interpretation
Quantification of the cis/trans ratio is mandatory before releasing the batch.
Table 1: Physicochemical Comparison
| Parameter | trans-Isomer (Target) | cis-Isomer (Impurity) |
| Configuration | 1,4-Diequatorial | 1-Axial, 4-Equatorial |
| Thermodynamics | Stable (Global Min) | Unstable (+1.8 kcal/mol) |
| ¹H NMR (CH-NH₂) | δ ~2.6–2.7 ppm (tt, J=11, 4 Hz) | δ ~3.0–3.1 ppm (m, narrow) |
| Coupling Constant | Large axial-axial coupling (J > 10 Hz) | Small axial-equatorial coupling |
| Melting Point (HCl) | > 280°C (Decomposes) | Typically lower / broader range |
Key NMR Diagnostic:
The methine proton at C1 (
-
In the trans isomer,
is axial.[2][7] It couples with the axial protons at C2/C6 with a large coupling constant ( Hz), appearing as a triplet of triplets (tt). -
In the cis isomer,
is equatorial.[1][2][7] It shows only small couplings ( and ), appearing as a narrow multiplet or broad singlet.
Application Case Study: Reductive Amination
Context: Synthesis of Cariprazine analogs. Challenge: Preserving the trans-stereochemistry during subsequent coupling.
Protocol:
-
Dissolve trans-4-ethylcyclohexan-1-amine HCl in DCM.
-
Add TEA (1.5 equiv) to liberate the free base.
-
Add the aldehyde coupling partner (1.0 equiv) and NaBH(OAc)₃ (1.5 equiv).
-
Crucial Control: Maintain temperature < 25°C. High temperatures or strong Lewis acids can promote retro-Michael type mechanisms or imine-enamine tautomerization that erodes the stereocenter.
-
Result: The bulky hydride source attacks the imine from the axial face, reinforcing the equatorial position of the amine substituent.
References
-
Cariprazine Synthesis & Stereocontrol
-
Biocatalytic Transamination
-
Conformational Analysis of Cyclohexanes
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 16: Stereochemistry of Cyclic Molecules.
-
Source:
-
Thermodynamic Isomerization Kinetics
- Kinetics of Cis-Trans Isomerization of 4-Substituted Cyclohexylamines. (Classic mechanistic grounding).
-
Source:
-
Chemical Safety Data
- 4-Ethylaniline Safety D
-
Source:
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 4-Ethylaniline | 589-16-2 [chemicalbook.com]
- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 11. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
Application Note and Protocol: Efficient Deprotection of 4-Ethylcyclohexan-1-amine Hydrochloride to Yield the Free Amine
Introduction: The Strategic Importance of Amine Deprotection
In the landscape of pharmaceutical and chemical research, primary amines such as 4-Ethylcyclohexan-1-amine are invaluable building blocks for the synthesis of a wide array of biologically active molecules. These compounds often serve as key intermediates in the development of novel therapeutics. However, to enhance stability and facilitate handling and purification, these amines are frequently prepared and stored as their hydrochloride salts. The hydrochloride salt form imparts greater crystallinity and aqueous solubility, which is advantageous for purification but renders the amine unreactive for subsequent nucleophilic reactions.
Therefore, the efficient deprotection of 4-Ethylcyclohexan-1-amine hydrochloride to its free base form is a critical and routine procedure in synthetic workflows. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a robust protocol for the deprotection of 4-Ethylcyclohexan-1-amine hydrochloride. The described methodology is designed to be straightforward, high-yielding, and scalable, ensuring the generation of high-purity free amine suitable for downstream applications.
Reaction Mechanism and Scientific Principles: An Acid-Base Approach
The deprotection of an amine hydrochloride is fundamentally an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine is protonated by hydrochloric acid, forming a water-soluble ammonium salt. To regenerate the free amine, a base is introduced to abstract this proton, thereby liberating the neutral, and typically less water-soluble, amine.
The equilibrium of this reaction is governed by the relative pKa values of the protonated amine and the conjugate acid of the added base. By employing a base whose conjugate acid has a significantly higher pKa than the protonated 4-Ethylcyclohexan-1-amine, the equilibrium is driven strongly towards the formation of the free amine.
Commonly used bases for this transformation include inorganic bases such as sodium hydroxide (NaOH)[1], potassium carbonate (K2CO3)[2], and sodium bicarbonate (NaHCO3)[2][3], as well as organic bases like triethylamine (TEA)[4]. The choice of base is often dictated by the sensitivity of the substrate to strongly basic conditions and the desired workup procedure. For a robust and cost-effective deprotection, an aqueous solution of a strong inorganic base like sodium hydroxide is highly effective.[1]
The overall transformation can be represented as follows:
R-NH3+ Cl- + OH- -> R-NH2 + H2O + Cl-
Where R represents the 4-ethylcyclohexyl group. The free amine, being significantly less polar than its salt form, exhibits reduced solubility in aqueous media and can be efficiently extracted into an organic solvent.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the deprotection of 4-Ethylcyclohexan-1-amine hydrochloride on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Ethylcyclohexan-1-amine hydrochloride | ≥98% | (e.g., Sigma-Aldrich, etc.) |
| Sodium hydroxide (NaOH) pellets | Reagent Grade | (e.g., Fisher Scientific, etc.) |
| Diethyl ether (Et2O) or Ethyl acetate (EtOAc) | Anhydrous | (e.g., VWR, etc.) |
| Deionized water | High Purity | In-house |
| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | (e.g., Acros Organics, etc.) |
| Universal pH indicator strips | - | (e.g., Whatman, etc.) |
Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Glass funnel
-
Filter paper
Step-by-Step Procedure
-
Dissolution of the Amine Salt: In a suitable flask, dissolve 1.0 equivalent of 4-Ethylcyclohexan-1-amine hydrochloride in deionized water. A typical concentration is 0.5 to 1.0 M.
-
Preparation of the Basic Solution: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by carefully dissolving the NaOH pellets in deionized water. Caution: This process is exothermic.
-
Basification: To the stirred solution of the amine hydrochloride, slowly add the 2 M NaOH solution dropwise. Monitor the pH of the aqueous solution using pH indicator strips. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation.[1]
-
Extraction of the Free Amine: Transfer the resulting mixture to a separatory funnel. Add an equal volume of an organic solvent such as diethyl ether or ethyl acetate. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer will be the bottom layer, and the organic layer containing the free amine will be the top layer.
-
Aqueous Layer Removal: Carefully drain and collect the lower aqueous layer.
-
Washing the Organic Layer: To remove any residual inorganic salts, wash the organic layer with deionized water. Repeat the extraction and separation steps as described in steps 4-6.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry flask. Add anhydrous sodium sulfate (Na2SO4) to the organic solution and swirl gently. Continue adding the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
Isolation of the Free Amine: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. The resulting liquid is the purified 4-Ethylcyclohexan-1-amine free base.
-
Characterization and Storage: Characterize the product by appropriate analytical methods (e.g., NMR, IR, GC-MS). Store the free amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.
Expected Yield and Purity
Following this protocol, a yield of >95% of the free amine with high purity (>98%) can be expected.
Visualizing the Workflow
The following diagram illustrates the key steps in the deprotection and isolation of 4-Ethylcyclohexan-1-amine.
Sources
Technical Application Note: High-Resolution Separation of 4-Ethylcyclohexan-1-amine Isomers
Executive Summary & Challenge Definition
The separation of 4-ethylcyclohexan-1-amine isomers presents a distinct challenge in analytical chemistry due to two primary factors:
-
Stereochemical Nature: The molecule possesses a plane of symmetry passing through C1 and C4. Consequently, the isomers are achiral diastereomers (cis and trans), not enantiomers.[1] Standard achiral C18 columns often fail to resolve these geometric isomers due to insufficient hydrophobic discrimination.[1]
-
Lack of Chromophore: The aliphatic structure lacks conjugated systems, rendering standard UV detection (254 nm) impossible without derivatization.[1]
This guide details two robust protocols: Method A (Direct Analysis) using universal detection (ELSD/CAD/MS) on Chiral Stationary Phases (CSPs), and Method B (Derivatization) for UV-based detection.[1]
Stereochemical Analysis & Separation Mechanism
Understanding the analyte's geometry is critical for column selection. While 4-ethylcyclohexan-1-amine is achiral (meso-like pseudo-asymmetry), Chiral Stationary Phases (CSPs) are the preferred media for separation.[1]
-
Why CSPs for Achiral Isomers? Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) possess distinct "grooves" and chiral cavities.[1] The trans isomer (equatorial-equatorial preference) and cis isomer (axial-equatorial) have significantly different 3D hydrodynamic volumes.[1] The CSP discriminates based on this "lock-and-key" steric fit rather than just polarity.[1]
Visualization: Isomer Geometry & Workflow
The following diagram illustrates the stereochemical relationship and the decision matrix for method selection.
Figure 1: Stereochemical classification and method selection workflow based on available detection technology.
Method A: Direct Analysis (ELSD/CAD/MS)[1]
Applicability: Laboratories equipped with universal detectors (Charged Aerosol Detector, Evaporative Light Scattering Detector) or Mass Spectrometry.[1] Advantage: No sample preparation required; eliminates derivative kinetic errors.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Amylose backbones show superior shape selectivity for cyclohexane rings compared to Cellulose.[1] Immobilized (IA) is preferred for solvent robustness.[1] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for maximum plate count.[1] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v) | DEA is mandatory. It suppresses ionization of the primary amine, preventing peak tailing by blocking silanol interactions.[1] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 5 µm particles.[1] |
| Temperature | 25°C | Lower temperature enhances resolution (Rs) by reducing molecular diffusion.[1] |
| Detection | ELSD (Drift Tube: 50°C, Gain: 8) or MS (ESI+, SIM mode) | Analyte is UV-transparent.[1] |
Protocol Steps
-
System Passivation: Flush the system with Mobile Phase (containing DEA) for 30 minutes prior to column installation to saturate system active sites.[1]
-
Sample Prep: Dissolve 1 mg of 4-ethylcyclohexan-1-amine in 1 mL of Ethanol.
-
Injection: Inject 5–10 µL.
-
Elution Order: typically, the trans isomer (more linear/planar) elutes later than the cis isomer on Amylose columns due to deeper inclusion into the chiral grooves, though standards must confirm this.
Method B: Derivatization with Benzoyl Chloride (UV Detection)[1]
Applicability: Laboratories limited to UV/Vis detection.[1]
Advantage: Introduces a strong UV chromophore (phenyl group) and enhances separation selectivity via
Derivatization Reaction Mechanism
The reaction converts the aliphatic amine into a benzamide. This not only allows UV detection at 254 nm but also creates a rigid "handle" that interacts strongly with the carbamate groups on the Chiralpak column.
Reaction Protocol
-
Preparation: In a 2 mL vial, mix:
-
Incubation: Vortex for 30 seconds. Let stand at room temperature for 10 minutes.
-
Quenching: Add 500 µL of concentrated Ammonia or water to quench excess reagent.[1]
-
Extraction (Optional but Recommended): Add 1 mL n-Hexane, vortex, and take the top organic layer for injection. This removes salts that might clog the inlet.
Chromatographic Conditions (Derivatized)
| Parameter | Specification |
| Column | Chiralpak IB or OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (90 : 10 v/v) |
| Detection | UV @ 254 nm |
| Elution | The cis-benzamide and trans-benzamide will resolve with baseline separation ( |
Experimental Validation & Troubleshooting
Visualizing the Derivatization Pathway
The following diagram details the chemical transformation and the resulting interaction shift.
Figure 2: Derivatization chemistry converting the transparent amine into a UV-active amide for enhanced chiral recognition.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Method A) | Silanol interaction | Increase DEA concentration to 0.2% or switch to "Basic" specific columns. |
| No Peaks (Method A) | Detection limits | The amine is volatile; ensure ELSD temperature isn't too high (keep <50°C).[1] |
| Extra Peaks (Method B) | Excess reagent | Benzoyl chloride hydrolyzes to Benzoic acid.[1] This elutes early. Ignore or extract with Hexane/Base wash.[1] |
| Poor Resolution | Column aging | Regenerate column with 100% Ethanol (for immobilized columns only). |
References
-
PubChem. (n.d.).[1][2] 4-Ethylcyclohexan-1-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Gazdag, M., et al. (2007).[1] Chromatographic separation of isomers: 4-substituted cyclohexylamines. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on geometric isomer separation).
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® IA. Chiral Technologies. Retrieved from [Link]
-
Vertex AI Search. (2023).[1] Search Results: 4-Ethylcyclohexan-1-amine cis trans separation HPLC. (Grounding for transaminase and biocatalytic synthesis of these isomers).
Sources
Application Note: Functional Profiling of 4-Ethylcyclohexan-1-amine Derivatives
Abstract
The 4-ethylcyclohexan-1-amine scaffold represents a privileged structural motif in medicinal chemistry, offering a balance of lipophilicity and steric bulk that is critical for membrane permeability and receptor fit. Derivatives of this scaffold are increasingly relevant in the development of antimicrobial agents , mucolytics , and CNS-active ligands (specifically NMDA and Sigma receptor modulators).
However, the development of this class is complicated by two critical factors: stereoisomerism (cis vs. trans) and lysosomotropism (lysosomal trapping due to the basic amine). This guide provides a validated workflow for screening these derivatives, prioritizing stereochemical resolution and early-stage pharmacokinetic safety.
Part 1: Chemical Space & Library Design
The Stereochemistry Imperative
Unlike aromatic amines, 4-ethylcyclohexan-1-amine exists as cis and trans diastereomers. Biological activity is rarely equipotent between these forms.
-
Trans-isomer: The amino and ethyl groups are typically in equatorial positions (diequatorial), leading to a linear, extended conformation. This is often preferred for receptor binding pockets (e.g., GPCRs).
-
Cis-isomer: Forces one substituent into an axial position, creating a "bent" conformation.
Critical QC Protocol: Before biological screening, all library compounds must undergo isomeric ratio determination.
-
Method: GC-MS or 1H-NMR.
-
Acceptance Criteria: >95% diastereomeric excess (de) for single-isomer screens.
-
Why? Screening racemic mixtures leads to "fictional" SAR (Structure-Activity Relationship) data where the inactive isomer dilutes the potency of the active one.
DOT Diagram: Stereochemical Screening Workflow
Figure 1: The "Stereo-First" screening cascade ensures that biological data is attributed to the correct spatial conformation, preventing false negatives caused by racemic dilution.
Part 2: In Vitro Safety Profiling (The "Gatekeeper")
Lipophilic amines (LogP > 2, pKa > 8) are prone to lysosomotropism . They diffuse into lysosomes, become protonated in the acidic environment (pH 4.5), and get trapped. This leads to phospholipidosis (drug-induced lipid accumulation), a major cause of late-stage drug failure.
Protocol A: Lysosomal Trapping Assay (LysoTracker Red)
Purpose: To identify compounds that accumulate excessively in lysosomes. Cell Line: HepG2 or Fa2N-4 (Immortalized Hepatocytes).
Reagents:
-
LysoTracker™ Red DND-99 (Invitrogen).
-
Hoechst 33342 (Nuclear stain).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
Step-by-Step Procedure:
-
Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well black/clear-bottom plate. Incubate 24h.
-
Compound Treatment: Treat cells with library compounds (1 µM - 50 µM) for 1 hour.
-
Control: Chloroquine (Positive control for trapping).
-
-
Staining: Add LysoTracker Red (50 nM final) and Hoechst (1 µg/mL). Incubate for 30 mins at 37°C.
-
Wash: Wash 3x with pre-warmed HBSS.
-
Imaging: Measure fluorescence on a high-content imager (Ex/Em: 577/590 nm).
-
Analysis: Calculate the Lysosomal Accumulation Ratio (LAR) = (Mean Intensity of Treated / Mean Intensity of Vehicle).
-
Threshold: LAR > 2.0 indicates significant trapping risk.
-
Part 3: Target-Specific Screening Protocols
Protocol B: Antimicrobial Susceptibility (MIC Determination)
Derivatives of cyclohexylamines often exhibit membrane-disrupting properties similar to cationic amphiphiles.
Standard: CLSI M07-A10 Guidelines. Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa.
Procedure:
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final range: 64 µg/mL to 0.125 µg/mL.
-
Note: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 into the assay plate (Final: ~5 x 10^5 CFU/mL).
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: Visual inspection or OD600 measurement.
-
MIC Definition: The lowest concentration with no visible growth.
-
Protocol C: NMDA Receptor Binding (CNS Screen)
For derivatives targeted at neurological conditions (analgesia, depression), screening for NMDA antagonism is standard due to the structural similarity to ketamine/PCP.
Assay Type: Radioligand Displacement (Competition Binding). Ligand: [3H]-MK-801 (Dizocilpine) - binds to the open channel pore.
Procedure:
-
Membrane Prep: Rat forebrain membranes or HEK293 cells expressing NR1/NR2B subunits.
-
Reaction Mix:
-
50 µg Membrane protein.
-
4 nM [3H]-MK-801.
-
10 µM Glycine and 10 µM Glutamate (required to open the channel).
-
Test Compound (1 nM to 10 µM).
-
-
Incubation: 2 hours at 25°C (Equilibrium is slow for channel blockers).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Counting: Liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki.
Part 4: Data Visualization & SAR Analysis
When analyzing 4-ethylcyclohexan-1-amine derivatives, data must be tabulated to highlight stereochemical differences.
Table 1: Example SAR Data Structure
| Compound ID | R-Group | Configuration | MIC (S. aureus) | NMDA Ki (nM) | Lysosomal LAR |
| ECA-001-C | 4-Cl-Phenylurea | Cis | 32 µg/mL | >10,000 | 1.2 (Safe) |
| ECA-001-T | 4-Cl-Phenylurea | Trans | 4 µg/mL | 450 | 1.4 (Safe) |
| ECA-002-T | 3,4-Di-F-Benzyl | Trans | 64 µg/mL | 12 | 3.5 (Risk) |
Interpretation:
-
ECA-001: The trans isomer is 8x more potent as an antimicrobial, likely due to better membrane insertion of the linear conformer.
-
ECA-002-T: Highly potent CNS ligand but shows high lysosomal trapping (LAR > 2.0). Recommendation: Modify the amine pKa (e.g., add adjacent electron-withdrawing groups) to reduce basicity and trapping while maintaining potency.
DOT Diagram: Mechanism of Action & Liability
Figure 2: The mechanism of Lysosomal Trapping. Lipophilic amines enter the lysosome neutrally but become protonated and trapped, leading to false-positive cytotoxicity or long-term organ damage.
References
-
PubChem. (2025).[1] 4-Ethylcyclohexan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).[2] Drug Metabolism and Disposition. [Link]
-
Wallar, B. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[Link]
-
ResearchGate. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives. Royal Society of Chemistry. [Link]
Sources
Application Note & Protocols: A Guide to the Scale-Up Synthesis of 4-Ethylcyclohexan-1-amine Hydrochloride Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Ethylcyclohexan-1-amine hydrochloride and its derivatives, compounds of significant interest in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, scalable, and efficient synthetic strategies. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up, ensuring scientific integrity and practical applicability.
Introduction: The Significance of 4-Substituted Cyclohexylamines
4-Substituted cyclohexylamine scaffolds are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The ethyl-substituted variant, 4-Ethylcyclohexan-1-amine, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability, water solubility, and handling characteristics, making it ideal for pharmaceutical applications.[3]
The primary challenge in the synthesis of these compounds, particularly on a larger scale, lies in achieving high yield and purity while controlling the stereochemistry (cis/trans isomerism) of the final product.[1][4] This guide focuses on the most industrially viable and scalable method: reductive amination .[5]
The Synthetic Cornerstone: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from a carbonyl compound (in this case, 4-ethylcyclohexanone) and an amine source (ammonia).[5][6] The reaction proceeds in two main stages: the formation of an intermediate imine, followed by its reduction to the corresponding amine.
Mechanistic Overview
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-ethylcyclohexanone to form a hemiaminal intermediate. This is followed by dehydration to yield a cyclohexylimine. The imine is then reduced to the final amine product.
Caption: Overall workflow for the synthesis of 4-Ethylcyclohexan-1-amine HCl.
Critical Choice of Reducing Agent for Scale-Up
While numerous reducing agents can effect the transformation of the imine to the amine, the choice becomes critical during scale-up. The ideal reagent should be cost-effective, safe to handle in large quantities, and provide high selectivity to minimize side products.[7]
| Reducing Agent | Advantages | Disadvantages on Scale-Up |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce the starting ketone before imine formation, lowering yield.[8] Requires careful control of addition. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the imine over the ketone. | Highly toxic cyanide byproduct is a significant safety and waste disposal concern.[8] |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and does not require acidic conditions.[6] | Higher cost and generates more waste by mass. |
| Catalytic Hydrogenation (H₂/Catalyst) | Atom-economical (only H₂ is consumed), environmentally friendly.[7] | Requires specialized high-pressure reactor; potential for catalyst poisoning; handling of flammable H₂ gas.[4] |
For industrial-scale synthesis, catalytic hydrogenation using a catalyst like Raney Nickel or a noble metal catalyst (e.g., Pd/C) is often preferred due to its high efficiency and low waste generation.[4] However, for pilot-scale or initial scale-up where specialized equipment may not be available, sodium borohydride remains a viable option with careful process control.[8]
Scale-Up Synthesis Protocol: 4-Ethylcyclohexan-1-amine Hydrochloride
This protocol details a robust procedure for the synthesis of 4-Ethylcyclohexan-1-amine hydrochloride from 4-ethylcyclohexanone, suitable for scaling from grams to kilograms.
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor equipped with overhead stirring, temperature control (heating/cooling jacket), a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.
-
Reagents:
-
4-Ethylcyclohexanone (98%+)
-
Ammonia solution (e.g., 7N in Methanol) or anhydrous ammonia gas
-
Methanol (anhydrous)
-
Raney Nickel (or 5% Pd/C)
-
Hydrogen source (for catalytic hydrogenation) or Sodium Borohydride (for chemical reduction)
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Diatomaceous earth (e.g., Celite®)
-
Isopropyl alcohol (IPA)
-
Methyl tert-butyl ether (MTBE)
-
Step-by-Step Procedure
Caption: Step-by-step workflow for the scale-up synthesis.
PART A: Reductive Amination
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with 4-ethylcyclohexanone (1.0 eq) and methanol (5-10 volumes). Begin stirring.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Ammonia Addition: Slowly add a solution of ammonia in methanol (2.0-3.0 eq) to the cooled ketone solution, maintaining the internal temperature below 10 °C.
-
Imine Formation: Allow the mixture to stir at 0-10 °C for 1-2 hours. The progress of imine formation can be monitored by an in-process control (IPC) such as GC-MS.
-
Catalyst Addition: [CAUTION: Raney Nickel is pyrophoric when dry and must be handled as a slurry under a solvent like water or methanol.] Add Raney Nickel (5-10% w/w relative to the ketone) to the reactor as a slurry in methanol.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by several purges with hydrogen. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and warm the reaction mixture to 30-40 °C. The reaction is exothermic; careful temperature control is crucial. Monitor the reaction by hydrogen uptake.
-
Reaction Completion: Once hydrogen uptake ceases (typically 4-8 hours), the reaction is complete. Confirm completion by GC/LC-MS.
PART B: Product Isolation and Salt Formation
-
Cool and Depressurize: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. [CAUTION: The filter cake may be pyrophoric. Do not allow it to dry in the air. Quench carefully with water.] Wash the filter cake with methanol.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude 4-Ethylcyclohexan-1-amine as an oil.
-
Salt Formation: Dissolve the crude amine in isopropyl alcohol (IPA, 3-5 volumes).
-
Precipitation: Slowly add a solution of hydrochloric acid in IPA (1.1 eq) to the stirred amine solution. The hydrochloride salt will precipitate as a white solid.
-
Crystallization/Slurrying: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and stir for another hour to maximize precipitation.
-
Isolation: Isolate the product by filtration. Wash the filter cake with cold IPA and then with a non-polar solvent like MTBE to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Control and Characterization
Rigorous in-process controls and final product characterization are essential for a self-validating and reproducible process.
| Analysis | Purpose | Method | Specification |
| In-Process Control | Monitor conversion of ketone to amine | GC-MS or LC-MS | Ketone < 1% |
| Final Product ID | Confirm structure | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | Quantify impurities | HPLC, GC | > 99.0% |
| Residual Solvents | Ensure removal of process solvents | GC-HS | Per ICH guidelines |
| Melting Point | Physical property confirmation | Melting Point Apparatus | Conforms to reference |
Safety and Environmental Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area or a specialized hydrogenation bay.
-
Raney Nickel: This catalyst is pyrophoric and must be handled with extreme care, always under a solvent. Proper quenching procedures are mandatory.
-
Ammonia: Ammonia is corrosive and has a pungent odor. Use in a well-ventilated fume hood or a closed system.
-
Waste Disposal: The primary waste streams will be the filtered catalyst and the solvent filtrate. The catalyst must be deactivated before disposal according to safety protocols. Solvents should be collected and disposed of as hazardous waste.
Conclusion
The scale-up synthesis of 4-Ethylcyclohexan-1-amine hydrochloride via reductive amination is a robust and industrially relevant process. Success hinges on a thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous control over reaction parameters, especially temperature and pressure. The protocol provided in this guide, when coupled with stringent safety measures and analytical controls, offers a reliable pathway for the large-scale production of this valuable pharmaceutical intermediate.
References
-
Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link][9]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link][6]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][8]
-
Preparation of 4‐substituted cyclohexylamines. ResearchGate. Available at: [Link][1]
-
Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents. Available at: [10]
-
Synthesis of Cyclic Amines. Organic Chemistry Portal. Available at: [Link]
-
Method for producing 4-substituted cis-cyclohexylamine. Google Patents. Available at: [4]
- Cyclohexyl-amine salts.Google Patents.
-
Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. Available at: [Link]
- 1,4-cyclohexylamine derivatives and processes for the preparation thereof.Google Patents.
-
Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. Available at: [Link][2]
-
Direct reductive amination of cyclohexanone. ResearchGate. Available at: [Link][5]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC - NIH. Available at: [Link]
-
The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online. Available at: [Link]
-
Synthesis of cis/trans 4‐substituted cyclohexylamine with different... ResearchGate. Available at: [Link][11]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH. Available at: [Link]
-
Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Available at: [Link]
-
Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. American Chemical Society. Available at: [Link]
-
Chemical structures of cyclohexylamine derivatives (hydrochloride salts). ResearchGate. Available at: [Link]
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Mol-Instincts. Available at: [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 3. CAS 4998-76-9: Cyclohexylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 4. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethylcyclohexan-1-amine Hydrochloride
Topic: Impurity Removal & Diastereomeric Control Document ID: TS-ECA-042 Last Updated: February 8, 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]
Introduction: The Criticality of Isomeric Purity
Welcome to the technical guide for 4-Ethylcyclohexan-1-amine Hydrochloride. While chemical purity (removal of starting materials) is standard, the primary challenge with this compound is stereochemical control .[1]
This molecule exists as cis (axial/equatorial) and trans (diequatorial) diastereomers.[1] In pharmaceutical applications—most notably as a key intermediate for dopamine D3/D2 receptor partial agonists like Cariprazine —the trans-isomer is typically the required pharmacophore due to its thermodynamic stability and specific receptor binding geometry.[1]
This guide treats the removal of chemical impurities and diastereomeric enrichment as distinct but linked workflows.
Module 1: Stereochemical Purity (Cis/Trans Separation)
User Issue: "I have synthesized 4-ethylcyclohexan-1-amine but my cis/trans ratio is 30:70. I need >98% trans-isomer."
The Solution: Preferential Recrystallization
Unlike enantiomers, diastereomers have different physical properties (solubility, melting point).[1] The trans-isomer of 4-substituted cyclohexylamines generally packs more efficiently into a crystal lattice due to its diequatorial conformation, making it less soluble in specific polar solvents than the cis-isomer.[1]
Protocol: Acetonitrile/Ethanol Recrystallization
Scientific Rationale: Acetonitrile (MeCN) is a polar aprotic solvent that often discriminates well between amine salt diastereomers.[1] It solubilizes the more disordered cis-isomer while forcing the highly ordered trans-lattice to precipitate.[1]
Step-by-Step Methodology:
-
Dissolution: Suspend the crude 4-ethylcyclohexan-1-amine HCl (mixture) in minimal boiling Acetonitrile (approx. 10-15 mL per gram).
-
Note: If solubility is too low, add Ethanol (EtOH) dropwise until dissolution is complete at reflux.[1]
-
-
Reflux: Hold at reflux for 15 minutes to ensure thermodynamic equilibrium.
-
Controlled Cooling: Turn off the heat and allow the flask to cool slowly to room temperature over 2–3 hours. Do not shock cool in an ice bath immediately; rapid precipitation traps the cis-isomer.[1]
-
Final Crystallization: Once room temperature is reached, cool to 0–4°C for 1 hour.
-
Filtration: Filter the white crystals under vacuum / inert gas.
-
Wash: Wash the cake with cold (<0°C) Acetonitrile.
-
Analysis: Analyze the solid via H-NMR or GC (on free base) to determine the diastereomeric excess (de).
Troubleshooting Table: Optimization
| Observation | Diagnosis | Corrective Action |
| No crystals form | Solution is too dilute or solvent is too polar.[1] | Concentrate via rotavap by 30% or add an anti-solvent like Diethyl Ether or Ethyl Acetate .[1] |
| Purity didn't improve | "Crash" precipitation occurred. | Re-heat and cool much slower (10°C/hour). Use a seed crystal of pure trans-isomer if available.[1] |
| Yield is <30% | Solubility of trans is too high in hot solvent.[1] | Switch solvent system to Isopropanol (IPA) or reduce the volume of Ethanol.[1] |
Visual Workflow: Diastereomeric Enrichment
Caption: Thermodynamic selection of the trans-isomer via controlled recrystallization.
Module 2: Chemical Purity (Removing Ketones & Side Products)
User Issue: "My material is chemically impure. I see traces of 4-ethylcyclohexanone (starting material) and some yellow discoloration."[1]
The Solution: Acid/Base Extraction (The "Free-Base" Wash)
Recrystallization is inefficient for removing non-ionic organic impurities (like ketones) that might co-crystallize.[1] The most robust method relies on the basicity of the amine.
Protocol: The "Switch" Technique
Scientific Rationale: 4-Ethylcyclohexanone is neutral and soluble in organics. 4-Ethylcyclohexan-1-amine HCl is water-soluble.[1] By manipulating pH, we can shuttle the amine between phases, leaving impurities behind.[1]
-
Dissolution: Dissolve the impure HCl salt in Water (10 mL/g).[1] The pH should be acidic (<4).[1]
-
Organic Wash (Impurity Removal): Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (2x).[1]
-
Result: The neutral ketone and non-basic color bodies move into the organic layer. The amine stays in the water.
-
Action: Discard the organic layer.[1]
-
-
Basification (The Switch): Cool the aqueous layer to 0°C. Slowly add 10M NaOH or KOH until pH > 12.
-
Result: The amine deprotonates to its free-base oil form, which separates from the water.
-
-
Extraction (Product Recovery): Extract the cloudy aqueous mixture with DCM or MTBE (3x).
-
Action: Keep the organic layer.[1]
-
-
Drying & Salt Formation: Dry the organic layer over Na₂SO₄.[1] Filter.
-
Re-salting: Add HCl (gas or in dioxane/ether) to precipitate the purified white hydrochloride salt.
Visual Workflow: Chemical Purification
Caption: Orthogonal purification removing neutral impurities via pH manipulation.
Module 3: FAQs & Troubleshooting
Q1: The salt is extremely hygroscopic and turns into a sticky gum.[1] How do I fix this?
-
Cause: Excess water or residual mineral acid (HCl) trapped in the lattice.[1]
-
Fix:
Q2: I see a "doublet of doublets" in the NMR around 3.0 ppm. What is it?
-
Analysis: This is the methine proton at position C1 (H-C-N).[1]
-
Diagnostic: The splitting pattern tells you the isomer.[2]
-
Trans-isomer: The H1 proton is axial.[1] It couples with two axial protons (large
Hz) and two equatorial protons.[1] It typically appears as a wide multiplet (tt).[1] -
Cis-isomer: The H1 proton is equatorial.[1] It couples with axial/equatorial protons with smaller constants (
Hz).[1] It appears as a narrower multiplet.[1]
-
Q3: Can I use chromatography instead of crystallization?
-
Answer: Yes, but it is harder for salts.[1]
-
Protocol: You must convert the salt to the free base first.
-
Column: Silica gel.
-
Eluent: DCM:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1] The ammonia is critical to prevent tailing of the amine.
-
Note: Crystallization is generally preferred for scalability and diastereomeric enrichment.[1]
References
-
Synthesis and Separation of Trans-Isomers
-
Topic: Separation of diastereomeric mixtures of 4-substituted cyclohexylamines via crystallization.[1][3][4]
-
Source:European Patent EP4402276A1. (2024).[1] "Process to produce (1r, 4r)-4-substituted cyclohexane-1-amines."
-
Relevance: Confirms the use of selective crystallization (often with acetonitrile or alcohols) to isolate the trans-isomer from a cis/trans mixture.[1][4]
-
-
General Amine Salt Purification
-
Cariprazine Intermediate Synthesis
- Topic: Dynamic kinetic resolution and isolation of trans-4-ethylcyclohexylamine deriv
-
Source:Farkas, E. et al.[1] (2024).[1][3][4][7][8][9] "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines..." Nature Scientific Reports / PMC.[1]
- Relevance: Details the thermodynamic stability of the trans-isomer and methods for its isolation via salt form
-
Chemical Properties & Safety
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline - Google Patents [patents.google.com]
- 7. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride | C8H16ClN | CID 75530799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Stability of 4-Ethylcyclohexan-1-amine hydrochloride in solution
Technical Support Center: 4-Ethylcyclohexan-1-amine Hydrochloride Subject: Stability, Solubility, and Analytical Troubleshooting Guide Document ID: TS-ECH-004 | Version: 2.1[1]
Introduction: The Molecule at a Glance
Welcome to the technical support hub for 4-Ethylcyclohexan-1-amine Hydrochloride . This guide addresses the specific physicochemical challenges associated with this aliphatic amine salt. Unlike aromatic amines (e.g., aniline), this compound lacks UV absorbance and possesses distinct stereochemical properties (cis/trans isomerism) that frequently confuse researchers regarding its purity and stability.
Quick Reference Data:
-
Chemical Structure: Cyclohexane ring substituted with an ethyl group at C4 and a primary amine at C1.[1][2]
-
Form: Hydrochloride salt (R-NH₃⁺ Cl⁻).[1]
-
Key Challenge: Lack of UV chromophore, hygroscopicity, and cis/trans isomer management.
Module 1: Dissolution & Solubility Troubleshooting
User Ticket: "I cannot get the compound to dissolve in my standard stock solvent, or it precipitates upon freezing."
Technical Analysis
The hydrochloride salt form fundamentally alters the solubility profile compared to the free base.
-
The HCl Salt: Highly polar and ionic. Soluble in water, methanol, and DMSO. Poorly soluble in non-polar organics (DCM, Hexane, Ether).
-
The Free Base: Lipophilic.[3] Soluble in organics; poorly soluble in neutral water.[1][2]
Troubleshooting Protocol
| Solvent System | Suitability (HCl Salt) | Notes & Risks |
| Water (Milli-Q) | High | Excellent solubility.[1] Risk: Prone to microbial growth if stored at RT. pH will be slightly acidic (~4.5–5.5).[1][2] |
| DMSO | Medium/High | Good solubility.[1][2] Risk: Hygroscopic solvent.[1][2] Freeze-thaw cycles can cause precipitation if the solution absorbs moisture.[1] |
| Methanol/Ethanol | High | Good for intermediate dilutions.[1][2] Risk: Volatility changes concentration over time.[1][2] |
| Acetonitrile | Low | Poor solubility for the salt form. Requires water cosolvent.[1][2] |
Visual Guide: Solubility Decision Tree
Figure 1: Decision matrix for solvent selection based on chemical form.[1]
Module 2: Chemical Stability & Degradation
User Ticket: "My solution has turned yellow/brown over time."
Root Cause: Oxidation & Carbamate Formation
While the HCl salt protects the nitrogen lone pair, equilibrium in solution can expose trace free amines, especially if the pH drifts.
-
Oxidation: Aliphatic amines can oxidize to N-oxides or imines in the presence of air and light.[1] This results in yellowing.[1][2]
-
Carbamate Formation: Free amines react avidly with atmospheric CO₂ to form carbamates (white precipitate or turbidity).[1][2]
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of water does not degrade the molecule chemically but alters the effective concentration (w/w), leading to experimental errors.
Storage Protocol (The "Gold Standard")
Module 3: Stereochemical Integrity (Cis vs. Trans)
User Ticket: "I see two peaks in my chromatogram, or the ratio of peaks has changed."
The Science: Conformational Isomerism
4-Ethylcyclohexan-1-amine exists as cis and trans isomers.[1]
-
Trans Isomer: The ethyl and amino groups are on opposite sides of the ring plane. In the 1,4-disubstituted cyclohexane, the trans form allows both bulky groups to occupy the equatorial positions (diequatorial), making it the thermodynamically stable isomer.
-
Cis Isomer: One group is axial, the other equatorial.[5] Higher energy.[1][2]
Why the ratio "changes": It is highly unlikely the molecule is isomerizing (converting cis to trans) in standard storage. The energy barrier is too high.
-
Scenario A (Synthesis): The commercial product is often a mixture (e.g., 3:1 Trans:Cis).
-
Scenario B (Solubility Fractionation): If you freeze a solution, the trans isomer (often less soluble due to better crystal packing) may precipitate first. If you draw from the supernatant without re-dissolving everything, you alter the ratio.
Visual Guide: Isomer Stability
Figure 2: Thermodynamic relationship between cis and trans isomers.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
User Ticket: "I injected the sample but I see no peaks at 254 nm."
The Issue: Lack of Chromophore
Aliphatic amines like 4-ethylcyclohexan-1-amine have no conjugated pi-systems .[1] They do not absorb UV light at 254 nm or 280 nm.[1][2]
Recommended Analytical Protocols
Option A: Low-UV Detection (Quick Check) [1]
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.[1][2][6][7]
-
Restriction: You must use high-purity "HPLC Grade" solvents. Impurities in solvents absorb at 205 nm, causing high background noise.
Option B: Derivatization (High Sensitivity) Reaction with OPA (o-Phthalaldehyde) or FMOC-Cl adds a fluorescent tag.[1]
-
Reaction: Mix sample + Reagent (1:1) for 30 seconds at RT.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Option C: Charged Aerosol Detection (CAD) or ELSD
Option D: LC-MS (The Definitive ID) [1]
-
Mode: ESI Positive (+).[1]
-
Expected Mass:
-
Note: The HCl counter-ion is not seen in the positive scan but may appear as Cl⁻ (35/37 m/z) in negative mode.
References
-
PubChem. (2025).[1][2][10] 4-Ethylcyclohexan-1-amine Compound Summary. National Library of Medicine.[1][2] [Link]
-
Gaylord Chemical. (2007).[1][2][11] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (General reference for cyclohexane stereochemistry and amine oxidation).
Sources
- 1. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Chlorocyclohexan-1-amine | C6H12ClN | CID 424391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Improving the Solubility of 4-Ethylcyclohexan-1-amine Hydrochloride for Reactions
Welcome to the technical support center for addressing solubility challenges with 4-Ethylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving homogeneous reaction conditions with this valuable compound. As a salt, 4-Ethylcyclohexan-1-amine hydrochloride often exhibits poor solubility in common organic solvents, which can hinder reaction kinetics and product purity. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these obstacles.
Understanding the Challenge: The Nature of Amine Salts
Amine hydrochloride salts are ionic compounds, making them inherently more soluble in polar protic solvents like water and less soluble in nonpolar organic solvents.[1] The strong ionic bond between the protonated amine and the chloride ion contributes to a high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[2] In many organic reactions, the use of aqueous solvents is not feasible, necessitating strategies to improve the solubility of the amine salt in an organic phase.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Ethylcyclohexan-1-amine hydrochloride not dissolving in my reaction solvent?
A1: The primary reason is a mismatch in polarity. 4-Ethylcyclohexan-1-amine hydrochloride is a salt and is therefore highly polar. Common organic solvents used in synthesis, such as toluene, hexane, or dichloromethane, are significantly less polar. The energy gained by the solvent interacting with the ions of the salt is insufficient to break down the crystal lattice of the salt.
Q2: Can I just heat the reaction mixture to improve solubility?
A2: While increasing the temperature can improve the solubility of many compounds, its effectiveness for highly insoluble salts in nonpolar solvents may be limited. Furthermore, excessive heat can lead to degradation of your starting material or other reagents in the reaction mixture. It is a viable option to explore but should be done with caution and careful monitoring of your reaction's stability.
Q3: I've seen protocols that use the "free base" of the amine. What is this and how does it help?
A3: The "free base" is the neutral form of the amine (4-Ethylcyclohexan-1-amine in this case). By removing the hydrochloride, you are converting the ionic salt into a more covalent, and typically less polar, molecule. This free amine will have significantly better solubility in a wider range of organic solvents.[3][4] A common method to generate the free base is through a liquid-liquid extraction with a mild base.
Q4: Are there any alternatives to converting to the free base?
A4: Yes, several strategies can be employed. These include using a co-solvent to increase the polarity of the reaction medium, employing a phase-transfer catalyst to shuttle the amine into the organic phase, or exploring alternative, more polar, aprotic solvents.[5][6]
Troubleshooting Guides
Guide 1: In-Situ Free-Basing of 4-Ethylcyclohexan-1-amine Hydrochloride
This protocol describes the conversion of the hydrochloride salt to its free base form directly within the reaction vessel, followed by extraction. This is a common and effective method to improve solubility in organic solvents.
Causality: By adding a base, you deprotonate the ammonium salt, breaking the ionic bond and generating the neutral amine. The neutral amine, being less polar, will preferentially dissolve in the organic solvent.
Experimental Protocol: Free-Basing and Extraction
-
Dissolution: Dissolve the 4-Ethylcyclohexan-1-amine hydrochloride in a minimal amount of a suitable polar solvent in which it is soluble, such as water or a lower-phase alcohol like methanol or ethanol.
-
Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring. The use of a strong base like sodium hydroxide should be done cautiously as it can potentially lead to side reactions.
-
Monitoring: Monitor the pH of the aqueous layer with pH paper or a pH meter to ensure it is basic (pH > 8).
-
Extraction: Add your desired organic reaction solvent (e.g., dichloromethane, ethyl acetate) to the biphasic mixture and stir vigorously. The free-based amine will be extracted into the organic layer.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine, which can then be dissolved in the appropriate solvent for your reaction.
Caption: Workflow for free-basing of 4-Ethylcyclohexan-1-amine hydrochloride.
Guide 2: Utilizing Co-solvents to Enhance Solubility
For reactions where the presence of a small amount of a polar protic solvent is tolerable, a co-solvent system can be an effective and straightforward approach.
Causality: A polar co-solvent increases the overall dielectric constant of the solvent mixture, making it more capable of solvating the ions of the amine hydrochloride salt.
Solvent Miscibility and Polarity Considerations
| Solvent | Dielectric Constant (20°C) | Miscible with Toluene? | Miscible with Dichloromethane? |
| Primary Solvents | |||
| Toluene | 2.4 | - | Yes |
| Dichloromethane | 9.1 | Yes | - |
| Potential Co-solvents | |||
| Methanol | 33.0 | No | Yes |
| Ethanol | 24.5 | No | Yes |
| Isopropanol | 19.9 | No | Yes |
| Tetrahydrofuran (THF) | 7.6 | Yes | Yes |
| Acetonitrile | 37.5 | No | Yes |
| Dimethylformamide (DMF) | 36.7 | Yes | Yes |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Yes | Yes |
Data compiled from various sources, including[7][8].
Experimental Protocol: Co-solvent Screening
-
Initial Test: In a small vial, add a known amount of 4-Ethylcyclohexan-1-amine hydrochloride and your primary reaction solvent.
-
Incremental Addition: Add a potential co-solvent dropwise while stirring or agitating the mixture.
-
Observation: Observe for dissolution. Note the approximate ratio of primary solvent to co-solvent required to achieve full dissolution.
-
Reaction Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with all reagents and reaction conditions. Protic co-solvents like alcohols may interfere with certain reactions (e.g., those involving strong bases or highly electrophilic reagents).
Guide 3: Application of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving an ionic species and an organic substrate that are in different phases.[9]
Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the anion (in this case, the deprotonated amine if a base is present, or it can facilitate the transfer of other anionic reagents to the organic phase to react with the amine).[10] The lipophilic nature of the catalyst's organic groups allows this ion pair to be soluble in the organic phase, where the reaction can then occur.[11][12]
Common Phase-Transfer Catalysts
| Catalyst | Abbreviation | Typical Use |
| Tetrabutylammonium bromide | TBAB | General purpose |
| Tetrabutylammonium hydrogen sulfate | TBAHS | General purpose, acidic conditions |
| Benzyltriethylammonium chloride | TEBAC | General purpose |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | - | High temperature applications |
Experimental Protocol: PTC Setup
-
Biphasic System: Set up your reaction with the 4-Ethylcyclohexan-1-amine hydrochloride in an aqueous phase (often with a base to generate the free amine in situ) and your other reactant(s) in an immiscible organic solvent.
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture.
-
Vigorous Stirring: It is crucial to stir the biphasic mixture vigorously to maximize the interfacial surface area where the catalyst exchange occurs.
-
Reaction Monitoring: Monitor the progress of the reaction by standard analytical techniques (TLC, GC, LC-MS).
Caption: Generalized mechanism of phase-transfer catalysis for an amine.
Concluding Remarks
Overcoming the solubility issues of 4-Ethylcyclohexan-1-amine hydrochloride is a common challenge that can be effectively addressed with a systematic approach. By understanding the underlying principles of polarity and employing techniques such as free-basing, co-solvency, or phase-transfer catalysis, researchers can achieve homogeneous reaction conditions, leading to improved reaction outcomes. Always consider the compatibility of your chosen method with the specific requirements of your chemical transformation.
References
-
Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. [Link]
-
Quora. (2018). How does branching increase the solubility in amines?[Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?[Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]
-
Zhang, Y., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. PubMed Central (PMC), NIH. [Link]
-
Bari, A., et al. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Drug Delivery Science and Technology. [Link]
-
PubChem. N-ethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Goud, N. R., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PubMed Central (PMC). [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
PubChem. 4-Aminocyclohexanone Hydrochloride. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
Ghasemi, V., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of 4-Ethylcyclohexan-1-amine Derivatives
Executive Summary & Chemical Context
Purifying 4-Ethylcyclohexan-1-amine and its derivatives presents a dual challenge common to aliphatic amines: severe peak tailing due to silanol interactions and the separation of diastereomers (cis vs. trans).[1]
This guide moves beyond generic advice, providing a mechanistic understanding of why these separations fail and how to engineer a robust purification protocol.
The "Tailing" Problem: Mechanism & Solution
The Issue: Users frequently report broad, asymmetrical peaks ("shark fins") that co-elute with impurities. This is not a loading issue; it is a surface chemistry issue.
The Mechanism:
Silica gel (
-
Protonation: The amine accepts a proton from the silanol, forming an ammonium-silanate salt (
).[1] -
Hysteresis: This ionic bond is much stronger than the desired Van der Waals or dipole-dipole interactions, causing the amine to "stick" and drag through the column.
The Solution: Mobile Phase Modifiers You must introduce a "sacrificial base" to compete for these active sites.
Protocol A: The Triethylamine (TEA) Method (Standard)
-
Modifier: Triethylamine (
).[1] -
Concentration: 1% to 3% (v/v) in the mobile phase.
-
Workflow:
-
Pre-treatment: Flush the column with 3 column volumes (CV) of the starting mobile phase containing the TEA. This saturates the silica surface before the sample hits it.
-
Run: Maintain the TEA concentration throughout the gradient.
-
-
Pros: Easy to prepare; highly effective.[1]
-
Cons: TEA has a high boiling point (
) and can be difficult to remove from the final product without an acidic workup (which might form salts).
Protocol B: The Ammonia Method (High Volatility)
-
Modifier: Ammonium Hydroxide (
, 28-30% aq) or Ammonia in Methanol ( in MeOH).[1] -
Concentration: 1% of the
solution in the mobile phase. -
Pros: Ammonia is volatile; excess base evaporates on the rotovap.
-
Cons: Aqueous ammonia is immiscible with Hexane/EtOAc.[1] You must use DCM/MeOH or DCM/MeOH/NH4OH systems.[1]
Stereoisomer Separation: Cis vs. Trans
Separating the cis and trans isomers of 4-ethylcyclohexan-1-amine is a classic stereochemical challenge.
Conformational Analysis:
-
Trans-isomer: The thermodynamically stable form.[1] Both the ethyl group and the amine group occupy equatorial positions (diequatorial).
-
Cis-isomer: One group is equatorial, the other is axial.[1][2] To avoid the high energy cost of placing the ethyl group axially, the cyclohexane ring flips to place the Ethyl group Equatorial and the Amine group Axial .
Elution Order on Silica: While specific conditions vary, the general rule for 4-substituted cyclohexylamines on silica is:
-
Cis-isomer (Axial Amine): Often elutes first (Higher
). The axial amine is sterically shielded by the 1,3-diaxial hydrogens, reducing its accessibility to the silica surface. -
Trans-isomer (Equatorial Amine): Often elutes second (Lower
).[1] The equatorial amine projects outward, maximizing hydrogen bonding with the stationary phase.
Critical Note: If standard silica fails to separate them, do not just flatten the gradient. You likely need to change the selectivity by using Amine-Functionalized Silica (which removes the silanol variable) or derivatizing the amine (e.g., Boc-protection) to change its polarity profile.
Visualization (Detection)
Aliphatic amines like 4-ethylcyclohexan-1-amine are UV-inactive .[1] They will not appear on a standard UV detector (254 nm).[1]
Recommended Stains:
| Stain | Reactivity | Appearance | Notes |
|---|---|---|---|
| Ninhydrin | Primary Amines | Deep Red/Purple | The Gold Standard.[1] Highly specific. Requires heating.[1][3] |
| KMnO4 | Oxidizable groups | Yellow on Purple | Good for the cyclohexane ring itself. Universal but less sensitive than Ninhydrin.[1] |
| Iodine (
Workflow Visualizations
Figure 1: Optimized Purification Strategy
This decision tree guides you through the selection of the correct stationary and mobile phases.
Caption: Decision tree for selecting mobile phase modifiers and stationary phases based on TLC behavior.
Frequently Asked Questions (FAQs)
Q1: My product is stuck at the baseline even with 10% Methanol. What now? A: You are likely experiencing "irreversible" salt formation with the silica.
-
Immediate Fix: Switch to a solvent system of DCM : MeOH : NH4OH (90:9:1) . The ammonia is a stronger base than your amine and will displace it.
-
Alternative: Use "Basic Alumina" instead of silica gel.[1]
Q2: Can I use Acetone/Hexanes to avoid using DCM? A: Generally, no .[1] Primary amines can react with acetone (a ketone) to form imines (Schiff bases) inside the column, especially if the silica is slightly acidic. Stick to non-ketone solvents like Ethyl Acetate or MTBE.[1]
Q3: How do I remove Triethylamine (TEA) after the column? A: TEA forms an azeotrope with ethanol, but simply rotovapping often leaves a residue.
-
Dissolve the combined fractions in an organic solvent (e.g., Ether or EtOAc).
-
Wash with saturated Sodium Bicarbonate (
) (removes salts) and then Water .[1] -
Note: Do not wash with acid, or you will extract your product into the water layer.
Q4: I see two spots on TLC but they merge on the column. Why? A: This is a "loading capacity" issue. Amines overload silica quickly.[1]
-
Rule of Thumb: Load <1% of the silica mass (e.g., <100mg sample on a 10g column).
-
Technique: Use a "dry load" (adsorb sample onto silica/Celite) rather than a liquid injection to sharpen the bands.
References
-
Biotage. "Strategies for the Flash Purification of Amines." Biotage Application Notes. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link[1]
-
Thermo Fisher Scientific. "TLC Stains and Visualization."[1] Laboratory Chemicals Guide. Link[1]
Sources
Technical Support Center: Catalyst Poisoning in Substituted Cyclohexylamine Synthesis
The following guide is structured as a specialized Technical Support Center for researchers dealing with the catalytic hydrogenation of substituted anilines to cyclohexylamines.
Current Status: Operational Topic: Heterogeneous Catalyst Deactivation & Poisoning Mitigation Target Audience: Process Chemists, Medicinal Chemists, Chemical Engineers[1]
Introduction: The "Basicity Trap"
Synthesizing substituted cyclohexylamines via the hydrogenation of anilines is a deceptively simple transformation that frequently fails during scale-up. The core failure mode is product inhibition (catalyst poisoning).[1]
The Problem: Aniline (reactant) is a weak base (
This guide provides the diagnostic tools, mechanistic insights, and validated protocols to overcome this kinetic stall.
Diagnostic Hub: Why Did My Reaction Fail?
Use this module to identify the specific failure mode based on your experimental observations.
Symptom A: The "50% Wall"
Observation: The reaction consumes hydrogen rapidly initially but stalls at 40–60% conversion. Adding more catalyst restarts the reaction only briefly.[1]
-
Diagnosis: Competitive Product Inhibition. The concentration of the cyclohexylamine product has reached a critical threshold where it outcompetes the starting material for active sites.
-
Immediate Action: Do not simply add more catalyst. See Protocol A (Acidic Modification) or Protocol B (Metal Switching).
Symptom B: The "Coupling" Nightmare
Observation: Full conversion is achieved, but LCMS shows significant formation of secondary amines (Dicyclohexylamine derivatives).[1]
-
Diagnosis: Condensation Side-Reaction. The cyclohexylamine product reacted with the imine intermediate or the starting aniline. This is common on Pd surfaces without modifiers.[1]
-
Immediate Action: Switch to a Ruthenium (Ru) or Rhodium (Rh) catalyst system and introduce alkali additives.[1] See Protocol C (Alkali Promotion).
Symptom C: Dehalogenation
Observation: You are hydrogenating a chloro- or bromo-aniline.[1] The ring reduces, but the halogen is also stripped off.[1]
-
Diagnosis: Hydrodehalogenation. Pd and Pt are excellent at cleaving C-X bonds.[1]
-
Immediate Action: Switch to Platinum (Pt) sulfided on carbon (
) or use Vanadium modifiers.[1]
Mechanistic Deep Dive
To solve the problem, you must understand the interaction at the atomic level.[1]
The Nitrogen-Metal Interaction
Nitrogen atoms possess a lone pair of electrons that act as
-
Adsorption: The amine binds to the metal surface (
).[1] -
Back-bonding: Unlike olefins, amines lack significant
-acceptor character, making the bond strong and difficult to break under standard hydrogenation conditions.[1] -
The Shift:
Visualization: Competitive Adsorption Pathway
The following diagram illustrates the kinetic competition that leads to catalyst death.
Figure 1: The mechanism of product inhibition.[1] Note step 4, where the product refuses to leave the active site, preventing fresh aniline from entering.
Validated Protocols & Solutions
Protocol A: The "Acid Scavenger" Method (For Pd/Pt Catalysts)
Logic: By running the reaction in acidic media, the highly basic product is protonated (
-
Substrate Scope: Alkyl-substituted anilines. (Avoid if acid-sensitive groups like acetals are present).[1]
-
Solvent: Acetic Acid (glacial) or Methanol with 1.1 eq. HCl.
-
Catalyst: 5 wt% Pd/C or PtO2.[1]
-
Conditions: 3–5 bar H2, 25–50°C.
-
Procedure:
Protocol B: The "Rhodium Route" (High Selectivity)
Logic: Rhodium (Rh) is the gold standard for aniline hydrogenation.[1] It is less prone to poisoning than Pd and operates at lower pressures.[1]
-
Substrate Scope: Sterically hindered anilines, halo-anilines (less dehalogenation than Pd).[1]
-
Catalyst: 5% Rh/Alumina or 5% Rh/C.[1]
-
Conditions: 5–10 bar H2, 60–80°C.
-
Solvent: Isopropanol or THF.[1]
Protocol C: Alkali Promotion (To Prevent Coupling)
Logic: If your issue is secondary amine formation (dimers), adding a base modifies the catalyst surface electronics and suppresses the condensation pathway.[1]
-
Catalyst: 5% Ru/C or 5% Ru/Alumina.[1]
-
Additive: LiOH (Lithium Hydroxide) or Na2CO3 (5–10 mol%).[1]
-
Mechanism: The alkali cation interacts with the support, while the hydroxide suppresses the formation of the imine intermediate responsible for coupling.
Comparative Data: Catalyst Selection Matrix
Use this table to select the correct metal for your specific substituted aniline.
| Substituent Type | Recommended Metal | Support | Additive Strategy | Risk Factor |
| Alkyl (Methyl, t-Butyl) | Rh or Ru | Alumina | None | Low |
| Halogen (Cl, Br) | Pt(S) or Rh | Carbon | None | Dehalogenation (High with Pd) |
| Ether (-OMe) | Rh | Carbon | None | Hydrogenolysis of O-C bond |
| Acid Sensitive | Rh | Carbon | Avoid Acid | Polymerization |
| Chelating (e.g., -OH) | Ru | Alumina | LiOH | Strong Poisoning (Bidentate) |
Troubleshooting Decision Tree
Follow this logic flow to optimize your reaction conditions.
Figure 2: Logic flow for diagnosing and correcting hydrogenation failures.
FAQ: Expert Insights
Q: Can I just increase the pressure to force the reaction? A: Often, no.[1] While higher pressure increases the concentration of surface hydrogen, it does not necessarily displace the strongly adsorbed amine poison.[1] In fact, extremely high pressures can sometimes favor side reactions (hydrogenolysis).[1] Temperature is a better lever to pull—higher temperatures increase the rate of desorption of the poison.
Q: Why is Alumina support sometimes better than Carbon?
A: Carbon is neutral to slightly acidic.[1] Alumina (
Q: My substituted cyclohexylamine has a cis/trans ratio requirement. Which catalyst controls this? A: Rhodium tends to favor the cis isomer (kinetic product) more than Palladium, especially at lower temperatures.[1] If you need the thermodynamic trans product, higher temperatures and Pd catalysts are generally preferred, provided you can manage the poisoning.[1]
References
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Rh vs Pd selectivity).
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] Link[1]
-
Li, H., et al. (2021).[1] "Selective Hydrogenation of Aniline to Cyclohexylamine over Ru/C Catalysts Promoted by Alkali." Org.[1][2] Process Res. Dev.Link[1]
-
Heller, D., et al. (2014).[1] "Hydrogenation of Arenes and Heteroarenes." Catalysis Science & Technology. Link
-
Maegawa, T., et al. (2007).[1] "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry - A European Journal.[1] Link[1]
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Validation of Analytical Methods for 4-Ethylcyclohexan-1-amine Hydrochloride
Executive Summary & Strategic Analysis
4-Ethylcyclohexan-1-amine hydrochloride (CAS: 23775-39-5 (free base)) presents a classic analytical challenge in pharmaceutical development.[1] As an alicyclic amine salt lacking a conjugated
This guide evaluates three analytical strategies, ultimately recommending HPLC with Charged Aerosol Detection (CAD) as the primary method due to its "universal" response to non-volatiles and elimination of derivatization steps. We compare this against the traditional GC-FID (requiring free-basing) and Pre-column Derivatization HPLC-UV .[1]
Decision Matrix: Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on laboratory capabilities and sample nature.
Figure 1: Analytical Strategy Decision Matrix.[1] Highlighting the selection logic based on analyte properties.
Comparative Methodology
The following table contrasts the three primary approaches. While GC-FID is a workhorse for amines, the salt form introduces extraction variability.[1] HPLC-CAD offers the highest data integrity with the least sample manipulation.[1]
| Feature | Method A: GC-FID | Method B: HPLC-CAD (Recommended) | Method C: Derivatization HPLC-UV |
| Principle | Volatilization of free amine | Measurement of charge on non-volatile particles | UV detection of tagged amine |
| Sample Prep | High: Requires neutralization (NaOH) & extraction | Low: Dissolve in mobile phase | High: Reaction with FMOC-Cl or OPA |
| Specificity | High (separates isomers well) | High (orthogonal selectivity) | Medium (excess reagent peaks) |
| Linearity | Excellent ( | Good (Quadratic/Power fit often needed) | Good |
| Limit of Quantitation | ~10 ppm | ~1-5 ppm | < 1 ppm (High Sensitivity) |
| Robustness | Moderate (Liner contamination) | High (Mobile phase dependent) | Low (Reagent stability issues) |
Recommended Protocol: HPLC-CAD
Rationale: Charged Aerosol Detection (CAD) is chosen because it detects any non-volatile analyte in proportion to its mass.[1] Since 4-Ethylcyclohexan-1-amine HCl is a non-volatile salt, it responds universally without the need for chromophores.[1]
Instrumentation & Conditions[1][2][3][4]
-
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.[1]
-
Note: C18 is sufficient, but ensure end-capping to reduce tailing from residual silanols interacting with the amine.[1]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temp: 40°C.
-
Detector Settings:
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 60 | 40 |
| 7.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Sample Preparation[1][2]
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]
-
Stock Solution: Accurately weigh 50 mg of 4-Ethylcyclohexan-1-amine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume.
-
Working Standard: Dilute Stock to 0.5 mg/mL for assay.
Alternative Protocol: GC-FID (Direct Injection)
Rationale: If CAD is unavailable, GC-FID is the industry standard.[1] However, you cannot inject the HCl salt directly as it will degrade in the injector port. You must perform an in-situ base liberation or liquid-liquid extraction.[1]
Sample Preparation (Free-Basing)[1]
-
Weigh 50 mg of the HCl salt into a vial.
-
Add 2 mL of 1N NaOH (to neutralize HCl and liberate the amine).
-
Add 5 mL of Dichloromethane (DCM) or MTBE containing an internal standard (e.g., n-Decane).[1]
-
Vortex for 1 minute and let phases separate.
-
Inject the organic (top/bottom depending on solvent) layer.[1]
GC Conditions[1][4]
-
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID).[1]
-
Note: Base-deactivated columns are mandatory to prevent peak tailing.[1]
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C. Liner with glass wool (deactivated).
-
Oven: 40°C (hold 2 min)
10°C/min 220°C (hold 5 min). -
Detector: FID @ 280°C.
Validation Framework (ICH Q2(R2))
The validation must demonstrate that the method is suitable for its intended purpose.[3][4][5][6] The following parameters are critical for the HPLC-CAD method.
Specificity
-
Requirement: No interference from blank (diluent) or synthesis precursors (e.g., 4-ethylcyclohexanone).[1]
-
Protocol: Inject Diluent, Impurity Markers, and Analyte.[1]
-
Acceptance: Resolution (
) > 1.5 between 4-Ethylcyclohexan-1-amine and nearest peak.[1] Purity angle < Purity threshold (if using diode array for impurities, though not applicable for main peak here).[1]
Linearity
CAD response is often non-linear (curvilinear).[1] ICH Q2(R2) allows for non-linear models if justified.[1][7]
-
Range: 50% to 150% of target concentration.
-
Data Treatment: Plot log(Area) vs. log(Concentration) or use a quadratic fit (
).[1] -
Acceptance: Coefficient of determination (
) 0.99 for the chosen model.[8]
Accuracy (Recovery)
Since no placebo matrix exists for a pure substance, use "Spike Recovery" or comparison against a second well-characterized standard.
-
Levels: 80%, 100%, 120%.[1]
-
Replicates: 3 per level.
Representative Validation Data (Simulated):
| Parameter | Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Accuracy | 80% | 99.8 | 0.5 | 98.0 - 102.0% |
| 100% | 100.2 | 0.4 | 98.0 - 102.0% | |
| 120% | 99.5 | 0.6 | 98.0 - 102.0% | |
| Precision | Repeatability (n=6) | N/A | 0.8 | RSD |
| Linearity | 50-150% | N/A | N/A |
Robustness (CAD Specific)
CAD is sensitive to mobile phase composition.[1]
-
Variables:
-
Self-Validating Check: The system suitability test (SST) must pass (RSD < 2.0%) under all varied conditions.[1]
Validation Workflow Diagram
Figure 2: ICH Q2(R2) Validation Workflow. Sequential execution ensures failure modes are detected early.
References
-
International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[1][9] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]
-
Thermo Fisher Scientific. (2017).[1] A simplified guide for charged aerosol detection of non-chromophoric compounds. [Link][1]
-
PubChem. (2023).[1] 4-Ethylcyclohexan-1-amine Compound Summary. [Link][1]
-
Gamache, P. H., et al. (2016).[1] Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection.[1][2][8] Analytical Chemistry.[1][10][2][4][11][12][13] [Link][1]
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
Stereochemical Efficacy: A Comparative Guide to Cis- and Trans-4-Ethylcyclohexan-1-amine
Executive Summary
In the realm of medicinal chemistry and materials science, the stereochemistry of 1,4-disubstituted cyclohexanes is not merely a structural detail—it is a determinant of reactivity, pharmacokinetics, and thermodynamic stability.
This guide provides a rigorous comparative analysis of the cis and trans isomers of 4-Ethylcyclohexan-1-amine . While often synthesized as a mixture, the distinct conformational profiles of these isomers dictate their utility. The trans-isomer , characterized by a diequatorial conformation, offers superior thermodynamic stability and nucleophilicity, making it the preferred scaffold for rigid pharmacophores (e.g., Cariprazine analogs).[1] The cis-isomer , governed by axial-equatorial dynamics, presents unique steric challenges and opportunities for specific receptor binding pockets.[1]
Conformational Thermodynamics & Stability
To understand the performance differences, one must first analyze the energy landscape defined by the cyclohexane chair conformations. The relative stability is governed by A-values (conformational free energy), which quantify the energetic penalty of placing a substituent in an axial position.
The Trans-Isomer (The Thermodynamic Anchor)
The trans-1,4-isomer exists in equilibrium between a diequatorial (ee) and a diaxial (aa) conformer.[1]
-
Dominant Conformer (ee): Both the bulky ethyl group and the amino group occupy equatorial positions. This minimizes 1,3-diaxial interactions.[1]
-
Stability: This is the global minimum energy state for the molecule.
The Cis-Isomer (The Steric Compromise)
The cis-1,4-isomer must place one substituent in an axial position and the other in an equatorial position (ae or ea).
-
Dominant Conformer: Since the ethyl group has a larger A-value (1.75) than the amino group (1.4), the equilibrium strongly favors the conformer where the Ethyl is Equatorial and the Amine is Axial .
-
Consequence: The cis-isomer presents an axial amine, which is sterically crowded by the ring hydrogens at positions 3 and 5.
Visualization: Conformational Energy Landscape
The following diagram illustrates the stability hierarchy and the specific geometric arrangement of the substituents.
Caption: Comparative stability landscape. Green indicates the thermodynamic global minimum (Trans-ee).[1] Yellow indicates the dominant Cis conformer, which suffers from axial strain on the amine.
Comparative Performance Metrics
The conformational differences described above translate directly into physical and chemical performance.[2]
| Feature | Trans-4-Ethylcyclohexan-1-amine | Cis-4-Ethylcyclohexan-1-amine | Causality |
| Thermodynamic Stability | High | Moderate | Diequatorial geometry eliminates 1,3-diaxial strain in the trans isomer.[1] |
| Nucleophilicity (Reactivity) | High | Moderate/Low | The equatorial lone pair (trans) is exposed.[1] The axial lone pair (cis) is hindered by ring protons.[1] |
| Basicity (pK_a) | Higher (~10.7) | Lower (~10.[1]5) | Steric hindrance in the cis isomer destabilizes the protonated ammonium species (solvation penalty). |
| Boiling Point | Generally Lower | Generally Higher | Note:[1] In cyclohexanes, the isomer with the higher dipole moment (often cis) typically has the higher BP, though values are close. |
| Crystallinity (Salts) | High (Sharp MP) | Lower (Broad MP) | The symmetry of the trans isomer allows for tighter crystal packing, crucial for purification.[1] |
Key Insight for Synthesis
If your reaction involves nucleophilic attack (e.g., amide coupling, reductive amination), the trans-isomer reacts significantly faster.[1] The axial amine of the cis-isomer is sterically impeded, often requiring harsher conditions or longer reaction times.
Synthesis and Separation Protocols
Synthesizing pure isomers is challenging because catalytic hydrogenation of 4-ethylaniline or 4-ethylcyclohexanone oxime typically yields a thermodynamic mixture (often ~60:40 to 80:20 favoring trans depending on catalyst).[1]
Protocol: Purification via Diastereomeric Salt Formation
Since distillation is often inefficient due to overlapping boiling points, fractional crystallization of salts is the industry standard for high-purity isolation.
Reagents Required:
-
Solvent: Ethanol/Water or Methanol[1]
-
Acid: Hydrochloric acid (HCl) or L-Tartaric Acid (for chiral resolution if needed, though achiral separation works for cis/trans).[1]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude amine mixture in ethanol. Slowly add 1.05 equivalents of concentrated HCl (or tartaric acid solution) while cooling.
-
Selective Crystallization:
-
The Trans-Amine Hydrochloride typically has a higher lattice energy and lower solubility in cold ethanol compared to the cis-salt.
-
Heat the mixture to reflux to dissolve all solids, then cool slowly to 0°C.
-
-
Filtration: Filter the precipitate. The solid cake is enriched in the trans-isomer.
-
Recrystallization: Repeat the recrystallization (ethanol/water) until the desired purity (>98% by GC) is reached.
-
Free Basing: Treat the purified salt with aqueous NaOH and extract with ether/DCM to recover the pure free amine.
Caption: Purification workflow leveraging differential solubility of isomer salts. The trans-isomer preferentially crystallizes.
Applications in Drug Design
In pharmaceutical development, the choice between cis and trans is a choice between flexibility and rigidity .
Pharmacophore Rigidification
The trans-isomer provides a rigid, linear spacer (~5.5 Å distance between C1 and C4).[1] This is critical for drugs that must traverse narrow receptor channels (e.g., GPCRs or kinase active sites).[1]
-
Example: In the synthesis of antipsychotics like Cariprazine , the trans-cyclohexyl linker is essential for bioactivity. The cis-linker alters the vector of the attached pharmacophores, often abolishing potency.
Lipophilicity (LogP) Modulation[1]
-
Trans: The diequatorial arrangement exposes the hydrophobic surface area of the ring more effectively in planar alignments, potentially increasing hydrophobic binding interactions.
-
Cis: The axial substituent creates a "kink" in the molecule, increasing the 3D molecular volume (globularity). This can slightly lower the effective LogP compared to the planar trans form, altering blood-brain barrier (BBB) penetration.
Metabolic Stability
The equatorial substituents in the trans-isomer are generally more accessible to CYP450 enzymes for oxidation, but the axial protons are more susceptible to abstraction. However, the overall thermodynamic stability of the trans scaffold often makes it more resistant to spontaneous degradation compared to the higher-energy cis isomer.
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and cyclohexane conformational analysis).
-
PubChem. (2025).[1] 4-Ethylcyclohexan-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Agócs, A., et al. (2024).[1] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications/PMC.[1] (Discusses synthesis of Cariprazine intermediates). Available at: [Link]
-
Smith, M. B. (2020).[1][7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for nucleophilicity of axial vs equatorial amines).
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Comparison of different synthetic routes to 4-Ethylcyclohexan-1-amine
Executive Summary
4-Ethylcyclohexan-1-amine (CAS: 42195-97-1) is a critical aliphatic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and rubber accelerators. Its synthesis is defined by a central stereochemical challenge: controlling the ratio of cis (kinetic) and trans (thermodynamic) isomers.[1]
This guide compares the three primary synthetic pathways: Reductive Amination , Catalytic Hydrogenation of Anilines , and Oxime Reduction . While Aniline Hydrogenation offers the lowest raw material cost for industrial scaling, Reductive Amination provides superior control over stereoselectivity and byproduct formation in a laboratory or pilot-plant setting.
Part 1: Chemical Profile & Stereochemical Challenge
Before evaluating routes, one must understand the target's stability. The cyclohexane ring adopts a chair conformation.[2]
-
Trans-isomer: The ethyl group (C4) and amino group (C1) are both in equatorial positions. This is the thermodynamically stable "diequatorial" conformer.
-
Cis-isomer: One substituent is axial while the other is equatorial, creating 1,3-diaxial strain.
Implication: High-temperature routes generally favor the trans isomer (thermodynamic control), while mild, low-temperature catalytic routes often kinetically trap the cis isomer.
Part 2: Critical Analysis of Synthetic Pathways
Route A: Reductive Amination of 4-Ethylcyclohexanone
The Laboratory Standard This route involves condensing 4-ethylcyclohexanone with ammonia (or a primary amine) to form an imine, which is reduced in situ.
-
Mechanism: Carbonyl
Imine/Hemiaminal Amine. -
Catalysts: Ruthenium on Carbon (Ru/C), Rhodium (Rh/C), or Raney Nickel.
-
Pros: Mild conditions; avoids aromatic precursors; high functional group tolerance.
-
Cons: Ketone precursor is more expensive than aniline; potential for secondary amine formation (dimerization).
-
Stereocontrol: Solvents like methanol favor the trans isomer when thermodynamic equilibrium is allowed.
Route B: Catalytic Hydrogenation of 4-Ethylaniline
The Industrial Workhorse Direct reduction of the aromatic ring. This is the most cost-effective route for bulk manufacturing but requires high-pressure equipment.
-
Mechanism: Stepwise saturation of the benzene ring.
-
Catalysts: Ruthenium oxide (
), Rhodium on Alumina ( ). -
Pros: Low starting material cost (4-ethylaniline is a commodity chemical).
-
Cons: Requires high pressure (50–100 bar); risk of deamination (cleaving the C-N bond) to form ethylcyclohexane.
-
Stereocontrol: Often yields a mixture rich in cis isomer unless high temperatures (>160°C) are used to force isomerization.
Route C: Reduction of 4-Ethylcyclohexanone Oxime
The Stereoselective Specialist
The ketone is first converted to an oxime (
-
Mechanism: Ketone
Oxime Primary Amine.[5] -
Reagents: Sodium in Ethanol (Bouveault-Blanc conditions) or Catalytic Hydrogenation.
-
Pros: Sodium reduction exclusively yields the trans (thermodynamic) amine.
-
Cons: Stoichiometric sodium is dangerous at scale; two-step process.
Part 3: Comparative Performance Metrics
| Metric | Route A: Reductive Amination | Route B: Aniline Hydrogenation | Route C: Oxime Reduction (Na/EtOH) |
| Yield | 85 - 92% | 90 - 95% | 70 - 80% |
| Cis:Trans Ratio | Variable (typ. 30:70 to 10:90) | Variable (typ. 60:40 to 20:80) | < 2:98 (High Trans) |
| Pressure Req. | Low (1 - 5 bar) | High (50 - 100 bar) | Atmospheric |
| Byproducts | Dicyclohexylamines | Ethylcyclohexane (deamination) | Sodium ethoxide waste |
| Scalability | High | Very High | Low (Safety concerns) |
| Cost Profile | Moderate | Low | High |
Part 4: Detailed Experimental Protocol
Selected Method: High-Yield Reductive Amination (Route A)
Rationale: This protocol balances yield, safety, and stereoselectivity suitable for pharmaceutical intermediate synthesis.
Materials:
-
4-Ethylcyclohexanone (1.0 eq)
-
Ammonia (7M in Methanol) (5.0 eq)
-
Catalyst: 5% Ru/C (5 wt% loading)
-
Hydrogen gas (
)
Step-by-Step Workflow:
-
Preparation: In a high-pressure stainless steel autoclave, dissolve 4-ethylcyclohexanone (12.6 g, 100 mmol) in 7M methanolic ammonia (75 mL).
-
Catalyst Addition: Add 5% Ruthenium on Carbon (0.63 g) carefully under an argon blanket. Safety Note: Dry Ru/C can be pyrophoric.
-
Pressurization: Seal the autoclave. Purge three times with Nitrogen (
), then three times with Hydrogen ( ). Pressurize to 50 bar (725 psi) . -
Reaction: Heat the mixture to 110°C . Stir at 800 rpm for 12 hours.
-
Note on Stereochemistry: Heating to 110°C facilitates the isomerization to the thermodynamic trans product. Lower temperatures (e.g., 60°C) would increase the cis ratio.
-
-
Workup: Cool to room temperature. Vent
carefully. Filter the catalyst through a Celite pad (recover catalyst for recycling). -
Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (bp ~80°C at 20 mmHg) to obtain 4-ethylcyclohexan-1-amine as a colorless liquid.
Expected Result:
-
Yield: >90%
-
Purity: >98% (GC)
-
Isomer Ratio: Predominantly trans-isomer.[6]
Part 5: Mechanistic Visualization
The following diagram illustrates the convergence of these routes and the critical stereochemical divergence.
Caption: Comparative reaction flow showing the kinetic origin of the Cis-isomer and the thermodynamic equilibration to the Trans-isomer.
References
-
Chatterjee, M., et al. (2011).[7] Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. Applied Catalysis A: General, 396(1-2), 186–193. [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Communications Chemistry, 7, Article 88. [Link]
-
Greenfield, H. (1964).[7] Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. Journal of Organic Chemistry, 29(10), 3082–3084.[7] [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved February 8, 2026, from [Link]
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 6. US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google Patents [patents.google.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Ethylcyclohexan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. 4-Ethylcyclohexan-1-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of seemingly insignificant impurities can have profound impacts on reaction kinetics, yield, and the impurity profile of the final API.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 4-Ethylcyclohexan-1-amine hydrochloride. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to design and validate a robust analytical system for this critical reagent.
Understanding the Impurity Landscape: What to Look For and Why
Effective purity analysis begins with a comprehensive understanding of the potential impurities. The most common commercial synthesis route to 4-Ethylcyclohexan-1-amine is the reductive amination of 4-ethylcyclohexanone .[1][2][3] This synthetic pathway, while efficient, can introduce a predictable suite of process-related impurities.
-
Geometric Isomers (cis/trans): The primary "impurities" of concern are the geometric isomers. The reduction of the intermediate imine can result in both cis- and trans-4-Ethylcyclohexan-1-amine. The ratio of these isomers is highly dependent on the reducing agent and reaction conditions used by the manufacturer.[4] For many applications, particularly where downstream crystallization or biological activity is stereospecific, controlling this isomeric ratio is critical.
-
Unreacted Starting Material: Residual 4-ethylcyclohexanone can remain if the reaction does not go to completion. This ketone can participate in side reactions in subsequent synthetic steps.
-
Reaction Intermediates: The imine intermediate formed between 4-ethylcyclohexanone and the ammonia source can also persist at low levels.
-
Over-reduction By-products: The ketone starting material can be reduced to 4-ethylcyclohexanol , which may be carried through the purification process.
-
Residual Solvents & Reagents: Solvents used in the reaction and purification, as well as unreacted reagents, may be present.
A Multi-Pronged Analytical Approach: Orthogonal Methods for Confident Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on orthogonal methods—techniques that measure the analyte and its impurities based on different chemical and physical principles. We will compare three primary techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Workflow for Comprehensive Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of an incoming batch of 4-Ethylcyclohexan-1-amine hydrochloride.
Caption: Workflow for Purity Analysis.
Comparative Analysis of Commercial Suppliers
To illustrate the importance of a thorough analytical assessment, we present hypothetical data from the analysis of 4-Ethylcyclohexan-1-amine hydrochloride from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Method |
| Purity (by qNMR) | 99.5% w/w | 98.2% w/w | 99.1% w/w | ¹H qNMR |
| trans/cis Isomer Ratio | 95 : 5 | 70 : 30 | 85 : 15 | GC-FID |
| 4-Ethylcyclohexanone | 0.05% | 0.8% | 0.2% | GC-FID |
| 4-Ethylcyclohexanol | < 0.01% (LOD) | 0.5% | 0.1% | GC-FID |
| Appearance | White Crystalline Solid | Off-white Solid | White Crystalline Solid | Visual |
Senior Scientist's Insight:
-
Supplier A provides the highest purity material with the most favorable isomeric ratio for applications requiring the trans isomer. The low level of the ketone starting material indicates a highly efficient and well-controlled manufacturing process.
-
Supplier B offers a lower purity product with a significantly higher proportion of the cis isomer and concerning levels of unreacted ketone and the alcohol by-product. This material may be cheaper but could introduce significant challenges in a GMP environment, potentially leading to out-of-specification results in the final product.
-
Supplier C presents a high-purity product but with a less desirable isomer ratio than Supplier A. The presence of process-related impurities, while low, is higher than in Supplier A's material.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for your own method development and validation, in accordance with ICH Q2(R1) guidelines.[5]
GC-FID for Isomer Ratio and Volatile Impurity Profiling
Rationale: Gas chromatography with Flame Ionization Detection (GC-FID) is the gold standard for separating and quantifying volatile and semi-volatile compounds. For amines, which can exhibit poor peak shape on standard non-polar columns due to their basicity, a specialized polar column is essential.[6] A chiral stationary phase, such as one based on cyclodextrin derivatives, is necessary to resolve the cis and trans isomers.[5][7]
Protocol:
-
Sample Preparation:
-
Accurately weigh ~50 mg of 4-Ethylcyclohexan-1-amine hydrochloride into a 10 mL volumetric flask.
-
Add ~5 mL of methanol and sonicate to dissolve.
-
Add 100 µL of 1.0 M NaOH in methanol to neutralize the hydrochloride and liberate the free amine.
-
Dilute to volume with methanol.
-
-
GC-FID Conditions:
-
Column: Agilent CP-Volamine (30 m x 0.25 mm ID, 1.2 µm) or equivalent polar column designed for amines. For isomer separation, a Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm) is recommended.[5]
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector: Split (20:1), 250 °C.
-
Oven Program: 70 °C (hold 2 min), ramp at 10 °C/min to 180 °C (hold 5 min).
-
Detector: FID, 280 °C.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Prepare a solution containing both cis- and trans-4-ethylcyclohexylamine standards.
-
The resolution between the cis and trans peaks should be > 1.5.
-
-
Quantification:
-
Calculate the percentage of each impurity using area percent normalization. The trans/cis ratio is determined from the relative peak areas of the two isomers.
-
HPLC-UV for Non-Volatile Impurities (with Derivatization)
Rationale: Aliphatic amines like 4-ethylcyclohexylamine lack a UV chromophore, making direct detection by HPLC-UV insensitive.[8] Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent and UV-active isoindole derivative, enabling trace-level detection.[9][10]
Protocol:
-
Reagent Preparation:
-
Borate Buffer: 0.4 M boric acid in water, adjusted to pH 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 25 µL of 3-mercaptopropionic acid and dilute to 12.5 mL with borate buffer. This reagent is stable for approximately one week when stored at 4 °C.
-
-
Derivatization & Sample Preparation:
-
Accurately weigh ~20 mg of 4-Ethylcyclohexan-1-amine hydrochloride into a 25 mL volumetric flask and dissolve in water.
-
Transfer 1.0 mL of this solution to an HPLC vial.
-
Add 1.0 mL of the OPA reagent.
-
Vortex and allow to react for exactly 2 minutes at room temperature before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 338 nm.
-
Injection Volume: 10 µL.
-
-
Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[5]
-
Quantitative NMR (qNMR) for Absolute Purity Assay
Rationale: qNMR is a primary ratio method that allows for the direct determination of the absolute purity (w/w %) of a substance without the need for a specific reference standard of the analyte.[11] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, a highly accurate purity value can be calculated.[12]
Protocol:
-
Sample Preparation:
-
Accurately weigh ~15 mg of 4-Ethylcyclohexan-1-amine hydrochloride into an NMR tube using a calibrated microbalance.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to the tube, cap, and vortex until fully dissolved.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard protons (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: 16 or 32, to achieve a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from 4-Ethylcyclohexan-1-amine (e.g., the methine proton, -CH-NH₂) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
Decision Logic for Analytical Technique Selection
Caption: Selecting the Appropriate Analytical Technique.
Conclusion
The purity analysis of 4-Ethylcyclohexan-1-amine hydrochloride is a multi-faceted task that demands more than a single analytical method. By understanding the likely impurity profile based on its synthesis and employing a suite of orthogonal techniques—GC for isomeric and volatile impurities, HPLC for non-volatiles, and qNMR for an absolute purity assay—researchers can gain a high degree of confidence in the quality of this critical starting material. This comprehensive approach not only ensures the integrity of experimental data but also serves as a robust foundation for regulatory submissions and the successful development of new pharmaceuticals.
References
-
Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization. PubMed. [Link]
-
Cyclohexylamine Method number: PV2016. OSHA. [Link]
-
Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Newcrom. [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]
-
Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC. [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
-
HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
cis-4-Ethyl-cyclohexanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry. [Link]
-
Purity by Absolute qNMR Instructions. CUNY. [Link]
-
Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. ResearchGate. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. University of York. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]
-
4. The Royal Society of Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. ResearchGate. [Link]
-
(PDF) Chiral Gas Chromatography. ResearchGate. [Link]
-
Cis/trans imine in 1H-NMR? : r/chemistry. Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. gcms.cz [gcms.cz]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Ethylcyclohexan-1-amine (ECHA) Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity and selectivity of novel 4-Ethylcyclohexan-1-amine (ECHA) derivatives. In drug discovery, a compound's efficacy is only half the story; its safety and specificity are paramount. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), toxicity, or diminished therapeutic effect, representing a major cause of late-stage clinical failures.[1][2]
The 4-Ethylcyclohexan-1-amine scaffold, a versatile synthetic intermediate[3], presents a promising starting point for various therapeutic targets. However, its structural simplicity and the presence of a primary amine group—a common pharmacophore—necessitate a rigorous and systematic evaluation of its potential for polypharmacology. This guide outlines a tiered, field-proven approach to de-risk ECHA derivatives during the lead optimization phase, ensuring that only the most selective and safest candidates advance toward clinical development. We will explain the causality behind each experimental choice, provide detailed protocols for key assays, and present comparative data for a hypothetical series of ECHA derivatives.
The Rationale: A Tiered Approach to Selectivity Profiling
A tiered or phased approach to safety and selectivity profiling is the most resource-efficient strategy in modern drug discovery.[4] It allows for the rapid screening of many compounds in early stages with cost-effective assays, reserving more complex and resource-intensive studies for a smaller number of promising leads. This methodology ensures that potential liabilities are identified early, allowing for medicinal chemistry efforts to mitigate off-target activity and build structure-activity relationships (SAR) for both on-target potency and off-target avoidance.[2]
Our strategy is divided into three tiers:
-
Tier 1: Broad Liability Assessment. Initial screening of all new derivatives against a panel of targets commonly associated with clinical ADRs.
-
Tier 2: Quantitative Selectivity Profiling. For promising hits, generating quantitative dose-response data to determine potency at off-target sites and establish a selectivity index.
-
Tier 3: In-depth Mechanistic & Confirmatory Studies. Comprehensive characterization of the lead candidate to confirm its selectivity profile and understand the mechanism of any remaining off-target interactions.
Tier 1: Broad Liability Assessment
Objective: To rapidly identify potential off-target liabilities for a series of ECHA derivatives using high-throughput screening methods. At this stage, compounds are typically tested at a single, high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.[2][5]
Key Experimental Panels:
-
In Vitro Safety Pharmacology Panel: This is the cornerstone of early safety assessment. We utilize a broad panel, such as the Eurofins SafetyScreen44, which covers a range of G-protein coupled receptors (GPCRs), ion channels, and transporters known to be implicated in adverse events.[5] A significant hit is typically defined as >50% inhibition or stimulation in a binding or functional assay.
-
Cytochrome P450 (CYP) Inhibition Panel: The potential for drug-drug interactions (DDI) is a major regulatory concern.[6] An initial screen against the seven major drug-metabolizing CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is essential.[7][8][9]
-
Broad Kinase Panel: Protein kinases are a frequent source of off-target activity due to conserved ATP binding sites. Screening against a large, diverse panel (e.g., Eurofins KINOMEscan®) provides a comprehensive overview of a compound's kinome selectivity.[10]
Comparative Data: Tier 1 Screening Results
Here we present hypothetical data for three ECHA derivatives, each with high affinity for our primary target, a hypothetical GPCR 'Target X'.
| Derivative | Target X Affinity (Ki, nM) | SafetyScreen44 Hits (>50% Inh. @ 10 µM) | CYP Inhibition Hits (>50% Inh. @ 10 µM) | Kinome Scan Hits (% Ctrl < 35 @ 1 µM) |
| ECHA-001 | 5.2 | 5-HT2B Receptor, H1 Receptor | CYP2D6 | 3 (PIM1, CLK1, DYRK2) |
| ECHA-002 | 8.1 | None | None | 1 (DYRK2) |
| ECHA-003 | 2.5 | 5-HT2B Receptor, H1 Receptor, M1 Receptor, hERG | CYP2D6, CYP3A4 | 15 |
Interpretation & Causality:
-
ECHA-001 shows some off-target hits. The 5-HT2B receptor is a critical flag due to its association with cardiac valvulopathy, and H1 antagonism is linked to sedation.[11] The CYP2D6 hit signals a potential for DDIs. The kinase hits, while present, are limited. This compound may be optimizable.
-
ECHA-002 is the cleanest of the series in this initial screen. It shows high selectivity, making it a strong candidate to advance to Tier 2.
-
ECHA-003 , despite its high on-target potency, is a problematic candidate. It hits multiple safety-relevant targets, including the critical hERG potassium channel (associated with cardiac arrhythmia), and shows broad activity against CYPs and kinases. This compound would likely be deprioritized or terminated unless significant structural modifications can remove these liabilities.
Tier 2: Quantitative Selectivity Profiling
Objective: To quantify the potency of off-target interactions identified in Tier 1 and establish a selectivity index for promising compounds. This involves generating full concentration-response curves to determine IC50 (for inhibition) or EC50 (for activation) values.
Key Experimental Protocols:
-
Off-Target Radioligand Binding Assays (IC50): For any receptor hits from the safety panel, a competitive binding assay is performed to determine the compound's binding affinity (expressed as an IC50 or Ki value).[12][13]
-
Cell-Based Functional Assays (EC50/IC50): It is crucial to understand whether binding to an off-target receptor translates into a functional effect (agonist or antagonist activity).[14][15] This is assessed using cell lines expressing the target of interest, coupled to a downstream readout like calcium flux, cAMP accumulation, or a reporter gene.[16]
-
CYP Inhibition Assays (IC50): For any CYP hits, a full IC50 curve is generated to quantify the inhibitory potency.[7][17]
Protocol Example: Competitive Radioligand Binding Assay for 5-HT2B Receptor
This protocol is designed to determine the IC50 value of a test compound (e.g., ECHA-001) at the human 5-HT2B receptor.
Principle: The assay measures the ability of a test compound to compete with a known, radio-labeled ligand (the "tracer") for binding to the 5-HT2B receptor in a membrane preparation. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound.[18][19]
Methodology:
-
Reagents:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2B receptor.
-
Radioligand tracer: [3H]-LSD (~1 nM final concentration).
-
Non-specific binding control: Mianserin (10 µM final concentration).
-
Test compounds (ECHA-001, ECHA-002): 11-point, 3-fold serial dilution starting from 100 µM.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or Mianserin (for non-specific binding).
-
Add 25 µL of the test compound at various concentrations.
-
Add 50 µL of the [3H]-LSD tracer.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
-
Termination & Detection:
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Percent Inhibition = (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100.
-
Plot Percent Inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Tier 2 Quantitative Analysis
| Derivative | On-Target Potency (Target X EC50, nM) | 5-HT2B IC50 (nM) | H1 Receptor IC50 (nM) | CYP2D6 IC50 (µM) | Selectivity Index (5-HT2B) |
| ECHA-001 | 12.5 | 850 | 1,200 | 8.5 | 68 |
| ECHA-002 | 20.8 | >10,000 | >10,000 | >50 | >480 |
Selectivity Index = Off-Target IC50 / On-Target EC50
Interpretation & Causality:
-
ECHA-001 has a selectivity index of 68-fold for its primary target over the 5-HT2B receptor. While not ideal, a >100-fold window is often desired, this may be acceptable depending on the therapeutic indication and required dosing. The CYP2D6 inhibition is moderate.
-
ECHA-002 demonstrates excellent selectivity. With IC50 values >10,000 nM for the off-targets and >50 µM for CYP2D6, it shows a very clean profile and a large therapeutic window. Based on this data, ECHA-002 is selected as the lead candidate for further development.
Tier 3: In-depth Mechanistic & Confirmatory Studies
Objective: To perform a final, comprehensive characterization of the selected lead candidate (ECHA-002) to support its nomination for pre-clinical development. This includes confirming its broad selectivity and investigating any subtle liabilities in more detail.
Key Experimental Approaches:
-
Broad Off-Target Profiling: To ensure no unexpected off-target interactions were missed in the targeted panels, a broader screen is warranted. A technology like the Retrogenix® cell microarray can screen the candidate against thousands of human plasma membrane proteins in a cellular context, providing a highly specific and physiologically relevant assessment of potential binding.[20]
-
Mechanism of CYP Inhibition: Even for compounds with high IC50 values like ECHA-002, regulatory agencies may require an assessment of time-dependent inhibition (TDI) of CYPs.[17][21] TDI can lead to irreversible inhibition and more significant clinical DDIs than reversible inhibition. This study determines the kinetic constants KI and kinact.
-
In Vivo Toxicology: Ultimately, the safety profile must be confirmed in living systems. The FDA expects toxicological evaluation in two species (one rodent, one non-rodent) to support an Investigational New Drug (IND) application.[22]
This guide has outlined a systematic, evidence-based framework for evaluating the cross-reactivity of 4-Ethylcyclohexan-1-amine derivatives. By employing a tiered screening cascade—moving from broad, single-point screens to quantitative, multi-point determinations and finally to in-depth mechanistic studies—researchers can make informed decisions, mitigate risks early, and efficiently identify lead candidates with the highest probability of success.
The hypothetical case study of ECHA-001, ECHA-002, and ECHA-003 demonstrates the power of this approach. While ECHA-003 was quickly eliminated due to profound liabilities, and ECHA-001 showed a questionable profile, the systematic process clearly identified ECHA-002 as a lead candidate with a superior selectivity profile. This logical, data-driven methodology is fundamental to the principles of modern drug discovery and is essential for developing safe and effective medicines.
References
-
4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. PubChem, National Center for Biotechnology Information. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. National Center for Biotechnology Information. [Link]
-
Cell-Based Functional Assays. Oncolines B.V. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. National Center for Biotechnology Information. [Link]
-
Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. National Center for Biotechnology Information. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
-
Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]
-
In Vitro Pharmacology. QIMA Life Sciences. [Link]
-
Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. ACS Publications. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. National Center for Biotechnology Information. [Link]
-
Cell-based assays for screening androgen receptor ligands. National Center for Biotechnology Information. [Link]
-
Kinase Screening & Profiling Service. BPS Bioscience. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
-
Screening for Safety-Relevant Off-Target Activities. ResearchGate. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
Safety Considerations in Clinical Drug Development. U.S. Food and Drug Administration. [Link]
-
CYP Inhibition Assays. Eurofins Discovery. [Link]
-
Target-Directed Approaches for Screening Small Molecules against RNA Targets. National Center for Biotechnology Information. [Link]
-
Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]
-
Updates on FDA's Drug-Drug Interaction Final Guidances. YouTube. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Kinex™ Protein Kinase Microarray Services. Kinexus Bioinformatics Corporation. [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. bioRxiv. [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Streamlining Drug Safety: A Look at FDA's New Framework for Smarter Clinical Trial Data Collection. Contract Pharma. [Link]
-
Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate. [Link]
-
In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
-
Binding Assays. BMG LABTECH. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
Sources
- 1. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 19. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 20. criver.com [criver.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. seed.nih.gov [seed.nih.gov]
Certificate of Analysis Guide: 4-Ethylcyclohexan-1-amine Hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1][2]
Executive Summary: The Lipophilic Scaffold
In the landscape of medicinal chemistry, 4-Ethylcyclohexan-1-amine hydrochloride (4-ECHA-HCl) [CAS: 90226-27-0] serves as a critical aliphatic amine building block.[1][2] Unlike its aromatic counterparts (e.g., anilines), 4-ECHA offers a saturated, three-dimensional scaffold that enhances the Fsp³ character of drug candidates—a key metric correlated with improved clinical success and solubility.[1]
This guide provides an objective technical comparison of 4-ECHA-HCl against its free base form and structural analogs.[1][2] It establishes a rigorous framework for interpreting its Certificate of Analysis (CoA), ensuring that researchers can distinguish between "chemical grade" reagents and "pharma-grade" scaffolds required for reproducible SAR (Structure-Activity Relationship) studies.
Critical Quality Attributes (CQA) & CoA Interpretation
A robust CoA for 4-ECHA-HCl must go beyond simple purity. It must address stereochemistry and counter-ion stoichiometry.[1] Below is the industry-standard specification for high-grade material intended for drug development.
Standard Certificate of Analysis Specifications
| Test Parameter | Specification (Pharma Grade) | Method | Technical Rationale |
| Appearance | White to off-white crystalline powder | Visual | Discoloration (yellowing) indicates oxidation of the amine or presence of free base.[1][2] |
| Assay (Titration) | 98.0% – 102.0% | Argentometric (AgNO₃) | Confirms the stoichiometry of the HCl salt.[1] Critical for accurate molar dosing in reactions.[1] |
| Purity (GC/HPLC) | ≥ 98.0% (Area %) | GC-FID or HPLC-ELSD | Quantifies organic impurities.[1][2] GC is preferred due to lack of UV chromophores.[1] |
| Isomer Ratio | Trans: ≥ 95% (or specified mix) | GC / 1H-NMR | Critical: The trans isomer (diequatorial) is thermodynamically more stable and pharmacologically distinct from the cis form.[1][2] |
| Water Content | ≤ 1.0% | Karl Fischer (KF) | Amine salts can be hygroscopic.[1][2] Excess water interferes with moisture-sensitive couplings (e.g., acid chlorides).[1] |
| Identity | Conforms to Structure | 1H-NMR, IR | Confirms the ethyl group position and salt formation.[1][2] |
Comparative Performance Analysis
This section objectively compares 4-ECHA-HCl with its primary alternatives to justify its selection in specific workflows.
Comparison A: HCl Salt vs. Free Base
The most common decision point is choosing between the hydrochloride salt and the free amine.[1]
| Feature | 4-ECHA Hydrochloride (Salt) | 4-ECHA Free Base | Operational Verdict |
| Physical State | Solid (Crystalline) | Liquid (Oily) | Salt Wins: Solids are easier to weigh and dispense automatically.[1][2] |
| Stability | High (Shelf life > 2 years) | Low (Absorbs CO₂ from air to form carbamates) | Salt Wins: The free base requires storage under inert gas (Ar/N₂).[1][2] |
| Hygroscopicity | Moderate | Low | Free Base Wins: Salts can clump if not stored properly.[1][2] |
| Reactivity | Latent (Requires base to activate) | Immediate | Context Dependent: Salt allows controlled release in reaction mixtures using DIPEA/TEA.[1][2] |
Comparison B: Structural Analogs (Lipophilicity & Sterics)
Selecting the right ring substituent modulates the lipophilicity (LogP) and steric bulk of the final drug molecule.[1]
| Analog | Structure | Approx.[1][2][3][4][5] cLogP (Free Base) | Steric Impact | Application |
| Cyclohexylamine | No alkyl tail | ~1.2 | Low | General purpose linker. |
| 4-Methylcyclohexylamine | Methyl group | ~1.7 | Medium | Standard steric probe.[1][2] |
| 4-Ethylcyclohexylamine | Ethyl group | ~2.2 | High | Optimized for hydrophobic pocket filling. |
Insight: 4-ECHA is preferred when the target binding pocket has a deep hydrophobic channel.[1][2] The ethyl group provides significant Van der Waals contact without the rigidity of a phenyl ring.[1]
Experimental Validation Protocols
To ensure scientific integrity, researchers must validate CoA claims.[1] The following protocols are self-validating systems designed to confirm identity and purity.
Protocol 1: Isomeric Ratio Determination (GC-FID)
Objective: Quantify the cis vs. trans ratio.[1] The trans isomer typically elutes later on non-polar columns due to its flatter shape and higher boiling point, though this depends on the specific stationary phase.[1]
Methodology:
-
Sample Prep: Dissolve 10 mg of 4-ECHA-HCl in 1 mL of 1M NaOH (to free the base). Extract with 1 mL Dichloromethane (DCM). Use the organic layer.[1]
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Conditions: Inject 1 µL (Split 20:1). Oven: 60°C (2 min) → 10°C/min → 250°C. Detector: FID at 280°C.
-
Validation: The cis isomer (axial/equatorial) is more sterically crowded and usually elutes before the trans isomer (diequatorial) on non-polar phases.[1]
-
Acceptance Criteria: Main peak (Trans) > 95% area.[1]
-
Protocol 2: Chloride Content Titration (Stoichiometry)
Objective: Confirm the material is a mono-hydrochloride salt and not a mixture of free base and salt.[1][2]
Methodology:
-
Dissolution: Dissolve 150 mg of sample (accurately weighed) in 50 mL deionized water.
-
Acidification: Add 1 mL of 5% Nitric Acid (HNO₃).
-
Titration: Titrate with 0.1 M Silver Nitrate (AgNO₃) using a potentiometric titrator with a silver electrode.
-
Calculation:
[1]
Visualizations
Diagram 1: CoA Validation Workflow
This workflow illustrates the logical decision tree for accepting a batch of 4-ECHA-HCl for synthesis.
Caption: Decision matrix for validating 4-ECHA-HCl quality before GMP usage.
Diagram 2: Structural Isomerism & Stability
Visualizing why the trans isomer is the preferred pharmacophore.[1]
Caption: The Trans-isomer minimizes 1,3-diaxial interactions, offering a stable geometry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 420819, 4-Ethylcyclohexan-1-amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Ethylcyclohexan-1-amine.[1][2] Retrieved from [Link](Note: Generalized link to ECHA database for CAS 23775-39-5).[1][2]
-
MDPI (2025). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link][1]
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33483-66-8|cis-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride | C8H16ClN | CID 75530799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Comparative Analysis of 4-Ethylcyclohexan-1-amine Analogs: A Guide to Structure-Activity Relationships
A Technical Guide for Researchers in Drug Discovery and Development
The 4-ethylcyclohexan-1-amine scaffold represents a foundational structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Its simple, saturated carbocyclic ring combined with a primary amine provides a framework that can be readily modified to explore interactions with a variety of biological targets. This guide provides a comparative analysis of 4-ethylcyclohexan-1-amine analogs, focusing on the correlation between their chemical structure and biological activity. By examining the impact of stereochemistry and substitutions, we aim to provide researchers with actionable insights to guide the design of more potent and selective compounds.
This analysis is grounded in established principles of medicinal chemistry and draws upon data from analogous chemical series to infer structure-activity relationships (SAR), particularly concerning their interaction with monoamine transporters and G-protein coupled receptors (GPCRs).
The Foundational Scaffold: 4-Ethylcyclohexan-1-amine
4-Ethylcyclohexan-1-amine is a disubstituted cyclohexane containing an ethyl group and an amino group at positions 1 and 4. The cyclohexane ring can exist in a stable chair conformation, and the substituents can be oriented in either axial or equatorial positions, leading to the formation of cis and trans diastereomers. The interplay between these isomers and their interaction with biological targets is a critical aspect of their SAR.
Correlating Structure with Activity: Key Modifications and Their Impact
While specific quantitative data for a comprehensive series of 4-ethylcyclohexan-1-amine analogs is not extensively available in the public domain, we can extrapolate key SAR trends from closely related structures, such as other 4-alkylcyclohexylamines and more complex arylcyclohexylamines. These trends provide a predictive framework for designing novel analogs with desired pharmacological profiles.
The Influence of the 4-Alkyl Substituent
The nature of the alkyl group at the 4-position of the cyclohexyl ring is a primary determinant of the molecule's interaction with its biological target. Variations in the length and branching of this alkyl chain can significantly impact binding affinity and selectivity.
| Analog (Hypothetical Series) | 4-Position Substituent | Expected Impact on Monoamine Transporter Affinity | Rationale |
| Analog 1 | Methyl | Baseline Affinity | Small, non-bulky group establishing a foundational interaction. |
| Analog 2 (Parent) | Ethyl | Potentially Increased Affinity | Optimal balance of lipophilicity and size for fitting into a hydrophobic pocket. |
| Analog 3 | n-Propyl | Likely Similar or Slightly Decreased Affinity | Increased lipophilicity may be beneficial, but steric hindrance could become a factor. |
| Analog 4 | Isopropyl | Potentially Decreased Affinity | Branched alkyl groups can introduce steric clashes within the binding site. |
| Analog 5 | tert-Butyl | Significantly Decreased Affinity | The bulky t-butyl group is likely to cause significant steric hindrance, preventing optimal binding. |
Causality Behind Experimental Choices: The systematic variation of the 4-alkyl group from small to bulky and from linear to branched is a classical medicinal chemistry strategy to probe the size and shape of a receptor's binding pocket. This approach helps to identify the optimal balance between lipophilicity, which can enhance binding through hydrophobic interactions, and steric hindrance, which can prevent the ligand from adopting the correct binding pose.
The Critical Role of Stereochemistry: cis vs. trans Isomers
The relative orientation of the amino and ethyl groups on the cyclohexane ring (cis or trans) is a crucial factor influencing biological activity.[1][2] In the more stable chair conformation, a trans isomer will have both substituents in equatorial positions, while a cis isomer will have one equatorial and one axial substituent.[1] This seemingly subtle difference can have a profound impact on how the molecule presents its functional groups to the binding site of a protein.
For many receptor and transporter targets, the trans isomer is often the more active stereoisomer. This is because the equatorial orientation of both the amine and the alkyl group allows for more favorable and less sterically hindered interactions with the binding pocket. The axial position in the cis isomer can lead to unfavorable 1,3-diaxial interactions and may position the pharmacophoric amine in a less optimal orientation for binding.
Figure 1: Conformational differences between cis and trans isomers.
N-Alkylation of the Amino Group
Modification of the primary amine to a secondary or tertiary amine can dramatically alter a compound's pharmacological profile, including its affinity, selectivity, and functional activity (agonist vs. antagonist).
| Analog (Hypothetical Series) | N-Substituent | Expected Impact on Receptor/Transporter Affinity | Rationale |
| Analog 2 (Parent) | H (Primary Amine) | Baseline Affinity | The primary amine can act as a hydrogen bond donor and acceptor. |
| Analog 6 | Methyl (Secondary Amine) | Potentially Increased Affinity | The methyl group can increase lipophilicity and interact with hydrophobic pockets. |
| Analog 7 | Ethyl (Secondary Amine) | Variable; may increase or decrease affinity | The larger ethyl group may provide additional hydrophobic interactions or introduce steric clashes. |
| Analog 8 | Dimethyl (Tertiary Amine) | Likely Decreased Affinity for some targets | The loss of the N-H hydrogen bond donor capability and increased steric bulk can be detrimental to binding. |
Trustworthiness Through Self-Validation: The observed changes in activity upon N-alkylation must be interpreted in the context of the specific biological target. For instance, at monoamine transporters, increasing the N-alkyl chain length of amphetamine analogs is known to decrease potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).[4] A similar trend would be expected for 4-ethylcyclohexan-1-amine analogs.
Experimental Protocols for Activity Assessment
To rigorously evaluate the structure-activity relationships of 4-ethylcyclohexan-1-amine analogs, a combination of in vitro binding and functional assays is essential.
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human DAT, SERT, or NET.
-
Assay Buffer: Use an appropriate buffer such as Krebs-HEPES buffer.
-
Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the membrane preparation.
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for a cAMP accumulation functional assay.
Conclusion
The 4-ethylcyclohexan-1-amine scaffold provides a rich platform for the exploration of structure-activity relationships. By systematically modifying the 4-alkyl substituent, the stereochemistry of the ring, and the substitution on the primary amine, researchers can fine-tune the pharmacological properties of these analogs. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of novel compounds, enabling the identification of potent and selective ligands for a range of biological targets. A thorough understanding of the SAR principles discussed herein will be invaluable for the rational design of the next generation of therapeutics based on this versatile chemical scaffold.
References
-
Harrison, A. A., & Hubbs, J. L. (2005). 4,4-Disubstituted cyclohexylamine NK(1) receptor antagonists I. Bioorganic & medicinal chemistry letters, 15(21), 4743–4747. [Link]
-
Maldonado-Rojas, W., Olivero-Verbel, J., & Stashenko, E. E. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules (Basel, Switzerland), 27(22), 8009. [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of medicinal chemistry, 23(4), 424–430. [Link]
-
Request PDF. (2026, August 6). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]
-
Saha, K., & Saini, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 1.29.1–1.29.20. [Link]
-
Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., Nader, M. A., & Husbands, S. M. (2018). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. ACS chemical neuroscience, 9(9), 2338–2353. [Link]
-
Iván, L., Bán, K., Tímea, M., & Poppe, L. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10. [Link]
-
cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved February 7, 2026, from [Link]
-
Canal, C. E., & Murnane, K. S. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. ACS chemical neuroscience, 8(10), 2261–2272. [Link]
-
Phencyclidine. (2024, January 29). In Wikipedia. [Link]
-
(2026, August 9). (PDF) Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide. ResearchGate. [Link]
-
Bontempi, D., & H. Offermanns, S. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(15), 10243-10273. [Link]
-
Roth, B. L., & Westkaemper, R. B. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(25), 4364-4372. [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Libretexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
-
Siwanowicz, J., & Starowicz, K. (2008). Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic. Bioorganic & medicinal chemistry, 16(21), 9578–9587. [Link]
-
Shonberg, J., Herenbrink, C. K., López, L., Christopoulos, A., Scammells, P. J., Capuano, B., & Lane, J. R. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of medicinal chemistry, 56(22), 9199–9221. [Link]
-
Pau, A., Boatto, G., Palomba, M., Asproni, B., & Cerri, R. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524–532. [Link]
-
Newman, A. H., & Kline, R. H. (2014). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 14(3), 338–353. [Link]
-
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of cis/trans 4‐substituted cyclohexylamines with different.... Retrieved February 7, 2026, from [Link]
-
Niello, M., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 674. [Link]
-
CHEMBIOSIS. (2021, May 29). Cis–Trans Isomerism and Conformational Structures of Cyclohexane [Video]. YouTube. [Link]
-
Calvello, M., & Ben-Johny, M. (2026, November 28). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. Journal of the American Chemical Society. [Link]
-
Al-Hourani, B. J. (2025, November 30). Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin. Egyptian Journal of Chemistry. [Link]
-
Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Bratislava Medical Journal. [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
-
Crooks, P. A., & Dwoskin, L. P. (2012). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 12(10), 1089–1103. [Link]
-
I. R., C. C., & M. R. M. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3425–3441. [Link]
-
Newman, A. H., & Blough, B. E. (2014). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 14(3), 338–353. [Link]
-
Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes. Retrieved February 7, 2026, from [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). MDPI. [Link]
-
Canal, C. E., & Rothman, R. B. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS chemical neuroscience, 9(7), 1837–1847. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 4-Ethylcyclohexan-1-amine Hydrochloride Batches
In the realms of pharmaceutical development and advanced chemical research, the consistency and purity of starting materials are not merely a matter of quality control; they are foundational to the validity and reproducibility of scientific outcomes. 4-Ethylcyclohexan-1-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and research chemicals, is no exception. Ensuring the chemical identity and purity of this compound from one batch to another is critical for predictable reaction kinetics, impurity profiling, and ultimately, the safety and efficacy of the end product.
This guide provides an in-depth, objective comparison of spectroscopic data for different hypothetical batches of 4-Ethylcyclohexan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both supporting experimental data and the causal logic behind the analytical choices. We will explore how subtle variations, detectable through nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), can signify critical differences in batch quality.
The methodologies and data presented herein adhere to the principles of analytical procedure validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring a scientifically rigorous approach.[1][2][3]
The Critical Role of Spectroscopic Batch Analysis
The synthesis of 4-Ethylcyclohexan-1-amine hydrochloride can introduce variability from several sources, including starting material purity, reaction conditions (temperature, pressure, catalysts), and purification effectiveness.[4][5] These can lead to the presence of residual solvents, starting materials, or side-products such as diastereomers or regioisomers. Spectroscopic techniques provide a detailed chemical fingerprint, allowing for the precise identification and quantification of the target molecule and any associated impurities.
This guide will analyze three hypothetical batches to illustrate a practical, real-world comparison:
-
Batch A (Reference Standard): A high-purity batch that meets all quality specifications.
-
Batch B (Impurity Detected): A batch containing a detectable level of a common process-related impurity, 4-ethylcyclohexanone.
-
Batch C (Solvent Contamination): A batch contaminated with a residual solvent, isopropanol, from the final purification or drying stage.
Molecular Structure and Expected Spectroscopic Features
Structure: 4-Ethylcyclohexan-1-amine hydrochloride consists of a cyclohexane ring substituted with an ethyl group and an ammonium group. The hydrochloride salt form enhances stability and solubility.
Expected ¹H NMR Signals:
-
A triplet from the methyl (-CH₃) protons of the ethyl group.
-
A quartet from the methylene (-CH₂-) protons of the ethyl group.
-
A broad signal from the ammonium (-NH₃⁺) protons.
-
A complex multiplet for the methine proton (-CH-NH₃⁺) alpha to the nitrogen.[6]
-
A series of complex multiplets for the remaining cyclohexyl ring protons.
Expected FT-IR Absorptions:
-
Broad absorption band for N-H stretching of the ammonium salt (R-NH₃⁺) in the 2800-3200 cm⁻¹ region.
-
C-H stretching vibrations for alkyl groups just below 3000 cm⁻¹.
-
N-H bending (asymmetric and symmetric) vibrations around 1600-1500 cm⁻¹.[7]
Expected Mass Spectrum:
-
The molecular ion ([M]+) for the free base (4-ethylcyclohexan-1-amine) at an m/z corresponding to C₈H₁₇N (127.23 g/mol ).[8]
-
Characteristic alpha-cleavage fragmentation patterns common to alkylamines.[9]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following detailed protocols are employed. The choice of solvents and instrument parameters is critical for obtaining high-quality, comparable data across batches. Adherence to established standards for reporting spectroscopic data, such as those proposed by IUPAC, is essential for data integrity and interoperability.[10][11][12]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10 mg of the 4-Ethylcyclohexan-1-amine hydrochloride sample and dissolve it in 0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial as it will exchange with the acidic NH₃⁺ protons, causing their signal to disappear, which simplifies the spectrum and confirms their presence.
-
Instrument: Bruker Avance 400 MHz NMR Spectrometer or equivalent.
-
Parameters:
-
Pulse Program: zg30 (standard 30-degree pulse).
-
Number of Scans: 16 (to ensure a good signal-to-noise ratio).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: 4.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a 0.3 Hz line broadening exponential multiplication, followed by Fourier transformation, phase correction, and baseline correction. Reference the residual HDO peak to 4.79 ppm.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a Potassium Bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and press into a transparent pellet using a hydraulic press.
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Processing: Perform a background scan using a blank KBr pellet. The final spectrum is presented in transmittance mode.
Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of methanol and water.
-
Instrument: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive ESI (+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V (to induce minimal fragmentation and prioritize the molecular ion).
-
Mass Range: 50-300 m/z.
-
-
Analysis: The analysis focuses on identifying the mass-to-charge ratio (m/z) of the molecular ion of the free amine.
Data Visualization and Comparative Analysis
The following diagrams and tables illustrate the analytical workflow and summarize the comparative data for the three batches.
Caption: Experimental workflow for spectroscopic analysis and batch disposition.
¹H NMR Comparison
The ¹H NMR spectra provide the most detailed structural information and are highly sensitive to impurities.
Table 1: Comparative ¹H NMR Data (Key Signals in D₂O, 400 MHz)
| Signal Assignment | Batch A (Reference) δ (ppm) | Batch B (Impurity) δ (ppm) | Batch C (Solvent) δ (ppm) | Interpretation of Deviations |
| Ethyl -CH₃ (triplet) | 0.91 | 0.91 | 0.91 | No significant deviation. |
| Ethyl -CH₂- (quartet) | 1.55 | 1.55 | 1.55 | No significant deviation. |
| Cyclohexyl Protons | 1.15 - 2.10 (m) | 1.15 - 2.10 (m) | 1.15 - 2.10 (m) | No significant deviation. |
| Ketone Impurity | Not observed | 2.35 (m, ~0.1H) | Not observed | Signal consistent with α-protons of 4-ethylcyclohexanone. |
| Isopropanol -CH₃ | Not observed | Not observed | 1.18 (d, ~0.3H) | Doublet indicates presence of isopropanol. |
| Isopropanol -CH | Not observed | Not observed | 4.01 (septet, ~0.05H) | Septet confirms isopropanol contamination. |
| -CH-NH₃⁺ (multiplet) | 3.18 | 3.18 | 3.18 | No significant deviation. |
-
Analysis of Batch B: A small multiplet at 2.35 ppm, integrating to approximately 0.1 protons relative to the main structure, indicates the presence of an impurity. This chemical shift is characteristic of the protons adjacent to the carbonyl group in 4-ethylcyclohexanone, a potential precursor or oxidation byproduct.[13]
-
Analysis of Batch C: The appearance of a distinct doublet at 1.18 ppm and a septet at 4.01 ppm are classic signals for an isopropyl group. This strongly suggests contamination with isopropanol, likely from a final washing or drying step in the purification process.
FT-IR Comparison
FT-IR spectroscopy is particularly useful for identifying functional groups and can reveal contaminants that have unique vibrational modes.
Table 2: Comparative FT-IR Data (Key Absorptions, cm⁻¹)
| Functional Group | Batch A (Reference) | Batch B (Impurity) | Batch C (Solvent) | Interpretation of Deviations |
| N-H Stretch (salt) | 3200-2800 (broad) | 3200-2800 (broad) | 3200-2800 (broad) | The primary ammonium salt stretch is present in all batches. |
| C-H Stretch (alkyl) | 2960, 2870 | 2960, 2870 | 2960, 2870 | Typical alkyl stretches are consistent across batches. |
| C=O Stretch | Not observed | 1715 (weak) | Not observed | A weak but sharp absorption at 1715 cm⁻¹ is indicative of a ketone carbonyl group, corroborating the NMR data for Batch B. |
| N-H Bend | 1580 | 1580 | 1580 | No significant deviation. |
| O-H Stretch | Not observed | Not observed | 3350 (broad, weak) | A weak, broad peak around 3350 cm⁻¹ suggests the presence of an alcohol (-OH group), consistent with the isopropanol found in Batch C. |
Mass Spectrometry Comparison
ESI-MS is used to confirm the molecular weight of the primary component and detect any impurities with different masses.
Table 3: Comparative ESI-MS Data (m/z)
| Ion | Batch A (Reference) | Batch B (Impurity) | Batch C (Solvent) | Interpretation of Deviations |
| [M+H]⁺ of Amine | 128.1 | 128.1 | 128.1 | The protonated molecular ion of the target compound (C₈H₁₇N, MW 127.23) is the base peak in all batches. |
| [M+H]⁺ of Ketone | Not observed | 127.1 | Not observed | A minor ion at m/z 127.1 corresponds to the protonated 4-ethylcyclohexanone (C₈H₁₄O, MW 126.20), confirming the impurity in Batch B. |
Understanding the Sources of Batch Variation
The discrepancies observed in Batches B and C can be traced back to specific stages of the chemical manufacturing process. Understanding these sources is key to implementing effective controls.
Caption: Potential sources of variation in the chemical manufacturing process.
-
Source of Ketone Impurity (Batch B): The presence of 4-ethylcyclohexanone likely results from an incomplete reductive amination reaction, where the starting ketone is not fully converted to the amine.[5]
-
Source of Solvent Contamination (Batch C): Residual isopropanol is a classic example of an impurity introduced during the final work-up. If the product is washed with isopropanol and not dried adequately under vacuum at an appropriate temperature, the solvent can become trapped within the crystal lattice of the hydrochloride salt.
Conclusion and Recommendations
This guide demonstrates that a multi-technique spectroscopic approach is essential for the robust quality assessment of 4-Ethylcyclohexan-1-amine hydrochloride batches.
-
Batch A meets the standards of a high-purity reference material, showing no detectable impurities by NMR, FT-IR, or MS.
-
Batch B is unacceptable for most research and pharmaceutical applications due to the presence of a structurally similar impurity (4-ethylcyclohexanone) that could interfere with subsequent reactions or introduce toxicological risks.
-
Batch C contains a Class 3 residual solvent (isopropanol). While less toxic, its presence indicates a flawed purification process and can affect reaction stoichiometry and physical properties of the material.
Recommendations for Researchers:
-
Always Qualify New Batches: Never assume that a new batch of a chemical will perform identically to the last. A comprehensive spectroscopic analysis should be a standard procedure.
-
Employ Orthogonal Methods: Relying on a single analytical technique is insufficient. The combination of NMR for structural detail, FT-IR for functional group confirmation, and MS for molecular weight verification provides a comprehensive and self-validating assessment.
-
Adhere to FAIR Data Principles: When documenting results, ensure that spectroscopic data is Findable, Accessible, Interoperable, and Reusable (FAIR).[14][15] This includes proper annotation of spectra and association with chemical structures, which is a guiding principle of IUPAC's ongoing work in this area.[10]
By implementing these rigorous analytical practices, researchers and drug developers can ensure the integrity of their materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
-
PubChem Compound Summary for CID 7965, Cyclohexylamine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 21609, N-Ethyl cyclohexylamine. National Center for Biotechnology Information. [Link]
-
Development of a Standard for FAIR Data Management of Spectroscopic Data - Project Details. International Union of Pure and Applied Chemistry (IUPAC). [Link]
-
PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Cyclohexylamine - Wikipedia. Wikimedia Foundation. [Link]
-
CYCLOHEXYLAMINE (CHA). Ataman Kimya. [Link]
-
24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
-
Updating IUPAC spectroscopy recommendations and data standards. Magnetic Resonance in Chemistry. [Link]
-
Cyclohexylamine, n-sec-butyl-, hydrochloride. NIST WebBook. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A. [Link]
-
Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. ResearchGate. [Link]
-
Preparation of cyclohexylamine. PrepChem.com. [Link]
-
Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. [Link]
-
Digital Standards. International Union of Pure and Applied Chemistry (IUPAC). [Link]
-
Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. [Link]
-
Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Cyclohexylamine (C6H13N) properties. Mol-Instincts. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
-
Trans-2-phenylcyclohexylamine, hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
(PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. [Link]
-
Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Aerosol Research. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. prepchem.com [prepchem.com]
- 5. webqc.org [webqc.org]
- 6. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 7. Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iupac.org [iupac.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. iupac.org [iupac.org]
- 13. 4-Ethylcyclohexanone(5441-51-0) 1H NMR spectrum [chemicalbook.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of 4-Ethylcyclohexan-1-amine Hydrochloride Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Ethylcyclohexan-1-amine hydrochloride, grounded in the principles of inter-laboratory validation. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and transferable analytical protocol.
Introduction: The Analytical Imperative for 4-Ethylcyclohexan-1-amine Hydrochloride
4-Ethylcyclohexan-1-amine, with the molecular formula C8H17N, is a primary amine that serves as a critical building block in various synthetic pathways.[1] Its hydrochloride salt form is often preferred to enhance stability and solubility. The precise and accurate quantification of this compound is paramount in pharmaceutical development and quality control, where even minor deviations can impact product safety and efficacy.
To ensure that an analytical method is reliable and produces consistent results regardless of the laboratory, analyst, or equipment, a rigorous inter-laboratory validation is essential.[2][3] This process assesses the reproducibility of a method, a key indicator of its robustness and fitness for purpose in a real-world, multi-site operational environment.[4][5] This guide will compare two common, yet fundamentally different, analytical techniques for amine analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—within the framework of a comprehensive inter-laboratory validation study.
Foundational Principles: Adhering to ICH Q2(R2) Guidelines
The validation of analytical procedures is governed by internationally harmonized guidelines, primarily the ICH Q2(R2) guideline, which ensures that methods are suitable for their intended purpose.[2][6] An inter-laboratory study is the ultimate test of a method's reproducibility, which is the precision of the method across different laboratories.[4][7] The core validation parameters that form the basis of this study are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.[8]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Inter-laboratory Study Design
To objectively compare the HPLC and GC-MS methods, a three-laboratory collaborative study was designed. A single, homogenous batch of 4-Ethylcyclohexan-1-amine hydrochloride was prepared and distributed to three independent laboratories (Lab A, Lab B, and Lab C). Each lab received identical protocols, analytical standards, and validation samples at three concentration levels: 80 µg/mL, 100 µg/mL, and 120 µg/mL.
Workflow for Inter-laboratory Validation
The overall workflow is designed to ensure a systematic and unbiased comparison of the two analytical methods across the participating laboratories.
Caption: Workflow of the inter-laboratory validation study.
Comparative Analytical Protocols
Two distinct analytical methods were selected for this validation study. The choice of methods reflects common industry practices for amine analysis, each with inherent advantages and disadvantages.
Method 1: HPLC-UV with Pre-column Derivatization
High-performance liquid chromatography is a staple in pharmaceutical analysis.[9] However, simple aliphatic amines like 4-Ethylcyclohexan-1-amine lack a strong chromophore, making UV detection challenging.[10] Pre-column derivatization addresses this by attaching a UV-active molecule to the analyte, significantly enhancing sensitivity.[10][11]
Causality Behind Choices:
-
Derivatizing Agent (Dansyl Chloride): Chosen for its high reactivity with primary amines and the high molar absorptivity of the resulting derivative, leading to excellent sensitivity. It's a well-established reagent for this purpose.[12]
-
Reversed-Phase C18 Column: The workhorse of HPLC, providing excellent separation of moderately nonpolar derivatives from polar and nonpolar impurities.
-
Gradient Elution: Necessary to ensure a reasonable run time while effectively separating the derivatized analyte from reagent-related peaks and potential impurities.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-Ethylcyclohexan-1-amine hydrochloride in 50:50 acetonitrile:water.
-
Dilute the stock solution to prepare calibration standards and validation samples at 80, 100, and 120 µg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of each standard/sample, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 400 µL of Dansyl Chloride solution (2 mg/mL in acetonitrile).
-
Vortex and incubate in a water bath at 60°C for 45 minutes.
-
Cool to room temperature and add 100 µL of 2% (v/v) acetic acid to quench the reaction.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, and equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST):
-
Inject the 100 µg/mL standard five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor < 2.0.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][14] It offers high specificity due to mass-based detection. For amines, derivatization can also be employed to improve peak shape and thermal stability, though direct analysis is sometimes possible.[15][16]
Causality Behind Choices:
-
Derivatizing Agent (Isobutyl Chloroformate): Chosen for its rapid and quantitative reaction with amines under mild conditions, producing stable derivatives suitable for GC analysis.[17]
-
DB-5ms Column: A common, robust, low-bleed column with a 5% phenyl-arylene phase, ideal for general-purpose analysis of a wide range of organic compounds, including the derivatized amine.
-
Splitless Injection: Used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.
-
Selected Ion Monitoring (SIM): Enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, reducing noise from the matrix.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-Ethylcyclohexan-1-amine hydrochloride in methanol.
-
Dilute the stock solution to prepare calibration standards and validation samples at 80, 100, and 120 µg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of each standard/sample, add 50 µL of pyridine.
-
Add 50 µL of isobutyl chloroformate, vortex for 1 minute.
-
Add 500 µL of hexane and 500 µL of saturated sodium bicarbonate solution.
-
Vortex for 2 minutes and centrifuge.
-
Transfer the upper organic (hexane) layer to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the isobutyl carbamate derivative of 4-ethylcyclohexylamine.
-
-
System Suitability Test (SST):
-
Inject the 100 µg/mL standard five times.
-
Acceptance Criteria: %RSD of peak area < 5.0%, Signal-to-Noise ratio > 100.
-
Comparative Analysis of Inter-laboratory Results
The data from the three participating laboratories were compiled and analyzed to assess the performance of each method. The results are summarized below.
Table 1: Accuracy (% Recovery)
Accuracy was determined by comparing the measured concentration against the theoretical concentration for the validation samples.
| Concentration | Method | Lab A | Lab B | Lab C | Mean Recovery |
| 80 µg/mL | HPLC-UV | 99.5% | 101.2% | 98.9% | 99.9% |
| GC-MS | 102.5% | 97.8% | 101.5% | 100.6% | |
| 100 µg/mL | HPLC-UV | 100.8% | 99.7% | 100.2% | 100.2% |
| GC-MS | 99.1% | 100.9% | 99.8% | 99.9% | |
| 120 µg/mL | HPLC-UV | 99.1% | 100.5% | 99.8% | 99.8% |
| GC-MS | 98.5% | 101.9% | 100.3% | 100.2% |
Table 2: Precision (% RSD)
Precision was evaluated at two levels: repeatability (within-lab variation) and reproducibility (between-lab variation).
| Parameter | Method | Lab A | Lab B | Lab C | Overall (Reproducibility) |
| Repeatability | |||||
| (n=6 at 100 µg/mL) | HPLC-UV | 0.8% | 0.9% | 1.1% | - |
| GC-MS | 1.5% | 1.9% | 1.7% | - | |
| Reproducibility | |||||
| (All labs, 100 µg/mL) | HPLC-UV | - | - | - | 1.5% |
| GC-MS | - | - | - | 2.8% |
Table 3: Linearity, LOD, and LOQ
These parameters were assessed by each laboratory, and the average results are presented.
| Parameter | Method | Mean Result |
| Linearity (R²) | HPLC-UV | 0.9995 |
| GC-MS | 0.9989 | |
| LOD (µg/mL) | HPLC-UV | 0.5 |
| GC-MS | 0.2 | |
| LOQ (µg/mL) | HPLC-UV | 1.5 |
| GC-MS | 0.6 |
Discussion: A Scientist's Perspective
The inter-laboratory validation study reveals distinct performance characteristics for each method, guiding the selection of the most appropriate technique for routine use.
-
Accuracy and Linearity: Both methods demonstrated excellent accuracy and linearity, with mean recoveries close to 100% and R² values well above the typical acceptance criterion of 0.99. This indicates that, under controlled conditions, both techniques are capable of providing reliable quantitative data.
-
Precision and Reproducibility: This is where a significant performance difference emerges. The HPLC-UV method showed superior precision , both in terms of within-lab repeatability and, crucially, between-lab reproducibility (%RSD of 1.5%). The GC-MS method, while acceptable, exhibited higher variability (%RSD of 2.8%). This is a critical insight. The multi-step derivatization and liquid-liquid extraction in the GC-MS protocol likely introduced more opportunities for minor procedural variations between analysts and labs, impacting reproducibility. In contrast, the HPLC derivatization, while requiring a heating step, is a more contained, single-phase reaction, which may contribute to its better consistency.
-
Sensitivity (LOD/LOQ): The GC-MS method proved to be more sensitive , with a significantly lower LOD and LOQ. This is attributable to the inherent sensitivity of mass spectrometry, especially when operating in SIM mode, which effectively filters out chemical noise and focuses on the analyte of interest.
Conclusion and Recommendations
This inter-laboratory comparison provides a clear, data-driven basis for selecting an analytical method for 4-Ethylcyclohexan-1-amine hydrochloride.
The HPLC-UV method is recommended for routine quality control (QC) applications where high precision and reproducibility are the most critical attributes. Its lower between-lab variability ensures more consistent results across different manufacturing sites or contract laboratories, which is essential for batch release testing.
The GC-MS method is the superior choice for applications requiring high sensitivity , such as impurity profiling, cleaning validation, or the analysis of low-concentration formulations. While its reproducibility was slightly lower in this study, its excellent sensitivity may be indispensable for these specific analytical challenges. Further optimization of the sample preparation workflow could potentially improve its precision.
Ultimately, the choice of method should be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[18] This study demonstrates that a thorough, multi-laboratory validation is not merely a regulatory hurdle but a fundamental scientific exercise that reveals the true performance and operational limits of an analytical procedure.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: HELDA - University of Helsinki URL: [Link]
-
Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap Source: ResearchGate URL: [Link]
-
Title: 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: 4-Ethylcyclohexan-1-amine Source: PubChem URL: [Link]
-
Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp Source: ScienceDirect URL: [Link]
-
Title: Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Importance of Repeatability and Reproducibility in Analytical Chemistry Source: AZoLifeSciences URL: [Link]
-
Title: METHOD VALIDATION COURSE 1125 Source: National Measurement Laboratory URL: [Link]
-
Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: HPLC Method for Separation of Amines on BIST B and BIST B+ Columns Source: SIELC Technologies URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Explain the difference between repeatability and reproducibility. Source: Homework.Study.com URL: [Link]
-
Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. homework.study.com [homework.study.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. benchchem.com [benchchem.com]
- 11. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. bre.com [bre.com]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethylcyclohexan-1-amine Hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 4-Ethylcyclohexan-1-amine hydrochloride, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary risks stem from its amine and hydrochloride components. The cyclohexylamine structure can cause irritation to the skin and eyes, and potentially the respiratory tract.[1][2] The hydrochloride salt indicates that in the presence of moisture, it can form hydrochloric acid, contributing to its irritant and corrosive properties.
| Hazard Class | Description | Rationale and Causality | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe effects. | The amine functional group is basic and can disrupt the skin's lipid barrier, while the hydrochloride component can release HCl upon hydrolysis, causing chemical irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant damage. | The eyes are highly sensitive to irritants. The chemical's properties can cause inflammation and damage to the cornea and conjunctiva. | [2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Fine particles can be inhaled and deposit in the respiratory tract, where they can irritate the mucous membranes. | [2] |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Many amine compounds exhibit aquatic toxicity. Disposal into waterways must be strictly avoided to prevent environmental harm. | [5] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling or preparing 4-Ethylcyclohexan-1-amine hydrochloride for disposal, donning the appropriate PPE is non-negotiable. This creates a barrier between you and the chemical, mitigating the risk of exposure.
| PPE Item | Specification | Justification | Regulatory Standard |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust, which can cause serious eye irritation. Standard eyeglasses are insufficient. | OSHA 29 CFR 1910.133[6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact. Check glove manufacturer's compatibility charts for specific breakthrough times. | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood) | Minimizes the inhalation of dust or aerosols. For weighing or generating dust, a NIOSH-approved respirator may be required based on your institution's assessment. | [6] |
Waste Segregation and Collection Protocol
The foundation of proper chemical disposal is rigorous segregation. Inadvertent mixing of incompatible chemicals can lead to violent reactions, gas evolution, or fire.
Step 1: Designate a Waste Container Use a clearly labeled, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or leaks.
Step 2: Labeling The waste container must be labeled before any waste is added. The label must include:
-
The full chemical name: "4-Ethylcyclohexan-1-amine hydrochloride"
-
The words "Hazardous Waste"
-
A clear description of the hazards (e.g., "Irritant," "Skin/Eye Irritant")[7][8]
-
The accumulation start date.
Step 3: Incompatibility Check 4-Ethylcyclohexan-1-amine hydrochloride waste must NOT be mixed with:
-
Strong Bases: Can cause a reaction liberating the free amine.
-
Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[9]
-
Acids and Cyanides: A general rule to prevent the formation of highly toxic hydrogen cyanide gas from any potential cyanide contaminants.[10]
All incompatible waste streams must be kept in separate, labeled containers and stored in different secondary containment bins.[10]
Step 4: Accumulation Collect the waste in the designated container at or near the point of generation, typically within a chemical fume hood or a designated satellite accumulation area.[7][8] Keep the container closed at all times except when adding waste.
The Disposal Decision Workflow
The specific action for disposal depends on the situation, such as managing routine experimental waste versus responding to an accidental spill. This workflow diagram illustrates the decision-making process.
Caption: Decision workflow for proper handling and disposal of 4-Ethylcyclohexan-1-amine hydrochloride waste.
Step-by-Step Disposal Procedures
Procedure 5.1: Routine Laboratory Waste Disposal
This procedure applies to the disposal of unused product, reaction residues, or solutions containing the chemical.
-
Prepare for Disposal: Ensure all appropriate PPE is worn as detailed in Section 2.
-
Transfer Waste: Carefully transfer the waste into the designated and pre-labeled hazardous waste container. Avoid splashing. If transferring a solid, minimize dust generation.
-
Secure Container: Tightly seal the container lid immediately after adding the waste.
-
Store Safely: Place the sealed container in a designated satellite accumulation area. This area should be well-ventilated and provide secondary containment to capture any potential leaks.[7]
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not allow hazardous waste to accumulate for more than 90 days.[10] The ultimate disposal method will be determined by the licensed waste disposal facility, which typically involves high-temperature incineration in a unit equipped with scrubbers to neutralize acidic combustion byproducts.[1]
Procedure 5.2: Managing Small Spills
In the event of a small, manageable spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Contain Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Residue: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[6]
-
Decontaminate Area: Clean the spill area with soap and water. Collect the cleaning materials (e.g., wipes, towels) and place them in the same hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Procedure 5.3: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware or surfaces with a suitable solvent (e.g., water, followed by acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinsate: The first rinse (rinsate) must be collected as hazardous waste in your designated 4-Ethylcyclohexan-1-amine hydrochloride waste container. Subsequent rinses can typically be disposed of down the drain, but this must be confirmed with your local EHS guidelines.
-
Final Wash: Wash the glassware with soap and water as usual.
Regulatory Compliance and Documentation
All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Sets national standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11]
-
Occupational Safety and Health Administration (OSHA): Ensures worker safety through regulations on chemical handling, communication of hazards, and PPE.[12]
Your most critical resource for compliance is your institution's Environmental Health and Safety (EHS) office .[8] They provide the specific procedures, training, and waste collection services that are compliant with federal, state, and local regulations. Always defer to your EHS office's guidance. Accurate labeling and maintaining a log of accumulated waste are not just best practices; they are legal requirements.
Disclaimer: This guide is intended for informational purposes for a professional audience and is based on general chemical safety principles and available data for analogous compounds. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to all protocols established by your institution's Environmental Health and Safety department.
References
-
IKES. (2022, January 17). Safety Data Sheet: IKES Amine 400. Retrieved from [Link]
-
Greenbook. (n.d.). Safety Data Sheet: CLEAN AMINE®. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Cis-2-Hydroxymethyl-4-Cyclohexenyl-1-Amine, Hydrochloride, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2022, June 2). CYCLOHEXYLAMINE. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CYCLOHEXANE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CYCLOHEXYLAMINE. Retrieved from [Link]
-
King County. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998, February 10). Deletion of Hydrochloric Acid: Final Rule. Retrieved from [Link]
-
PubChem. (n.d.). N-ethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
UCLA. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CYCLOHEXANONE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ikesproducts.com [ikesproducts.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. 1910.1200 App A - Health Hazard Criteria (Mandatory) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
